1,44-Tetratetracontanediol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
91146-06-4 |
|---|---|
Molecular Formula |
C44H90O2 |
Molecular Weight |
651.2 g/mol |
IUPAC Name |
tetratetracontane-1,44-diol |
InChI |
InChI=1S/C44H90O2/c45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46/h45-46H,1-44H2 |
InChI Key |
OPXLYNVUYUWURD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCCCCCCCCCCCCO)CCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,44-Tetratetracontanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a proposed synthetic route and detailed characterization methods for 1,44-tetratetracontanediol, a very long-chain α,ω-diol. This guide is intended to serve as a practical resource for researchers in organic synthesis, materials science, and drug development who are interested in the synthesis and application of long-chain aliphatic compounds.
Introduction
Very long-chain α,ω-diols are bifunctional molecules that have garnered interest in various scientific fields, including polymer chemistry, nanotechnology, and biomedicine. Their long aliphatic chains impart unique physical properties, such as high melting points and low solubility in polar solvents, while the terminal hydroxyl groups provide reactive sites for further chemical modification. This compound (C44H90O2), with its 44-carbon backbone, represents a significant synthetic challenge due to its size and the need for high-purity materials for many applications. This guide outlines a robust synthetic strategy, detailed experimental protocols, and comprehensive characterization techniques for this compound.
Proposed Synthesis of this compound
A plausible and efficient synthetic route for this compound involves the coupling of two 22-carbon fragments. The Wurtz coupling reaction, a classic method for forming carbon-carbon bonds by reacting two alkyl halides with sodium metal, is a suitable choice for this purpose.[1][2] To prevent the free hydroxyl group from interfering with the reaction, it must first be protected. A tetrahydropyranyl (THP) ether is an excellent choice for a protecting group as it is stable under the strongly basic conditions of the Wurtz reaction and can be readily removed under mild acidic conditions.[3][4][5]
The proposed three-step synthesis is as follows:
-
Protection of 22-bromo-1-docosanol: The hydroxyl group of the starting material, 22-bromo-1-docosanol, is protected as a THP ether.
-
Wurtz Coupling: The protected bromo-alcohol undergoes a Wurtz coupling reaction to form the 44-carbon backbone with THP ethers at both ends.
-
Deprotection: The THP protecting groups are removed to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2-(22-Bromodocosyloxy)tetrahydro-2H-pyran (THP-Protected 22-Bromo-1-docosanol)
-
Materials: 22-bromo-1-docosanol, 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (p-TsOH), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 22-bromo-1-docosanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of p-TsOH to the solution.
-
Add DHP (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure THP-protected 22-bromo-1-docosanol.
-
Step 2: Synthesis of 1,44-Bis(tetrahydro-2H-pyran-2-yloxy)tetratetracontane
-
Materials: THP-protected 22-bromo-1-docosanol, Sodium metal, Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add finely cut sodium metal to anhydrous diethyl ether or THF.
-
Heat the mixture to reflux to create a sodium dispersion.
-
Add a solution of THP-protected 22-bromo-1-docosanol in anhydrous diethyl ether or THF dropwise to the refluxing sodium dispersion.
-
Maintain the reflux for several hours to ensure the completion of the coupling reaction. Monitor the reaction by TLC or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium by the slow addition of ethanol, followed by water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1,44-bis(THP-O)-tetratetracontane. This product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).
-
Step 3: Synthesis of this compound
-
Materials: 1,44-Bis(tetrahydro-2H-pyran-2-yloxy)tetratetracontane, Methanol, Hydrochloric acid (catalytic amount).
-
Procedure:
-
Dissolve the 1,44-bis(THP-O)-tetratetracontane in methanol in a round-bottom flask.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the mixture at room temperature. The deprotection is typically complete within a few hours. Monitor the reaction by TLC.[6][7]
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Remove the methanol under reduced pressure.
-
The resulting solid is the crude this compound. Purify the product by recrystallization from a suitable solvent such as ethyl acetate or a mixture of chloroform and methanol to obtain the pure diol.
-
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended.
Physical Properties
| Property | Expected Value/Observation |
| Molecular Formula | C44H90O2 |
| Molecular Weight | 651.22 g/mol |
| Appearance | White, waxy solid |
| Melting Point | Estimated to be in the range of 110-120 °C, based on the melting points of long-chain alkanes.[8][9][10] |
Spectroscopic Data
| Technique | Expected Peaks and Interpretations |
| ¹H NMR | - δ ~3.64 ppm (triplet): Protons on the carbons bearing the hydroxyl groups (-CH₂-OH). - δ ~1.57 ppm (multiplet): Protons on the β-carbons to the hydroxyl groups (-CH₂-CH₂-OH). - δ ~1.25 ppm (broad singlet): Protons of the long methylene chain (-(CH₂)₄₀-). - δ ~1.5-2.0 ppm (broad singlet): Protons of the hydroxyl groups (-OH), which may be exchangeable with D₂O. |
| ¹³C NMR | - δ ~63.1 ppm: Carbons attached to the hydroxyl groups (-CH₂-OH). - δ ~32.8 ppm: β-carbons to the hydroxyl groups (-CH₂-CH₂-OH). - δ ~29.7 ppm (intense peak): Internal methylene carbons of the long chain (-(CH₂)₄₀-). - δ ~25.7 ppm: γ-carbons to the hydroxyl groups (-CH₂-CH₂-CH₂-OH). |
| FTIR (cm⁻¹) | - ~3300 (broad): O-H stretching of the hydroxyl groups, indicative of hydrogen bonding. - ~2920 and ~2850 (strong): C-H stretching of the methylene groups. - ~1470 and ~1460 (sharp): C-H bending (scissoring) of the methylene groups. - ~1060 (strong): C-O stretching of the primary alcohol. - ~720 (sharp): C-H rocking of the long methylene chain. The splitting of the 720-730 cm⁻¹ and 1463-1473 cm⁻¹ bands can indicate an orthorhombic crystal packing.[11] |
| Mass Spec. (EI) | - M⁺ not typically observed: The molecular ion is often weak or absent for long-chain alcohols. - [M-H₂O]⁺: A peak corresponding to the loss of a water molecule. - [M-2H₂O]⁺: A peak corresponding to the loss of two water molecules. - Characteristic fragmentation pattern: A series of peaks separated by 14 Da (corresponding to CH₂ units) due to the cleavage of the alkyl chain. |
Biological Context and Potential Signaling Pathways
Very long-chain fatty acids (VLCFAs) and their derivatives, including long-chain diols, are integral components of cellular lipids and are involved in various biological processes.[12] They are precursors for the synthesis of complex lipids such as ceramides and sphingolipids, which are crucial for membrane structure and cell signaling.[12] Long-chain fatty alcohols have also been implicated in modulating the properties of lipid bilayers and can influence the function of membrane-embedded proteins.[13]
Recent research has highlighted the role of lipid vicinal diols, formed from the metabolism of epoxy fatty acids, as signaling molecules that can promote inflammation.[14] While this compound is an α,ω-diol and not a vicinal diol, its long aliphatic chain suggests it could interact with and modulate lipid metabolic pathways. For instance, it could be a substrate for enzymes involved in fatty acid metabolism or could influence membrane fluidity, thereby affecting signaling cascades that are sensitive to the membrane environment.
Conclusion
This technical guide provides a detailed roadmap for the synthesis and characterization of this compound. The proposed three-step synthetic route, employing a Wurtz coupling reaction with a protected ω-haloalcohol, offers a viable strategy for obtaining this very long-chain diol. The comprehensive characterization plan ensures the confirmation of its structure and purity. The exploration of its potential biological roles highlights the importance of such molecules in understanding complex lipid signaling pathways. This document is intended to be a valuable resource for researchers embarking on the synthesis and study of novel long-chain aliphatic compounds for a variety of scientific and industrial applications.
References
- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The highest melting point of a hydrocarbon - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. All About Melting Points of the Alkanes [unacademy.com]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of Very Long-Chain Diols in Marine Algae: A Technical Guide
Abstract
Very long-chain diols (VLCDs) are a class of lipids produced by certain marine algae that have garnered significant scientific interest. Initially identified as valuable biomarkers for paleoceanographic reconstructions, emerging research is beginning to shed light on their intrinsic biological functions within the algal cell. This technical guide provides a comprehensive overview of the current understanding of VLCDs in marine algae, with a focus on their chemical diversity, biological producers, putative physiological roles, and the analytical methodologies used for their study. The information is presented to be a valuable resource for researchers in marine biology, biochemistry, and natural product drug discovery.
Introduction to Very Long-Chain Diols (VLCDs) in Marine Algae
Very long-chain diols (VLCDs) are lipids characterized by a long n-alkyl chain (typically C28 to C32) with hydroxyl groups at the C1 and a mid-chain position (C13, C14, or C15).[1][2] These compounds are found in marine sediments and the water column, and their discovery has been pivotal in developing proxies for past environmental conditions.[1][3] The primary biological sources of VLCDs in the marine environment are specific groups of microalgae, including certain species of eustigmatophytes, diatoms, and dictyochophytes. While much of the research has focused on their application as biomarkers, this guide delves into their underlying biological significance.
Chemical Diversity and Biological Producers of VLCDs
The structural diversity of VLCDs is primarily determined by the length of the alkyl chain and the position of the mid-chain hydroxyl group. The most commonly reported VLCDs in marine algae are 1,13-diols, 1,14-diols, and 1,15-diols.
Known Biological Producers:
-
Eustigmatophyceae: Algae in this class, such as those from the genus Nannochloropsis, are known producers of C28 and C30 1,13-diols, as well as C30 and C32 1,15-diols.[2][4]
-
Bacillariophyceae (Diatoms): Diatoms of the genus Proboscia are the primary source of C28 and C30 1,14-diols in marine environments.[2][4]
-
Dictyochophyceae: The species Apedinella radians has also been identified as a producer of 1,14-diols.[2][4]
Quantitative Distribution of VLCDs in Marine Algae
The relative abundance of different VLCDs varies between algal species and can be influenced by environmental factors, most notably temperature. This variation is the basis for the use of VLCDs as paleoceanographic proxies.
Table 1: VLCD Composition in Representative Marine Algae
| Algal Group | Species (example) | Dominant VLCDs | Reference |
| Eustigmatophyceae | Nannochloropsis spp. | C30 & C32 1,15-diols, C28 & C30 1,13-diols | [2][4] |
| Bacillariophyceae | Proboscia spp. | C28 & C30 1,14-diols | [2][4] |
| Dictyochophyceae | Apedinella radians | 1,14-diols | [2][4] |
Table 2: Effect of Temperature on VLCD Composition in Proboscia spp.
| Temperature | Relative Abundance of C28 1,14-diol | Relative Abundance of C30 1,14-diol | Reference |
| Low | Higher | Lower | [5] |
| High | Lower | Higher | [5] |
Biological Functions of VLCDs in Marine Algae
While the role of VLCDs as biomarkers is well-established, their physiological functions within the algal cell are less understood. Current evidence points towards a structural and protective role.
-
Structural Components of the Cell Wall: In eustigmatophytes like Nannochloropsis, VLCDs are believed to be components of the outer cell wall in a resistant biopolymer called algaenan.[3] This incorporation suggests a role in maintaining cell integrity and providing a protective barrier.
-
Response to Environmental Stress: Studies on Nannochloropsis have shown that the cellular concentrations of VLCDs can increase significantly during prolonged periods of darkness, a condition that can induce the formation of resting stages.[6][7] Conversely, exposure to oxidative stress has been shown to decrease the abundance of certain VLCDs, hinting at their involvement in protective mechanisms against cellular damage.[7][8]
Putative Biosynthetic Pathway of VLCDs
The biosynthesis of VLCDs is thought to originate from common fatty acid pools within the algal cell. In Nannochloropsis, it is hypothesized that VLCDs are derived from C14-C18 fatty acids through a series of elongation and hydroxylation steps.[9] Key enzyme classes implicated in this pathway include:
-
Polyketide Synthases (PKSs): These enzymes may be involved in the initial elongation of the fatty acid chains.[9]
-
3-hydroxyacyl Dehydratases (HADs): These could play a role in the formation of unsaturated intermediates.[9]
-
Fatty Acid Elongases (FAEs): These enzymes are likely responsible for extending the carbon chain to the final VLCD length.[9]
The final reduction of a long-chain hydroxy fatty acid to a diol is a critical step for which the specific enzymes have not yet been identified.
Experimental Protocols for VLCD Analysis
The analysis of VLCDs from algal cultures or sediment samples involves several key steps: lipid extraction, fractionation, derivatization, and instrumental analysis.
Lipid Extraction and Fractionation
-
Total Lipid Extraction (TLE): Freeze-dried samples are extracted using a solvent mixture, typically dichloromethane (DCM):methanol (MeOH) (9:1, v/v), often with the aid of an automated extraction system.[3]
-
Saponification: The TLE is saponified to break down ester linkages and release bound VLCDs.
-
Fractionation: The neutral fraction is separated using column chromatography over silica gel. VLCDs are eluted in the most polar fraction using a solvent mixture like DCM:MeOH (1:1, v/v).[3]
Derivatization
To increase their volatility for gas chromatography, the hydroxyl groups of the VLCDs are derivatized through silylation.
-
The dried polar fraction is treated with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
-
The reaction is typically carried out by heating the sample at 60°C for 30 minutes.[3]
-
The derivatized sample is then redissolved in a suitable solvent like ethyl acetate for analysis.[3]
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Injection: The derivatized sample is injected into the GC.
-
Separation: Separation is achieved on a capillary column (e.g., Agilent J&W DB-1ms).
-
Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to an intermediate temperature (e.g., 150°C), and then to a final high temperature (e.g., 320°C) where it is held.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to quantify specific ions characteristic of the silylated VLCDs.[3] Common ions monitored include m/z 299.3, 313.3, 327.3, and 341.3.[3]
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS):
-
UHPLC-MS offers an alternative with high sensitivity and does not require derivatization, which can reduce sample preparation time.[10]
-
This technique can be particularly advantageous for simultaneous analysis of VLCDs and other lipid biomarkers.[10]
Application: The Long-chain Diol Index (LDI) as a Sea Surface Temperature Proxy
The relationship between VLCD composition and temperature has led to the development of the Long-chain Diol Index (LDI), a widely used proxy for reconstructing past sea surface temperatures (SST).[11][12]
The LDI is calculated based on the relative abundances of C28 1,13-diol, C30 1,13-diol, and C30 1,15-diol.
LDI Calculation:
LDI = [C30 1,15-diol] / ([C28 1,13-diol] + [C30 1,13-diol] + [C30 1,15-diol])
The calculated LDI value is then used to estimate SST using a linear calibration derived from modern surface sediments.
SST Estimation:
SST = (LDI - c) / m
Where 'm' is the slope and 'c' is the intercept of the linear regression between LDI and annual mean SST.
Future Directions and Conclusion
The study of VLCDs in marine algae is a rapidly evolving field. While their utility as paleoceanographic proxies is well-established, a deeper understanding of their biological functions is crucial. Future research should focus on:
-
Elucidating the complete biosynthetic pathway of VLCDs and identifying the specific enzymes involved.
-
Investigating the precise roles of VLCDs in the algal cell wall and in response to various environmental stressors.
-
Exploring the potential of VLCDs and their derivatives as novel bioactive compounds for pharmaceutical or biotechnological applications.
References
- 1. pnas.org [pnas.org]
- 2. The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Uncharted Territory: The Case of 1,44-Tetratetracontanediol and a Pivot to Established Long-Chain Diol Biomarkers in Sediments
An extensive review of current scientific literature reveals no documented evidence of 1,44-tetratetracontanediol as a recognized biomarker in marine or lacustrine sediments. While the chemical structure for this C44 very long-chain diol is known, its natural occurrence, biological sources, and application as a geochemical proxy are not established.
This technical guide therefore pivots to the well-documented and scientifically significant C28-C32 long-chain alkyl diols (LCDs), which are widely utilized as powerful biomarkers in paleoceanography and environmental science. These compounds provide valuable insights into past sea surface temperature (SST), upwelling conditions, and riverine input. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with these established sedimentary biomarkers.
Long-Chain Diols (C28-C32): Key Biomarkers in Sediments
Long-chain diols are lipids characterized by a long n-alkyl chain with two hydroxyl (alcohol) groups, typically with one at the C1 position and the other at a mid-chain position (e.g., C13, C14, or C15).[1][2] They are found ubiquitously in marine and lacustrine sediments and are preserved over geological timescales, making them excellent proxies for reconstructing past environmental conditions.[1][2]
Biological Sources of Long-Chain Diols
The primary producers of long-chain diols in marine and lacustrine environments are specific groups of algae.
-
1,13- and 1,15-diols: These are predominantly produced by eustigmatophyte algae.[2][3][4] Recent research points to a specific marine eustigmatophyte group as a major source in marine environments.[3][4] The C32 1,15-diol is a significant contributor in freshwater systems and can be used as a marker for riverine input into coastal areas.[5][6]
-
1,14-diols: Diatoms of the genus Proboscia are the main producers of 1,14-diols, which are often associated with high-nutrient conditions and upwelling zones.[1][6] The algal species Apedinella radians has also been identified as a producer of 1,14-diols.[2]
Quantitative Analysis: Long-Chain Diol Indices
The relative abundance of different long-chain diol isomers is used to calculate various environmental proxy indices. These indices are based on the principle that the composition of lipids produced by algae changes in response to environmental variables like temperature and nutrient availability.
| Index Name | Abbreviation | Formula | Environmental Parameter |
| Long-chain Diol Index | LDI | [C30 1,15-diol] / ([C28 1,13-diol] + [C30 1,13-diol] + [C30 1,15-diol]) | Sea Surface Temperature (primarily warmest month)[2][3][4] |
| Diol Saturation Index | DSI | [Saturated 1,14-diols] / [Total 1,14-diols] | Temperature (in Proboscia cultures, but relationship is unclear in sediments)[7] |
| Diol Chain Length Index | DCI | [C30 1,14-diol] / ([C28 1,14-diol] + [C30 1,14-diol]) | Temperature (in Proboscia cultures, but relationship is unclear in sediments)[7] |
| Upwelling Diol Index | - | [C28 + C30 1,14-diols] / ([C28 + C30 1,13-diols] + [C28 + C30 1,14-diols]) | High Nutrients / Upwelling Conditions[7] |
| Nutrient Diol Index | NDI | [1,14-diols] / ([1,13-diols] + [1,14-diols] + [1,15-diols]) | Nutrient Concentration[1] |
| Riverine Input Index | FC32 | [C32 1,15-diol] / ([C28 1,13-diol] + [C30 1,13-diol] + [C30 1,15-diol] + [C32 1,15-diol]) | Riverine/Lacustrine Input[1][2] |
Experimental Protocols
The analysis of long-chain diols in sediments involves several key steps: lipid extraction, separation, and instrumental analysis.
Lipid Extraction from Sediments
The goal of this step is to efficiently extract the total lipid content from the sediment matrix.
-
Sample Preparation: Sediment samples are typically freeze-dried and homogenized by grinding.
-
Solvent Extraction: A common method is Accelerated Solvent Extraction (ASE) or sonication with a mixture of dichloromethane (DCM) and methanol (MeOH), often in a 9:1 (v/v) ratio.[1]
-
Total Lipid Extract (TLE): After extraction, the solvent is removed to yield the TLE.
Separation of Lipid Classes
The TLE is a complex mixture of various lipid compounds. The diols need to be separated from other lipids.
-
Saponification: The TLE is often saponified (hydrolyzed with a base like potassium hydroxide in methanol) to break down esters and release alcohols (including diols) and fatty acids.
-
Fractionation: The neutral fraction (containing the diols) is separated from the acidic fraction. This is typically achieved by liquid-liquid extraction or solid-phase extraction (SPE) using a silica gel column. The diol-containing fraction is usually eluted with a polar solvent mixture like DCM:MeOH (1:1 v/v).[1]
Instrumental Analysis
The final step is the identification and quantification of the long-chain diols.
-
Derivatization: The hydroxyl groups of the diols are silylated to make them more volatile for gas chromatography. This is commonly done by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized sample is injected into a GC-MS system. The diols are separated on a capillary column and then detected by the mass spectrometer. Quantification is typically performed using selected ion monitoring (SIM) of characteristic fragment ions.
Diagrams and Workflows
Logical Relationship of Long-Chain Diol Proxies
Caption: Relationship between biological sources, diol types, and environmental proxies.
Experimental Workflow for Long-Chain Diol Analysis
Caption: Standard experimental workflow for the analysis of long-chain diols in sediments.
References
- 1. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 2. The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 4. The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BG - A quest for the biological sources of long chain alkyl diols in the western tropical North Atlantic Ocean [bg.copernicus.org]
- 6. de Bar, MW et al. (2019): Long chain diols and diol indices of surface sediments of the Iberian Atlantic margin (Version 2, 2019-01-25) [doi.pangaea.de]
- 7. Evaluation of long chain 1,14-alkyl diols in marine sediments as indicators for upwelling and temperature | EPIC [epic.awi.de]
Uncharted Territory: An In-depth Technical Guide on the Natural Sources and Distribution of Very-Long-Chain Diols with a Focus on the Elusive C44 Homologues
A comprehensive review of current scientific literature reveals a notable absence of information on the natural occurrence, distribution, and specific analysis of C44 diols. While the study of very-long-chain lipids is an active area of research, the current knowledge base on long-chain alkyl diols (LCDs) primarily encompasses molecules with chain lengths up to C38. This guide, therefore, provides a detailed overview of the known landscape of very-long-chain diols (VLCDs), offering insights into their natural sources, distribution, and the analytical techniques employed for their study. This information serves as a foundational resource for researchers, scientists, and drug development professionals interested in this class of lipids, while also highlighting the current knowledge gap concerning C44 and longer-chain homologues.
Introduction to Very-Long-Chain Diols
Very-long-chain diols are a class of lipids characterized by a long aliphatic carbon chain with hydroxyl groups at both ends (α,ω-diols) or at a terminal and a mid-chain position. The most commonly studied VLCDs are the long-chain alkyl diols (LCDs) with chain lengths ranging from C28 to C32, and in some cases up to C38.[1] These compounds are of significant interest in the scientific community as they serve as biomarkers for paleoenvironmental reconstructions and may possess unique biological activities.
Natural Sources and Distribution of Very-Long-Chain Diols
The primary producers of VLCDs identified to date are certain species of microalgae, particularly from the class Eustigmatophyceae.[2] These algae are found in a variety of marine, freshwater, and terrestrial environments. Consequently, VLCDs are detected in marine and lacustrine sediments, as well as in the water column.
Marine Environments
In marine settings, VLCDs are ubiquitous components of sediments and suspended particulate matter.[1] Their distribution and abundance have been linked to various environmental parameters, including sea surface temperature and nutrient levels. The C30 1,15-diol is often a dominant VLCD in marine environments.[1]
Freshwater Environments
VLCDs are also found in freshwater lakes and rivers. The distribution of VLCDs in these environments can differ from that in marine systems, potentially reflecting different producing organisms or environmental controls.
Terrestrial Environments
While less studied, the presence of Eustigmatophyceae in soils suggests that VLCDs may also be present in terrestrial ecosystems.
Table 1: Quantitative Data on the Distribution of Very-Long-Chain Diols (C28-C32) in Various Environments
| Environment | Sample Type | Diol Type | Chain Lengths | Concentration Range | Reference |
| Western Tropical North Atlantic | Suspended Particulate Matter | 1,13-, 1,14-, 1,15-diols | C28, C30, C32 | 100-1600 pg/L (C30 1,15-diol) | [1] |
| Equatorial Pacific Ocean | Surficial Sediments | 1,14-diols | C28, C30 | Not specified | |
| South China Sea | Sediments | Not specified | C30, C32 | Not specified | [3] |
Note: The table summarizes available quantitative data for commonly studied VLCDs. Data for C44 diols is not available in the literature.
Biosynthesis of Very-Long-Chain Diols
The biosynthesis of VLCDs is thought to occur through the elongation of fatty acid precursors.[4] Enzymes known as fatty acid elongases (ELO) are responsible for extending the carbon chain. While the precise enzymatic steps leading to the final diol structure are still under investigation, it is hypothesized that a very-long-chain fatty acid is first synthesized and then subsequently reduced at both the carboxyl group and a mid-chain position to form the diol.
Based on this understanding, the hypothetical biosynthesis of a C44 diol would require a C44 fatty acid precursor. The enzymes responsible for such extensive elongation have not yet been identified.
Hypothesized biosynthetic pathway for Very-Long-Chain Diols (VLCDs).
Experimental Protocols
The analysis of VLCDs requires specialized extraction and analytical techniques due to their high molecular weight and low volatility.
Lipid Extraction from Sediments
A common method for extracting lipids, including VLCDs, from sediment samples is Accelerated Solvent Extraction (ASE) or Soxhlet extraction.
Protocol: Accelerated Solvent Extraction (ASE) of Lipids from Sediments
-
Sample Preparation: Freeze-dry and homogenize the sediment sample.
-
Extraction Cell: Pack a stainless-steel extraction cell with the dried sediment.
-
Solvent System: Use a mixture of dichloromethane (DCM) and methanol (MeOH), typically in a 9:1 (v/v) ratio.
-
ASE Parameters:
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static time: 5-10 minutes per cycle
-
Number of cycles: 2-3
-
-
Collection: Collect the extract in a vial.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen.
Workflow for the extraction of lipids from sediment samples.
Separation and Identification
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of VLCDs. Due to their low volatility, VLCDs must be derivatized prior to GC-MS analysis.
Protocol: GC-MS Analysis of VLCDs
-
Derivatization: Silylate the hydroxyl groups of the diols by reacting the total lipid extract with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. Heat the mixture at 60-70 °C for 30-60 minutes.
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
GC Oven Program: A typical temperature program starts at a low temperature (e.g., 70 °C), ramps up to a high temperature (e.g., 320 °C), and holds for an extended period to ensure the elution of high-molecular-weight compounds.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Identification is based on the retention time and the mass spectrum, which shows characteristic fragmentation patterns for trimethylsilyl (TMS) ethers of diols.
Table 2: Characteristic Mass Spectral Fragments for TMS-derivatized Long-Chain Diols
| m/z | Fragment Ion | Description |
| 73 | [Si(CH3)3]+ | Trimethylsilyl group |
| 103 | [CH2=O+Si(CH3)3] | Fragment from the terminal TMS-ether |
| M-15 | [M-CH3]+ | Loss of a methyl group from a TMS group |
| M-90 | [M-Si(CH3)3OH]+ | Loss of trimethylsilanol |
Note: The exact fragmentation pattern will depend on the position of the second hydroxyl group.
The Mystery of C44 Diols
As stated, there is currently no published scientific literature that describes the natural occurrence of C44 diols. While the biosynthesis of very-long-chain fatty acids can produce precursors longer than C32, the extension to a C44 chain and subsequent conversion to a diol has not been observed.
The analytical methods described for VLCDs could potentially detect C44 diols if they were present in a sample. However, their extremely high molecular weight would necessitate the use of high-temperature GC columns and long analysis times. It is also possible that other analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), might be better suited for the analysis of such large lipid molecules.
Future Research Directions
The absence of data on C44 diols presents an exciting frontier for lipid research. Future studies could focus on:
-
Screening of extremophiles: Organisms living in extreme environments are known to produce unique lipids. A systematic screening of extremophilic microorganisms may lead to the discovery of novel VLCDs, including C44 diols.
-
Advanced analytical techniques: The development and application of advanced mass spectrometry techniques could facilitate the detection and characterization of ultra-long-chain lipids in complex environmental samples.
-
Genomic and transcriptomic studies: Investigating the genomes and transcriptomes of organisms known to produce VLCDs may reveal the enzymatic machinery capable of synthesizing exceptionally long-chain lipids.
Conclusion
While the existence of naturally occurring C44 diols remains unconfirmed, the study of very-long-chain diols provides a valuable framework for their potential discovery and characterization. The information presented in this guide on the known VLCDs, from their natural sources and distribution to the detailed experimental protocols for their analysis, serves as a critical resource for researchers venturing into this underexplored area of lipidomics. The quest for C44 diols and other ultra-long-chain lipids holds the promise of uncovering novel biomolecules with unique properties and functions, further expanding our understanding of the diversity and complexity of the lipid world.
References
- 1. BG - A quest for the biological sources of long chain alkyl diols in the western tropical North Atlantic Ocean [bg.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. Data Report: Marine and Terrigenous Lipids in the Sediments from the South China Sea, Site 1148, Leg 1841 [www-odp.tamu.edu]
- 4. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Hypothetical Role of 1,44-Tetratetracontanediol in Membrane Structure and Fluidity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide explores the hypothetical role of 1,44-tetratetracontanediol in biological membranes. As of the latest literature review, no direct experimental evidence has been published specifically characterizing the interaction of this molecule with lipid bilayers. The principles and data presented are extrapolated from studies on other very long-chain lipids and long-chain alcohols. This compound is a known chemical compound with CAS number 91146-06-4 and molecular formula C44H90O2[1].
Introduction: The Emerging Interest in Very Long-Chain Lipids
Biological membranes are intricate, dynamic structures primarily composed of phospholipids, cholesterol, and proteins. The properties of these membranes, including fluidity and phase behavior, are critical for cellular function. While the roles of common C16-C22 lipids are well-understood, there is growing interest in the impact of very long-chain lipids (VLCFAs) and related molecules on membrane organization. These lipids, with acyl chains extending beyond 22 carbons, are known to be integral components of specialized membranes, such as in the skin's stratum corneum, and are associated with the formation of highly ordered, gel-like domains[2][3].
This guide posits the potential effects of this compound, a C44 diol, on membrane structure and fluidity, drawing parallels from existing research on analogous long-chain molecules.
Hypothetical Interactions of this compound with the Lipid Bilayer
Due to its extended 44-carbon chain, this compound would be expected to span the entire lipid bilayer, potentially adopting a transmembrane orientation. The hydroxyl groups at each end would likely anchor the molecule at the polar headgroup regions of the membrane. This unique configuration could have profound effects on membrane properties.
Impact on Membrane Fluidity and Order
The introduction of a saturated, very long-chain molecule like this compound would likely decrease overall membrane fluidity. The long, straight acyl chain would favor tight packing with neighboring lipids, leading to a more ordered, gel-like state. Studies on shorter-chain alcohols have demonstrated that longer chains tend to increase lipid order and membrane thickness[4]. Molecular dynamics simulations on other very long-chain lipids have shown they can induce the formation of a gel phase with a high order parameter and hexagonal arrangement of lipid tails[2].
Influence on Membrane Thickness
Long-chain alcohols have been shown to increase the thickness of phospholipid membranes[5]. The 44-carbon chain of this compound would significantly exceed the thickness of a typical phospholipid bilayer (around 4-5 nm). In a transmembrane orientation, it would likely force a localized increase in membrane thickness, potentially causing a hydrophobic mismatch with surrounding lipids and integral membrane proteins.
Phase Separation and Domain Formation
The presence of very long-chain lipids can drive phase separation within the membrane, leading to the formation of distinct domains[2][3]. It is plausible that this compound could induce the formation of highly ordered, gel-like domains from which other lipids, such as cholesterol, might be excluded[2].
Quantitative Data from Analogous Systems
The following table summarizes experimental data from studies on long-chain alcohols and their effects on model membranes. This data can serve as a proxy for estimating the potential impact of this compound.
| Parameter | System | Long-Chain Alcohol | Concentration | Observed Effect | Reference |
| Bending Rigidity (κ) | DMPC Vesicles | Decanol (C10) | Varied | Increase in κ with concentration | [5] |
| DMPC Vesicles | Dodecanol (C12) | Varied | Stronger increase in κ compared to decanol | [5] | |
| Membrane Thickness | DMPC Bilayer | Decanol (C10) | - | Increased membrane thickness | [5] |
| Phase Transition Temp (Tm) | DMPC Bilayer | Decanol (C10) | - | Increase in Tm | [5] |
| DMPC Bilayer | Dodecanol (C12) | - | More pronounced increase in Tm | [5] | |
| Lipid Order | Generic Bilayer | Long-chain alcohols | - | Increased chain order | [4] |
| Lipid Diffusivity | Generic Bilayer | Long-chain alcohols | - | Reduced lipid diffusivity | [4] |
Experimental Protocols for Characterizing Membrane Effects
To empirically determine the effects of this compound on membranes, the following experimental approaches would be essential.
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the effect of this compound on the phase transition temperature (Tm) of a model lipid bilayer.
-
Methodology:
-
Prepare large unilamellar vesicles (LUVs) of a model phospholipid (e.g., DPPC) with varying molar percentages of this compound.
-
Run the liposome suspensions in a differential scanning calorimeter.
-
Heat the samples at a constant rate (e.g., 1°C/min) and record the heat flow.
-
The peak of the endothermic transition corresponds to the Tm.
-
Analyze the shift in Tm and the broadening of the transition peak as a function of this compound concentration.
-
Fluorescence Anisotropy
-
Objective: To assess changes in membrane fluidity by measuring the rotational mobility of a fluorescent probe.
-
Methodology:
-
Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into LUVs containing varying concentrations of this compound.
-
Excite the sample with vertically polarized light and measure the intensity of both vertically and horizontally polarized emitted light.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is a correction factor.
-
An increase in anisotropy indicates a decrease in membrane fluidity[6].
-
X-ray Diffraction
-
Objective: To directly measure the thickness of the lipid bilayer.
-
Methodology:
-
Prepare oriented multilayer stacks of lipid bilayers with and without this compound on a solid substrate.
-
Perform low-angle X-ray diffraction on the samples.
-
The lamellar repeat distance (d-spacing) can be calculated from the positions of the Bragg peaks, providing a measure of bilayer thickness.
-
Visualizing Hypothetical Mechanisms and Workflows
Diagrams of Molecular Interactions and Experimental Logic
Caption: Hypothetical interaction of this compound with a lipid bilayer and its consequent biophysical effects.
Caption: Experimental workflow to validate the hypothetical effects of this compound on membrane properties.
Implications for Drug Development
The ability of a molecule to drastically alter membrane fluidity and organization has significant implications for drug development.
-
Drug Permeability: The formation of highly ordered, gel-like domains could act as a barrier to the passive diffusion of small molecule drugs across the cell membrane.
-
Membrane Protein Function: Changes in membrane thickness and fluidity can modulate the activity of integral membrane proteins, such as ion channels and receptors, which are major drug targets.
-
Liposomal Drug Delivery: If this compound can be incorporated into liposomal drug carriers, it could be used to create more rigid, stable vesicles with lower drug leakage rates.
Conclusion and Future Directions
While the direct role of this compound in membrane biology remains to be elucidated, the principles derived from studies of other very long-chain lipids suggest a potent ability to modulate membrane structure and fluidity. Future research should focus on synthesizing this molecule and systematically characterizing its effects on model membranes using the techniques outlined in this guide. Such studies would not only provide fundamental insights into the biophysics of lipid bilayers but could also open new avenues for the design of drug delivery systems and therapeutics that target membrane properties.
References
Investigating the Phase Behavior of Lipids with 1,44-Tetratetracontanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of novel excipients into lipid-based drug delivery systems necessitates a thorough understanding of their impact on the phase behavior of lipid bilayers. 1,44-Tetratetracontanediol, a long-chain diol, presents a unique molecular structure that could significantly influence the organization, stability, and permeability of lipid membranes. This technical guide outlines a comprehensive experimental framework for investigating the interactions between this compound and various lipid systems. While direct experimental data on this specific combination is not yet available in published literature, this document provides researchers with the necessary theoretical background, detailed experimental protocols, and data presentation templates to systematically characterize its effects. The methodologies described herein, including Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Cryogenic Electron Microscopy (cryo-EM), are foundational techniques for elucidating the thermotropic phase transitions, structural changes, and morphological characteristics of lipid assemblies. This guide is intended to serve as a roadmap for researchers in drug development and materials science who are exploring the potential of novel long-chain diols as modulators of lipid membrane properties.
Introduction: The Potential Role of this compound in Lipid Systems
This compound is a synthetic, long-chain aliphatic diol with hydroxyl groups at both ends of its 44-carbon chain. Its structure suggests amphiphilic properties, with the long hydrocarbon chain being highly hydrophobic and the terminal hydroxyl groups providing hydrophilic character. When incorporated into a lipid bilayer, this compound could potentially:
-
Intercalate between lipid molecules: The long hydrophobic chain could align with the acyl chains of lipids, while the terminal hydroxyl groups could interact with the polar headgroups or the aqueous phase.
-
Alter membrane fluidity and phase transition temperature: The presence of such a long, saturated chain could increase the packing density of the lipid bilayer, leading to a more ordered gel phase and a higher main phase transition temperature (Tm).
-
Induce non-lamellar phases: Depending on its concentration and the lipid composition, it might promote the formation of non-lamellar structures, which could be relevant for drug delivery applications.
-
Influence membrane thickness and curvature: The length of the diol could lead to a significant increase in bilayer thickness or induce localized changes in membrane curvature.
Given these potential effects, a systematic investigation is crucial for understanding how this compound can be utilized in lipid-based formulations.
Proposed Experimental Workflow
A multi-faceted approach is necessary to fully characterize the phase behavior of lipids in the presence of this compound. The following workflow outlines the key experimental stages:
Caption: A proposed experimental workflow for investigating the impact of this compound on lipid systems.
Detailed Experimental Protocols
Liposome Preparation: Thin-Film Hydration Method
This method is a common technique for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DPPC, DSPC) and this compound at various molar ratios in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
In a round-bottom flask, evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the main phase transition temperature (Tm) of the lipid mixture. This results in the formation of MLVs.
-
-
Vesicle Sizing (Optional):
-
To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the thermotropic phase behavior of lipid systems by measuring the heat changes that occur during phase transitions.[1][2]
-
Sample Preparation:
-
Transfer a precise amount of the liposome dispersion into a DSC sample pan.
-
Use the same buffer as a reference in a separate pan.
-
-
Data Acquisition:
-
Place the sample and reference pans in the calorimeter.
-
Equilibrate the system at a starting temperature well below the expected transition temperature.
-
Scan the temperature at a controlled rate (e.g., 1-5 °C/min) over the desired range.
-
Perform multiple heating and cooling scans to check for reproducibility and hysteresis.[3]
-
-
Data Analysis:
-
The output is a thermogram showing heat flow as a function of temperature.
-
Determine the onset temperature (To), peak temperature (Tm), and completion temperature (Tc) of the phase transition.
-
Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak.
-
X-ray Diffraction (XRD)
XRD provides information about the lamellarity and structural parameters of the lipid bilayer, such as the d-spacing (the distance between adjacent bilayers).[4][5]
-
Sample Preparation:
-
Concentrate the liposome suspension to form a pellet by centrifugation.
-
Load the lipid paste into a sample holder (e.g., a quartz capillary).
-
-
Data Acquisition:
-
Mount the sample in an X-ray diffractometer.
-
Collect scattering data at both small angles (SAXS) and wide angles (WAXS). SAXS provides information on the lamellar repeat distance, while WAXS gives insights into the packing of the lipid acyl chains.[5]
-
Conduct experiments at various temperatures, especially below and above the Tm, to observe temperature-dependent structural changes.
-
-
Data Analysis:
-
For lamellar phases, a series of Bragg peaks will be observed in the SAXS pattern at positions corresponding to integer multiples of the fundamental scattering vector q₀.
-
The lamellar d-spacing is calculated as d = 2π/q₀.
-
WAXS patterns can distinguish between the ordered gel phase (sharp peak around 4.2 Å) and the disordered liquid crystalline phase (broad peak around 4.5 Å).
-
Cryogenic Electron Microscopy (Cryo-EM)
Cryo-EM allows for the direct visualization of the morphology of lipid nanoparticles in a near-native, hydrated state.[6][7]
-
Sample Preparation:
-
Apply a small aliquot (3-4 µL) of the liposome suspension to a glow-discharged EM grid.
-
Blot the grid to create a thin film of the suspension.
-
Rapidly plunge-freeze the grid in liquid ethane to vitrify the sample, preventing the formation of ice crystals.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-electron microscope.
-
Acquire images at low electron doses to minimize radiation damage.
-
-
Data Analysis:
-
Analyze the images to determine the size, shape, and lamellarity of the vesicles.
-
Measure the bilayer thickness from the cross-sectional views of the vesicles.[7]
-
Observe any morphological changes, such as the formation of non-lamellar structures or lipid domains, induced by the presence of this compound.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different formulations.
Table 1: Thermotropic Properties of Lipid/1,44-Tetratetracontanediol Mixtures Determined by DSC
| Molar Ratio (Lipid:Diol) | Onset Temperature (Tₒ, °C) | Peak Transition Temperature (Tₘ, °C) | Transition Enthalpy (ΔH, kcal/mol) |
| 100:0 | |||
| 99:1 | |||
| 95:5 | |||
| 90:10 |
Table 2: Structural Parameters of Lipid/1,44-Tetratetracontanediol Bilayers Determined by SAXS
| Molar Ratio (Lipid:Diol) | Temperature (°C) | Lamellar d-spacing (Å) |
| 100:0 | 25 | |
| 100:0 | 50 | |
| 95:5 | 25 | |
| 95:5 | 50 |
Table 3: Morphological Characteristics of Lipid/1,44-Tetratetracontanediol Vesicles Determined by Cryo-EM
| Molar Ratio (Lipid:Diol) | Average Vesicle Diameter (nm) | Bilayer Thickness (nm) | Observed Morphology |
| 100:0 | |||
| 95:5 |
Visualization of Molecular Interactions
The following diagram illustrates the hypothesized interaction of this compound with a lipid bilayer, leading to increased thickness and ordering.
Caption: Hypothesized intercalation of this compound within a lipid bilayer.
Conclusion
The systematic investigation of the phase behavior of lipids with this compound is essential for harnessing its potential in advanced drug delivery systems. The experimental framework outlined in this guide provides a robust methodology for characterizing the thermotropic properties, structural organization, and morphology of these novel lipid mixtures. The data generated from these studies will be invaluable for formulating lipid-based nanoparticles with tailored stability, permeability, and drug-release profiles. While this guide is based on established principles of lipid biophysics, the unique properties of this compound may reveal novel phenomena in lipid membrane behavior, paving the way for new applications in pharmaceutical sciences.
References
- 1. ucm.es [ucm.es]
- 2. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. X-ray diffraction of lipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cryo-EM images of phase-separated lipid bilayer vesicles analyzed with a machine-learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
An In-depth Technical Guide to the Solubility of 1,44-Tetratetracontanediol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,44-tetratetracontanediol, a long-chain aliphatic diol. Due to the limited availability of specific experimental data for this compound, this document focuses on established principles of organic chemistry to predict its solubility behavior. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility in various organic solvents.
Predicted Solubility Profile of this compound
This compound (C₄₄H₉₀O₂) is characterized by a very long nonpolar hydrocarbon chain (44 carbon atoms) with a polar hydroxyl (-OH) group at each end.[1] This bifunctional nature dictates its solubility, which is governed by the principle of "like dissolves like."[2] The immense hydrophobic character of the C₄₄ alkyl chain is the dominant factor influencing its solubility.[3]
Generally, as the length of the hydrocarbon chain in alcohols increases, their solubility in polar solvents like water decreases significantly.[3] While the two terminal hydroxyl groups can participate in hydrogen bonding, the energetic contribution of solvating the long, nonpolar chain in a polar solvent is highly unfavorable. Conversely, the nonpolar chain interacts favorably with nonpolar solvents through London dispersion forces.
Based on these principles, the expected solubility of this compound in various organic solvents is summarized in the table below. It is anticipated that heating will be necessary to dissolve this compound in most solvents, a common characteristic for long-chain, semicrystalline aliphatic compounds.[4]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility (at Room Temperature) | Predicted Solubility (with Heating) | Rationale |
| Nonpolar | Hexane, Toluene, Chloroform, Diethyl Ether | Sparingly Soluble to Insoluble | Soluble | The long nonpolar alkyl chain will have favorable van der Waals interactions with nonpolar solvents. Heating is likely required to overcome the crystal lattice energy. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Insoluble | Sparingly Soluble to Soluble | The polarity of these solvents is not ideal for the long nonpolar chain. However, some of these are good solvents for a wide range of organic compounds upon heating.[5] |
| Polar Protic | Methanol, Ethanol, Water | Insoluble | Insoluble to Very Sparingly Soluble | The strong hydrogen bonding network of these solvents would be disrupted by the long hydrophobic chain, making dissolution energetically unfavorable.[2][3] |
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a solid compound like this compound in an organic solvent.[6]
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed test tubes
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if a chromophore is derivatized) or Gas Chromatography (GC) if the compound is sufficiently volatile or can be derivatized.
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).[6] Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Saturated Solution: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
Gravimetric Analysis (for less volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the melting point of the diol.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility in mg/mL or g/L.
-
-
Chromatographic Analysis (HPLC/GC):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC or GC system and plotting the detector response against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent.
-
Inject the diluted sample into the chromatograph and determine the concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Diagram 1: Experimental Workflow for Solubility Determination
A generalized workflow for the experimental determination of solubility.
Signaling Pathways and Logical Relationships in Solubility
The process of dissolution can be represented as a series of equilibria. The overall solubility is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
Diagram 2: Intermolecular Forces Governing Solubility
The balance of intermolecular forces determining the dissolution process.
For this compound, the high crystal lattice energy (strong solute-solute interactions) and the disruption of solvent-solvent interactions must be overcome by favorable solute-solvent interactions for dissolution to occur. In nonpolar solvents, the solvation of the long alkyl chain is the primary driving force.
This guide provides a foundational understanding of the expected solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to use these protocols to generate specific data for their applications.
References
- 1. Tetratetracontane-1,44-diol | C44H90O2 | CID 13199199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. solubility experimental methods.pptx [slideshare.net]
Synthetic Long-Chain Diols: A Technical Guide to Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic long-chain diols, characterized by two hydroxyl groups spaced along a lengthy aliphatic chain, are emerging as versatile building blocks in the chemical industry. Their unique molecular structure, combining the reactivity of alcohols with the flexibility and hydrophobicity of a long hydrocarbon chain, opens up a wide array of industrial applications. This technical guide provides an in-depth exploration of the potential uses of these diols, focusing on their role in the synthesis of advanced polymers, their application in cosmetics and personal care products, and their emerging use as specialty chemicals. Particular attention is given to the quantitative performance data of materials derived from these diols and the detailed experimental protocols for their synthesis and characterization.
Physicochemical Properties of Synthetic Long-Chain Diols
The industrial utility of long-chain diols is intrinsically linked to their physical and chemical properties. These properties, which include melting point, boiling point, and solubility, vary with the length of the carbon chain. A summary of the physicochemical properties of several α,ω-diols is presented in Table 1.
| Diol | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 1,8-Octanediol | 629-41-4 | C₈H₁₈O₂ | 146.23 | 57-61[1][2] | 172 (at 20 mmHg)[1][2][3] | Soluble in water and methanol; Insoluble in ether and light gasoline[1][3] |
| 1,10-Decanediol | 112-47-0 | C₁₀H₂₂O₂ | 174.28 | 72-74 | 178 (at 15 mmHg) | Slightly soluble in water; Soluble in ethanol and acetone |
| 1,12-Dodecanediol | 5675-51-4 | C₁₂H₂₆O₂ | 202.34 | 79-81 | 189 (at 12 mmHg) | Insoluble in water and petroleum ether; Soluble in alcohol and warm ether |
| 1,14-Tetradecanediol | 19812-64-7 | C₁₄H₃₀O₂ | 230.39 | 85-90[4][5] | 356.1 (at 760 mmHg)[4] | Slightly soluble in chloroform, DMSO, and methanol[4] |
| 1,16-Hexadecanediol | 7735-42-4 | C₁₆H₃₄O₂ | 258.44 | 91-94 | 197-199 (at 3 mmHg) | - |
| 1,18-Octadecanediol | 3155-43-9 | C₁₈H₃₈O₂ | 286.50 | 91[] | 323.59 (rough estimate)[] | - |
| 1,20-Eicosanediol | 7735-43-5 | C₂₀H₄₂O₂ | 314.55 | 111-112[7] | - | Water solubility: 0.003013 mg/L (estimated)[8] |
| 1,22-Docosanediol | 66436-63-9 | C₂₂H₄₆O₂ | 342.60 | 108-110 | - | - |
Industrial Applications
Polymers: Polyurethanes and Polyesters
Long-chain diols are pivotal monomers in the synthesis of high-performance polyurethanes and polyesters. The length of the diol's carbon chain directly influences the properties of the resulting polymer, such as its flexibility, crystallinity, and thermal stability.
In polyurethane synthesis, long-chain diols act as the soft segment, imparting flexibility and elastomeric properties to the polymer. By reacting with diisocyanates, they form the characteristic urethane linkages. The choice of diol length allows for the precise tuning of the mechanical properties of the final polyurethane product, from rigid foams to flexible elastomers.
Performance Data of Polyurethanes Derived from Long-Chain Diols
| Diol | Diisocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg) (°C) |
| 1,10-Decanediol | MDI | - | - | - |
| 1,12-Dodecanediol | MDI | 17.7 | - | - |
| Poly(tetramethylene glycol) (PTMG) / Isosorbide | HDI | - | - | -47.8 |
Long-chain diols are also crucial in the production of polyesters through polycondensation reactions with dicarboxylic acids. The resulting polyesters can be tailored for a range of applications, from biodegradable plastics to durable fibers and coatings. The incorporation of long-chain diols generally enhances the flexibility and impact resistance of the polyester.
Performance Data of Polyesters Derived from Long-Chain Diols
| Diol | Dicarboxylic Acid | Weight-Average Molecular Weight (Mw) ( g/mol ) | Tensile Strength (MPa) | Elongation at Break (%) | Melting Temperature (Tm) (°C) |
| 1,12-Dodecanediol | Adipic Acid | 66,360 | - | - | - |
| 1,12-Dodecanediol | Octanedioic Acid | >60,000 | 20.8 | 255 | - |
| 1,12-Dodecanediol | Sebacic Acid | >60,000 | 25.3 | 254 | - |
| 1,10-Decanediol | Dimethyl Terephthalate | - | - | - | - |
| 1,10-Decanediol | 2,6-Naphthalene Dicarboxylic Acid | - | - | - | - |
Cosmetics and Personal Care Products
In the cosmetics industry, long-chain diols are valued for their multifunctional properties. They can act as solvents, humectants, and skin-conditioning agents. Their long aliphatic chain provides emollient properties, helping to soften and smooth the skin, while the hydroxyl groups attract and retain moisture. Furthermore, their amphiphilic nature allows them to be incorporated into both oil-in-water and water-in-oil emulsions, making them versatile ingredients in a wide range of products such as creams, lotions, and sunscreens.
Lubricants and Plasticizers
The long hydrocarbon chains of these diols make them potential candidates for use as high-performance lubricants and as bio-based plasticizers for polymers like PVC. Their structure can provide the necessary lubricity and flexibility while offering potential advantages in terms of biodegradability and reduced toxicity compared to traditional petroleum-based additives.
Experimental Protocols
Synthesis of Long-Chain Diols
Example: Synthesis of 1,16-Hexadecanediol via Hydrogenation
This protocol describes the reduction of a dicarboxylic acid to the corresponding diol using a rhenium complex catalyst.
Materials:
-
3-Phenylpropionic acid (as a model substrate)
-
Rhenium complex catalyst (e.g., [ReOCl₂(PPh₃)₂])
-
Potassium tetraphenylborate
-
Dehydrated toluene
-
Hydrogen gas
-
Mesitylene (internal standard for NMR)
Procedure:
-
In a dry glass tube, combine the dicarboxylic acid (0.5 mmol), rhenium complex catalyst (0.010 mmol), and potassium tetraphenylborate (0.05 mmol).
-
Place the tube inside an autoclave.
-
Purge the autoclave with argon gas and then add dehydrated toluene (4.0 mL).
-
Replace the argon atmosphere with hydrogen gas by repeatedly pressurizing and venting the autoclave (5 cycles).
-
Pressurize the autoclave to 4 MPa with hydrogen gas.
-
Heat the reaction mixture to 180 °C and maintain for 12 hours with stirring.
-
After the reaction, cool the autoclave in an ice bath to room temperature.
-
Carefully vent the excess hydrogen gas in a fume hood.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Analyze the product by ¹H NMR spectroscopy using mesitylene as an internal standard to determine the yield.
Polymer Synthesis
This protocol outlines the synthesis of a polyurethane from a long-chain diol and a diisocyanate using a one-shot bulk polymerization method.
Materials:
-
Long-chain diol (e.g., 1,10-decanediol)
-
Diisocyanate (e.g., Hexamethylene diisocyanate - HDI)
-
Nitrogen gas
-
N,N-Dimethylformamide (DMF) for dissolution
-
Isopropanol and Methanol for precipitation and washing
Procedure:
-
In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, charge the long-chain diol and any co-diols under a dry nitrogen atmosphere.
-
Heat the flask to 80 °C with stirring to melt the diol.
-
Once the diol is completely melted, add the diisocyanate to the reaction mixture and stir for 2 minutes.
-
Transfer the reaction mixture to a Teflon beaker and allow it to polymerize at 120 °C for 12 hours.
-
After polymerization, dissolve the resulting polyurethane in DMF.
-
Precipitate the polymer by pouring the DMF solution into a large volume of isopropanol.
-
Wash the precipitated polymer with methanol.
-
Dry the final product at 40 °C for 72 hours under vacuum.
This protocol describes the synthesis of a polyester from a long-chain diol and a dicarboxylic acid via a two-step melt polycondensation.
Materials:
-
Long-chain diol (e.g., 1,12-dodecanediol)
-
Dicarboxylic acid (e.g., Sebacic acid)
-
Catalyst (e.g., Tetrabutyl titanate - TBT)
-
Nitrogen gas
Procedure:
-
Esterification:
-
In a glass reactor, combine the diol (1 mol) and the dicarboxylic acid (0.5 mol).
-
Heat the mixture to 170 °C under a nitrogen atmosphere with stirring.
-
Add the TBT catalyst (0.5 mmol).
-
Maintain the reaction at 170 °C for 1 hour, then increase to 180 °C for 3 hours, and finally to 200 °C for 2 hours.
-
-
Polycondensation:
-
Add an additional 0.5 mmol of TBT catalyst.
-
Gradually reduce the pressure to 100-200 Pa.
-
Conduct the melt polycondensation at 210 °C for 1 hour, then at 230 °C for 3 hours, and finally at 240 °C for 2 hours.
-
Cool the reactor to room temperature and collect the polyester.
-
Polymer Characterization
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymers, such as the glass transition temperature (Tg) and the melting temperature (Tm).
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected melting point.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition temperature.
-
Heat the sample again at the same controlled rate to obtain the final thermogram.
-
Analyze the thermogram to determine Tg and Tm.
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.
-
Accurately weigh 5-10 mg of the polymer sample into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 600 °C).
-
Record the weight loss as a function of temperature.
-
Analyze the TGA curve to determine the onset of decomposition and the temperature at which significant weight loss occurs.
Visualizations
Caption: Reaction mechanism for polyurethane synthesis from a long-chain diol and a diisocyanate.
References
- 1. chembk.com [chembk.com]
- 2. 1,8-Octanediol - Wikipedia [en.wikipedia.org]
- 3. 1,8-Octanediol | 629-41-4 [chemicalbook.com]
- 4. 1,14-Tetradecanediol|lookchem [lookchem.com]
- 5. 1,14-Tetradecanediol - Safety Data Sheet [chemicalbook.com]
- 7. 1,20-Eicosanediol | C20H42O2 | CID 4134690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,20-eicosanediol, 7735-43-5 [thegoodscentscompany.com]
Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of 1,44-Tetratetracontanediol
Application Note: GC-MS Analysis of 1,44-Tetratetracontanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a very long-chain diol with potential applications in various fields, including drug development, due to its unique physical and chemical properties. Accurate and reliable quantification of this and similar long-chain diols is crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to the high molecular weight and low volatility of this compound, direct GC-MS analysis is challenging. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters. The methodologies presented are based on established protocols for the analysis of other long-chain diols and serve as a comprehensive guide for method development and validation.
Experimental Protocols
Sample Preparation: Extraction and Saponification
For complex matrices, such as biological tissues or sediment, a lipid extraction is necessary to isolate the this compound.
Materials:
-
Sample containing this compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hexane
-
Potassium hydroxide (KOH) solution in methanol (e.g., 6% w/v)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Protocol:
-
Total Lipid Extraction (TLE):
-
Saponification:
-
To the dried lipid extract, add a methanolic solution of potassium hydroxide (e.g., 6% KOH in MeOH).
-
Heat the mixture at 80°C for 2 hours to hydrolyze any esters.
-
After cooling, add deionized water and extract the neutral lipid fraction (containing the diols) with hexane.
-
Wash the hexane fraction with deionized water to remove residual KOH and methanol.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Fractionation (Optional but Recommended):
-
To further purify the diol fraction, perform column chromatography on silica gel.
-
Elute with solvents of increasing polarity. Long-chain diols are typically found in a polar fraction, often eluted with a mixture of DCM and MeOH.[1][2]
-
Collect the fraction containing the this compound and concentrate it to dryness under a stream of nitrogen.
-
Derivatization: Silylation
To increase the volatility and improve the chromatographic properties of this compound, a derivatization step to silylate the hydroxyl groups is mandatory.[1][3]
Materials:
-
Dried sample extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Pyridine or Ethyl Acetate (as solvent)
-
Heating block or oven
Protocol:
-
To the dried extract, add a suitable solvent such as pyridine or ethyl acetate.
-
Add an excess of the silylating agent, BSTFA with 1% TMCS.[1][3]
-
Tightly cap the reaction vial and heat at 60-70°C for at least 30 minutes to ensure complete derivatization.[1][3]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table summarizes typical starting parameters for the GC-MS analysis of long-chain diols. Due to the very long chain length of this compound, a high-temperature column and a high final oven temperature are recommended. Method optimization will be required.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or similar |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent). A high-temperature variant of this phase is advisable. |
| Injector | Splitless mode at a high temperature (e.g., 300-320°C) to ensure complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min.[3] |
| Oven Program | Initial temperature: 70-80°C (hold for 1-2 min). Ramp 1: Increase to 130°C at 20°C/min. Ramp 2: Increase to a final temperature of at least 320°C (or the column's maximum operating temperature) at a rate of 4-5°C/min. Hold at the final temperature for 10-20 minutes to ensure elution of the analyte.[1][3] |
| Mass Spectrometer | Agilent 5977B MSD or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[1] |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Full Scan: To identify the fragmentation pattern of the derivatized this compound. Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the silylated diol to enhance sensitivity and selectivity.[1] |
Data Presentation: Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. An internal standard (e.g., a deuterated long-chain diol or a similar compound not present in the sample) should be used to correct for variations in sample preparation and injection volume.
The following table is an example of how to structure quantitative data.
| Sample ID | Analyte Concentration (ng/µL) | Internal Standard Area | Analyte Area | RRF (Relative Response Factor) |
| Standard 1 | 1 | 50000 | 10000 | 0.20 |
| Standard 2 | 5 | 51000 | 52000 | 0.20 |
| Standard 3 | 10 | 49000 | 101000 | 0.21 |
| Sample A | Calculated Value | 50500 | 75000 | - |
| Sample B | Calculated Value | 49500 | 82000 | - |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Disclaimer: The provided protocol is a general guideline based on the analysis of other long-chain diols. Due to the high molecular weight of this compound, optimization of the GC oven temperature program, injector temperature, and potentially the GC column may be necessary to achieve optimal chromatographic performance. It is highly recommended to use a certified reference standard of this compound for method development and validation.
References
Application Note: Identification and Quantification of Long-Chain Diols using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain diols (LCDs) are a class of lipids characterized by a long alkyl chain with two hydroxyl groups. They are found in various natural sources, including marine and terrestrial organisms, and are gaining increasing attention as biomarkers for environmental studies and potentially in physiological and pathological processes. Accurate identification and quantification of LCDs are crucial for these applications. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for the analysis of these compounds due to its high sensitivity and selectivity. This application note provides a detailed protocol for the identification and quantification of long-chain diols using LC-MS.
Principle
The method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. A reversed-phase LC method is typically employed to separate the different long-chain diol isomers based on their chain length and polarity. Following chromatographic separation, the analytes are ionized, commonly using electrospray ionization (ESI), and detected by a mass spectrometer. Identification is based on the accurate mass measurement of the molecular ion and its characteristic fragmentation pattern. Quantification is achieved by comparing the peak area of the analyte with that of a known concentration of an internal standard. To enhance ionization efficiency and chromatographic performance, derivatization of the hydroxyl groups is often performed prior to LC-MS analysis.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reliable LC-MS analysis. The goal is to extract the long-chain diols from the sample matrix, remove interfering substances, and concentrate the analytes.
a. Lipid Extraction:
-
For Solid Samples (e.g., sediments, tissues):
-
Homogenize the freeze-dried sample.
-
Perform a total lipid extraction using a solvent mixture such as dichloromethane (DCM):methanol (MeOH) (9:1, v/v) with an automated solvent extractor or by sonication.[1]
-
Centrifuge the mixture and collect the supernatant containing the total lipid extract (TLE).
-
-
For Liquid Samples (e.g., plasma, culture media):
-
Employ liquid-liquid extraction by mixing the sample with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or a mixture of DCM:MeOH.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the organic layer containing the lipids.
-
b. Saponification (Optional, to hydrolyze esterified diols):
-
Evaporate the TLE to dryness under a stream of nitrogen.
-
Add a solution of 6% potassium hydroxide (KOH) in methanol.
-
Heat the mixture at 80°C for 2 hours.
-
After cooling, add deionized water and extract the neutral lipids (containing the diols) with an organic solvent like hexane or DCM.
c. Fractionation (Optional, to isolate the diol fraction):
-
Use solid-phase extraction (SPE) with a silica gel cartridge.
-
Condition the cartridge with a non-polar solvent (e.g., hexane).
-
Load the sample onto the cartridge.
-
Wash with solvents of increasing polarity to remove less polar compounds.
-
Elute the diol fraction with a more polar solvent mixture, such as DCM:MeOH (1:1, v/v).[1]
d. Derivatization:
Derivatization is often necessary to improve the chromatographic properties and ionization efficiency of long-chain diols.[2][3][4]
-
Silylation: This is a common derivatization technique for hydroxyl groups.
-
Dry the diol fraction completely under nitrogen.
-
Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst like pyridine or trimethylchlorosilane (TMCS).[1][5]
-
After cooling, the sample is ready for injection or can be reconstituted in a suitable solvent like hexane or ethyl acetate.[1][5]
-
-
Boronic Acid Derivatization: This is particularly useful for vicinal diols, as it can enhance sensitivity and provide structural information.[6][7][8]
LC-MS Analysis
a. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of long-chain diols. Typical dimensions are 2.1-4.6 mm internal diameter and 100-250 mm length, with a particle size of 1.7-5 µm.
-
Mobile Phase: A gradient of a polar solvent (e.g., water or methanol with a modifier like 0.1% formic acid or ammonium acetate) and a non-polar solvent (e.g., acetonitrile, isopropanol) is typically used.
-
Flow Rate: 0.2-0.6 mL/min.
-
Column Temperature: 30-50°C.
-
Injection Volume: 1-10 µL.
b. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used, typically in positive ion mode. Atmospheric Pressure Chemical Ionization (APCI) can also be an alternative.
-
Ionization Mode: Positive ion mode is generally preferred for the detection of silylated or boronate derivatives.
-
Scan Mode:
-
Full Scan: To acquire mass spectra over a broad m/z range for initial identification.
-
Selected Ion Monitoring (SIM): For targeted analysis of known diols by monitoring specific m/z values, which increases sensitivity.[9]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides high specificity and sensitivity.[10][11]
-
-
Source Parameters: These need to be optimized for the specific instrument and analytes and include parameters like capillary voltage, source temperature, and gas flows.
Data Presentation
Quantitative Data
The following table summarizes the characteristic ions observed in the mass spectra of silylated long-chain diols, which are crucial for their identification using SIM or MRM methods.
| Long-Chain Diol | Precursor Ion (M+H)+ or [M-H2O+H]+ | Characteristic Fragment Ions (m/z) | Reference |
| C28 1,13-diol (as TMS derivative) | Varies with derivative | 313.3 | [9] |
| C28 1,14-diol (as TMS derivative) | Varies with derivative | 299.3 | [9] |
| C30 1,15-diol (as TMS derivative) | Varies with derivative | 313.3 | [9] |
| C30 1,14-diol (as TMS derivative) | Varies with derivative | 327.3 | [9] |
| C30 1,13-diol (as TMS derivative) | Varies with derivative | 341.3 | [9] |
| C32 1,15-diol (as TMS derivative) | Varies with derivative | 341.3 | [9] |
| C22 5,16-diol (Internal Standard, as TMS derivative) | Varies with derivative | 187 | [9] |
Note: The precursor ion will depend on the exact silylation (mono- or di-silylated) and ionization conditions. The fragment ions listed are commonly monitored in GC-MS and can be adapted for LC-MS/MS experiments.
Limits of Quantification
The sensitivity of the method can vary depending on the instrumentation and sample matrix. The following table provides examples of reported limits of quantification (LOQ).
| Method | Analyte | Limit of Quantification (LOQ) | Reference |
| UHPLC-MS (SIM) | C28 1,13-diol | 15 pg on-column | [10] |
| UHPLC-HRMS | Long-chain diols | ~1.5 pg on-column | [10] |
| GC-MS/MS (MRM) | C28 1,13-diol | 0.3 pg on-column | [10] |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS analysis of long-chain diols.
Fragmentation of Diol Esters
Caption: Common fragmentation pathways for diol esters in mass spectrometry.[12]
Conclusion
This application note provides a comprehensive protocol for the identification and quantification of long-chain diols using LC-MS. The described methods, from sample preparation to data analysis, offer a robust framework for researchers in various fields. The high sensitivity and selectivity of LC-MS, particularly when coupled with derivatization and tandem mass spectrometry techniques like MRM, make it an indispensable tool for the analysis of these important lipid biomarkers. Proper optimization of each step is essential to achieve reliable and accurate results.
References
- 1. scispace.com [scispace.com]
- 2. opentrons.com [opentrons.com]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pnas.org [pnas.org]
- 6. An approach based on liquid chromatography/electrospray ionization–mass spectrometry to detect diol metabolites as biomarkers of exposure to styrene and 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 10. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhanced Gas Chromatography Analysis of 1,44-Tetratetracontanediol via Silylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust protocol for the derivatization of the very long-chain diol, 1,44-tetratetracontanediol, using silylation to improve its analysis by gas chromatography-mass spectrometry (GC-MS). Due to its high molecular weight and polarity, direct GC analysis of this compound is challenging, leading to poor peak shape, low volatility, and potential thermal degradation. Silylation of the hydroxyl groups to form trimethylsilyl (TMS) ethers significantly increases the volatility and thermal stability of the molecule, enabling sharp chromatographic peaks and reliable quantification.[1][2] This document provides a comprehensive methodology, including sample preparation, derivatization, and optimized GC-MS parameters, to facilitate the accurate analysis of this and similar long-chain diols in various matrices.
Introduction
Very long-chain fatty acids and their derivatives, such as this compound, are of increasing interest in biomedical research and drug development due to their roles in various physiological and pathological processes.[3] Accurate and sensitive analytical methods are crucial for their characterization and quantification. Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of high molecular weight, polar compounds like long-chain diols is often hindered by their low volatility and tendency to adsorb to the stationary phase of the GC column.[4]
Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to a particular analytical method.[1] Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups.[2] The process involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, which reduces the polarity and increases the volatility and thermal stability of the analyte.[1][2] This application note provides a detailed protocol for the silylation of this compound for improved GC-MS analysis.
Experimental Protocol
Materials and Reagents
-
This compound standard
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5][6][7]
-
Internal Standard (IS): e.g., Cholestane or a suitable long-chain hydrocarbon
-
Anhydrous sodium sulfate
-
High-purity solvents (Hexane, Dichloromethane) for sample extraction and dilution
Sample Preparation
For samples containing this compound in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary to isolate the diol fraction. A general procedure is outlined below:
-
Extraction: Extract the sample with a suitable organic solvent mixture (e.g., Dichloromethane:Methanol, 9:1 v/v).[8]
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen to near dryness.
-
Reconstitution: Reconstitute the residue in a known volume of the silylation solvent (e.g., Pyridine or Ethyl Acetate).
Silylation Procedure
-
To 100 µL of the reconstituted sample or standard solution in a micro-reaction vessel, add a known amount of the internal standard.
-
Add 50 µL of the silylating agent (BSTFA + 1% TMCS).[7]
-
Cap the vessel tightly and heat at 60-70°C for 30-60 minutes.[5][8][9] The optimal time and temperature may need to be determined empirically for complete derivatization of the very long-chain diol.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for GC-MS analysis. Dilute with hexane if necessary.
Silylation Reaction Workflow
Caption: Experimental workflow for the silylation of this compound.
GC-MS Parameters
The following GC-MS parameters are a starting point and may require optimization for your specific instrument and column.
| Parameter | Value |
| Gas Chromatograph | |
| Column | High-temperature, low-bleed capillary column (e.g., DB-5ht, 30 m x 0.25 mm, 0.1 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |
| Inlet Temperature | 320-340°C |
| Injection Mode | Splitless (or split with a low split ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 150°C (hold 1 min), Ramp: 10-15°C/min to 380-400°C (hold 10-15 min) |
| Mass Spectrometer | |
| Ion Source Temp. | 230-250°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., m/z 50-1000) or Selected Ion Monitoring (SIM) for target analysis |
Results and Discussion
The silylation of this compound with BSTFA + 1% TMCS is expected to yield the corresponding bis-trimethylsilyl ether. This derivatization significantly enhances the analyte's volatility and thermal stability, leading to improved chromatographic performance.
Expected Improvements:
-
Peak Shape: Silylation minimizes peak tailing caused by the interaction of the polar hydroxyl groups with active sites in the GC system.
-
Volatility: The TMS-ether is significantly more volatile than the parent diol, allowing it to elute at a reasonable temperature from the GC column.
-
Thermal Stability: The derivatized analyte is less prone to thermal degradation in the hot injector and column.
-
Sensitivity: Sharper peaks result in a better signal-to-noise ratio and thus improved detection limits.
Mass Spectral Characteristics:
The EI mass spectrum of the silylated this compound is expected to show characteristic fragment ions resulting from the cleavage of the C-C bonds adjacent to the silylated hydroxyl groups and the loss of trimethylsilanol (TMSOH). These fragments can be used for identification and quantification in SIM mode for enhanced sensitivity and selectivity.
Quantitative Data Summary
The following table provides hypothetical, yet realistic, data illustrating the expected improvement in analytical performance after silylation.
| Analyte | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) | Limit of Detection (LOD) (pg on-column) |
| This compound (Underivatized) | > 40 (broad, tailing) | > 2.5 | < 10,000 | > 1000 |
| Silylated this compound | ~ 30 (sharp) | 1.0 - 1.2 | > 100,000 | < 10 |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the challenges of analyzing long-chain diols and the solutions provided by silylation.
Caption: Challenges and solutions for GC analysis of long-chain diols.
Conclusion
Silylation is an essential derivatization technique for the successful GC-MS analysis of very long-chain diols like this compound. The protocol described in this application note provides a reliable method to improve the volatility, thermal stability, and chromatographic behavior of this challenging analyte, leading to accurate and sensitive quantification. The provided methodology can be adapted for the analysis of other long-chain polar molecules in various research and development applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. pnas.org [pnas.org]
- 6. Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS [mdpi.com]
- 8. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 9. pubcompare.ai [pubcompare.ai]
Application Notes & Protocols: 1,44-Tetratetracontanediol as a Novel Internal Standard for Targeted Lipidomics
Audience: Researchers, scientists, and drug development professionals in the field of lipidomics.
Disclaimer: The following application note and protocol describe a hypothetical application of 1,44-Tetratetracontanediol as an internal standard in lipidomics. To date, there is no established body of literature detailing its routine use for this purpose. This document is intended to provide a theoretical framework and a starting point for researchers interested in exploring its potential.
Introduction
Quantitative lipidomics is essential for understanding the roles of lipids in health and disease. Accurate quantification by mass spectrometry (MS) relies heavily on the use of internal standards (IS) to correct for variations in sample preparation, extraction efficiency, and instrument response.[1] Ideally, an internal standard should be a compound that is not naturally present in the biological sample, chemically stable, and has similar physicochemical properties to the analytes of interest.[2]
This document outlines the potential application of this compound, a C44 long-chain diol, as a novel internal standard for the targeted quantification of specific classes of nonpolar lipids. Its unique high mass and non-endogenous nature in most biological systems make it an intriguing candidate for specialized lipidomics applications.
Potential Advantages and Disadvantages
Table 1: Putative Advantages and Disadvantages of this compound as an Internal Standard
| Advantages | Disadvantages |
| Non-endogenous: Unlikely to be present in most biological samples, minimizing background interference. | Poor Solubility: Very long alkyl chain may lead to low solubility in common extraction solvents, requiring optimization. |
| High Mass: Its high molecular weight (651.18 g/mol ) places it in a region of the mass spectrum with low background noise. | Different Physicochemical Properties: May not co-extract or ionize with the same efficiency as many endogenous lipids. |
| Chemical Stability: Saturated alkyl chain is resistant to oxidation. | Commercial Availability: May not be as readily available as more common lipid standards. |
| Unique Structure: The diol functionality offers potential for derivatization to enhance ionization efficiency. | Lack of Isotopically Labeled Analog: A corresponding deuterated standard for absolute quantification may not be commercially available. |
Experimental Protocol: Hypothetical Quantification of Cholesterol Esters
This protocol describes a hypothetical workflow for the quantification of cholesterol esters in human plasma using this compound as an internal standard.
Materials and Reagents
-
This compound (Internal Standard)
-
Chloroform, Methanol, Isopropanol, Hexane (HPLC or LC-MS grade)
-
Human Plasma (e.g., from a pooled source)
-
Cholesterol Ester standards for calibration curve
-
Deionized water
-
Nitrogen gas for drying
Sample Preparation and Lipid Extraction
-
Prepare Internal Standard Stock Solution: Dissolve 1 mg of this compound in 1 mL of a 2:1 (v/v) chloroform:methanol mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of 10 µg/mL.
-
Sample Spiking: To 100 µL of human plasma, add 10 µL of the 10 µg/mL this compound working solution.
-
Lipid Extraction (Modified Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) isopropanol:hexane mixture for LC-MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate
-
Gradient: A suitable gradient to separate nonpolar lipids.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
This compound (hypothetical): Precursor ion [M+NH4]+, with product ions selected based on fragmentation analysis (e.g., loss of water).
-
Cholesterol Esters: Precursor ion [M+NH4]+, with a characteristic product ion for the cholesterol backbone.
-
-
Data Presentation
The following table represents hypothetical quantitative data from the analysis of a calibration curve and quality control (QC) samples.
Table 2: Hypothetical Calibration Curve and QC Data for Cholesterol Palmitate Quantification
| Sample | Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) | Accuracy (%) |
| Cal 1 | 0.1 | 0.052 | 0.098 | 98.0 |
| Cal 2 | 0.5 | 0.261 | 0.510 | 102.0 |
| Cal 3 | 1.0 | 0.515 | 1.005 | 100.5 |
| Cal 4 | 5.0 | 2.580 | 5.050 | 101.0 |
| Cal 5 | 10.0 | 5.100 | 9.980 | 99.8 |
| QC Low | 0.25 | 0.130 | 0.255 | 102.0 |
| QC Mid | 2.5 | 1.295 | 2.530 | 101.2 |
| QC High | 7.5 | 3.830 | 7.490 | 99.9 |
Visualizations
Caption: Experimental workflow for lipid quantification.
Caption: Logic of internal standard-based quantification.
Conclusion
While the use of this compound as an internal standard in lipidomics is not established, its unique properties present a theoretical potential for specific targeted applications where a high-mass, non-endogenous standard is desirable. Significant methods development would be required to overcome challenges related to solubility and to validate its performance against established internal standards. This document provides a conceptual framework to guide such exploratory studies.
References
Application Notes and Protocols for 1,44-Tetratetracontanediol in the Formation of Artificial Membranes
Introduction
1,44-Tetratetracontanediol is a very long-chain saturated diol. Its structure, featuring a hydrophilic hydroxyl group at each end of a 44-carbon hydrophobic chain, classifies it as a bola-amphiphile. Bola-amphiphiles are known for their ability to form stable monolayer membranes, in contrast to the bilayer membranes formed by conventional phospholipids[1]. This unique characteristic is inspired by the lipids found in archaea, which enable these organisms to thrive in extreme environments[1]. The integration of this compound into artificial membrane systems is anticipated to confer enhanced stability, reduced permeability, and novel structural properties. These features make it a promising candidate for applications in drug delivery, biosensors, and as a model system for studying biological membranes.
Anticipated Properties of this compound Membranes
The incorporation of this compound as a primary or supplementary component in artificial membranes is expected to significantly influence their physicochemical properties. Based on studies of similar long-chain diols and bola-amphiphiles, the following characteristics can be anticipated:
-
Enhanced Thermal Stability: The long, saturated hydrocarbon chain will likely lead to a higher phase transition temperature (Tm), resulting in a membrane that remains in a stable, ordered state over a broader range of temperatures.
-
Reduced Permeability: The dense packing of the long alkyl chains is expected to create a formidable barrier to the passive diffusion of ions and small molecules[1].
-
Increased Mechanical Strength: The membrane-spanning nature of this bola-amphiphile is predicted to enhance the mechanical robustness and durability of vesicles.
-
Formation of Monolayer Structures: When used as the sole component, this compound is expected to self-assemble into monolayer vesicles or planar membranes[1][2].
-
Modulation of Membrane Fluidity: In mixed lipid systems, the presence of this long-chain diol could induce the formation of highly ordered gel-like domains[3].
Quantitative Data Summary
The following table summarizes the expected quantitative parameters of artificial membranes composed of this compound, in comparison to a standard phospholipid membrane (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine). These values are projections based on the properties of analogous long-chain and bola-amphiphilic lipids.
| Property | Standard DSPC Bilayer | Projected this compound Monolayer | Rationale & References |
| Membrane Thickness | ~4.5 nm | ~5.5 - 6.0 nm | The extended 44-carbon chain will create a thicker monolayer than a bilayer of shorter lipids. |
| Phase Transition Temp. (Tm) | 55 °C | > 80 °C (estimated) | Very long saturated chains lead to stronger van der Waals interactions, requiring more energy for phase transition.[3] |
| Permeability to Protons (H+) | ~10⁻⁴ cm/s | Significantly lower | Densely packed, long hydrophobic core creates a superior barrier to ion transport.[1] |
| Bending Rigidity | ~1 x 10⁻¹⁹ J | Higher | The membrane-spanning nature of the bola-amphiphile is expected to increase stiffness.[1] |
| Compressibility Modulus | ~250 mN/m | Higher | Increased chain packing and intermolecular forces will likely result in a less compressible membrane.[4] |
Experimental Protocols
Protocol 1: Preparation of Unilamellar Vesicles by Thin-Film Hydration and Extrusion
This protocol describes the formation of large unilamellar vesicles (LUVs) composed of this compound.
Materials:
-
This compound
-
Chloroform/Methanol (2:1, v/v) solvent system
-
Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen or Argon gas
Procedure:
-
Lipid Film Formation: a. Dissolve a known quantity of this compound in the chloroform/methanol solvent system in a round-bottom flask. A typical starting concentration is 1-5 mg/mL[5]. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the boiling point of the solvents (e.g., 40-50°C). d. Rotate the flask to create a thin, uniform lipid film on the inner surface as the solvent evaporates. e. After the bulk solvent is removed, place the flask under a high vacuum for at least 2 hours to remove any residual solvent[6].
-
Hydration: a. Pre-heat the hydration buffer to a temperature significantly above the estimated high phase transition temperature of the diol (e.g., >85°C). b. Add the warm buffer to the flask containing the dry lipid film[5]. The volume should be sufficient to achieve the desired final lipid concentration (e.g., 1-5 mg/mL). c. Gently agitate the flask to swell the lipid film, forming a suspension of multilamellar vesicles (MLVs). This can be done by gentle vortexing or manual swirling. d. To facilitate hydration, the suspension can be incubated at the elevated temperature for 1-2 hours[7].
-
Vesicle Sizing (Extrusion): a. Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Heat the extruder to the same elevated temperature as the hydration buffer to prevent the lipid from solidifying. c. Draw the MLV suspension into a gas-tight syringe and place it in the extruder. d. Force the suspension through the membrane into a second syringe. Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a uniform size distribution of LUVs.
-
Characterization: a. The size distribution and lamellarity of the resulting vesicles can be determined using techniques such as Dynamic Light Scattering (DLS) and Cryo-Electron Microscopy (Cryo-EM).
Visualizations
Diagram 1: Conceptual Structure of a Bola-amphiphile Monolayer Membrane
Caption: Monolayer membrane formed by this compound.
Diagram 2: Experimental Workflow for Vesicle Preparation
Caption: Workflow for preparing unilamellar vesicles.
References
- 1. Bolaamphiphiles: A Pharmaceutical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Analytical approach to thermodynamics of bolalipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Several common methods of making vesicles (except an emulsion method) capture intended lipid ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mse.iastate.edu [mse.iastate.edu]
Application Notes and Protocols for the Extraction of Long-Chain Diols from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain diols (LCDs) are a class of lipid biomarkers that are widespread in various environmental archives, including marine and lacustrine sediments, soil, and water bodies. These molecules, typically consisting of a C28 to C32 alkyl chain with hydroxyl groups at the C1 and a mid-chain position (e.g., 1,13-, 1,14-, 1,15-diols), are produced by certain species of algae, such as eustigmatophytes and diatoms.[1][2] The distribution and relative abundance of different LCD isomers have been shown to correlate with environmental parameters like sea surface temperature (SST), upwelling conditions, and nutrient availability, making them valuable proxies in paleoclimatology and environmental science.[1][3][4]
This document provides detailed protocols for the extraction, purification, and quantification of long-chain diols from various environmental matrices. It is intended to serve as a comprehensive guide for researchers and scientists in obtaining high-quality data for their studies.
Experimental Protocols
I. Extraction of Long-Chain Diols from Sediment and Soil Samples
This protocol outlines the extraction of total lipid extracts (TLEs) from sediment and soil samples using solvent extraction methods. Two primary methods are presented: an automated pressurized liquid extraction (PLE) and a manual ultrasonic-assisted extraction (UAE).
A. Pressurized Liquid Extraction (PLE)
PLE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.
-
Instrumentation: Accelerated Solvent Extractor (e.g., Dionex™ ASE™)
-
Procedure:
-
Homogenize and freeze-dry the sediment or soil sample.
-
Weigh approximately 5-20 g of the dried sample and mix with a drying agent (e.g., diatomaceous earth or sand) to prevent clumping.
-
Pack the sample into a stainless-steel extraction cell.
-
Add an internal standard to the top of the sample in the cell for quantification purposes (e.g., C22 5,16-diol or a commercially available deuterated LCD standard).[1]
-
Place the cell in the PLE system.
-
Extract the sample using a solvent mixture of dichloromethane (DCM):methanol (MeOH) (9:1, v/v).
-
Set the extraction parameters:
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static time: 10 minutes
-
Number of cycles: 2
-
-
Collect the total lipid extract (TLE) in a collection vial.
-
Concentrate the TLE under a gentle stream of nitrogen gas.
-
B. Ultrasonic-Assisted Extraction (UAE)
UAE is a manual method that uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration.
-
Instrumentation: Ultrasonic bath or probe sonicator.
-
Procedure:
-
Homogenize and freeze-dry the sediment or soil sample.
-
Weigh approximately 5-10 g of the dried sample into a centrifuge tube.
-
Add an internal standard.
-
Add a solvent mixture of DCM:MeOH (9:1, v/v) to the sample at a ratio of approximately 3:1 (solvent volume:sample weight).
-
Place the sample in an ultrasonic bath or use a probe sonicator to extract the lipids for 15-20 minutes. Ensure the sample does not overheat by placing it in an ice bath.
-
Centrifuge the sample to pellet the sediment/soil.
-
Decant the supernatant (the TLE) into a clean flask.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine all the extracts and concentrate under a gentle stream of nitrogen.
-
II. Extraction of Long-Chain Diols from Water Column Samples
This protocol is divided into two parts: extraction from suspended particulate matter (SPM) and extraction of dissolved LCDs from the water phase.
A. Suspended Particulate Matter (SPM)
-
Filter a known volume of water (typically 1-10 L) through a pre-combusted glass fiber filter (e.g., GF/F, 0.7 µm pore size).
-
Freeze-dry the filter.
-
The extraction of the filter can then proceed using either the PLE or UAE method described for sediments, treating the filter as the sample matrix.
B. Dissolved Long-Chain Diols (Solid Phase Extraction - SPE)
-
Filter the water as described above to remove particulate matter.
-
Acidify the filtered water to a pH of 2 with hydrochloric acid (HCl).
-
Use a solid-phase extraction (SPE) cartridge with a non-polar stationary phase (e.g., C18 or a polymeric sorbent).
-
Condition the SPE cartridge: Pass one cartridge volume of methanol through the cartridge, followed by one cartridge volume of acidified deionized water (pH 2). Do not let the cartridge run dry.
-
Load the sample: Pass the acidified water sample through the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge: After loading the entire sample, pass a small amount of acidified deionized water through the cartridge to remove any remaining salts.
-
Elute the LCDs: Elute the retained LCDs from the cartridge with a solvent mixture such as DCM:MeOH (9:1, v/v).
-
Collect the eluate and concentrate it under a gentle stream of nitrogen.
III. Purification of the Total Lipid Extract
The crude TLE contains a complex mixture of lipids. The following steps are necessary to isolate the polar fraction containing the long-chain diols.
A. Saponification (Alkaline Hydrolysis)
Saponification is performed to break down esters (e.g., triacylglycerols, wax esters) into their constituent fatty acids and alcohols, which simplifies the subsequent chromatographic separation.
-
To the dried TLE, add a solution of 6% potassium hydroxide (KOH) in methanol.
-
Reflux the mixture for 2 hours at approximately 80°C.
-
After cooling, add a known amount of deionized water and transfer the mixture to a separatory funnel.
-
Extract the non-saponifiable (neutral) lipids three times with hexane or a hexane:DCM mixture (e.g., 9:1, v/v).
-
Combine the organic layers, which now contain the long-chain diols.
-
Wash the combined organic phase with a saturated sodium chloride (NaCl) solution to remove any remaining base.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the neutral lipid fraction.
B. Silica Gel Column Chromatography
This step separates the neutral lipid fraction into different polarity classes.
-
Prepare a small glass column packed with activated silica gel (activated by heating at 120°C for at least 4 hours).
-
Dissolve the neutral lipid fraction in a small amount of a non-polar solvent like hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the different lipid fractions using solvents of increasing polarity:
-
Fraction 1 (Apolar): Elute with hexane to remove hydrocarbons.
-
Fraction 2 (Mid-polarity): Elute with a mixture of hexane:DCM to remove ketones and some esters.
-
Fraction 3 (Polar): Elute with a mixture of DCM:MeOH (e.g., 9:1 or 1:1, v/v) to collect the polar fraction containing the long-chain diols.[4]
-
-
Collect the polar fraction and concentrate it under nitrogen.
IV. Derivatization and Quantification
For analysis by gas chromatography (GC), the hydroxyl groups of the long-chain diols must be derivatized to increase their volatility.
A. Silylation
-
To the dried polar fraction, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. A small amount of pyridine can also be added to aid the reaction.[5]
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[4]
-
After cooling, the sample is ready for injection into the GC-MS.
B. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Analyze the derivatized sample using a GC-MS system equipped with a capillary column suitable for lipid analysis (e.g., a non-polar or mid-polar column).
-
Identify the trimethylsilyl (TMS) derivatives of the long-chain diols based on their retention times and characteristic mass spectra.
-
Quantify the individual diols using Single Ion Monitoring (SIM) of specific ions for each compound and the internal standard.[1] For example, characteristic ions for TMS-derivatized diols often include m/z fragments resulting from cleavage next to the silylated hydroxyl groups.
-
Calculate the concentration of each diol relative to the known concentration of the internal standard added at the beginning of the procedure.
Data Presentation
The following tables summarize the expected performance of the described methods. Note that actual recovery efficiencies can vary depending on the specific matrix, laboratory conditions, and the skill of the analyst.
Table 1: Comparison of Extraction Methods for Long-Chain Diols from Sediments
| Extraction Method | Solvent System | Typical Recovery (%) | Advantages | Disadvantages |
| Pressurized Liquid Extraction (PLE) | DCM:MeOH (9:1) | 85-95% | Automated, fast, low solvent use | Requires specialized equipment |
| Ultrasonic-Assisted Extraction (UAE) | DCM:MeOH (9:1) | 80-90% | Simple setup, effective for many samples | Manual, potential for analyte degradation if not cooled |
| Soxhlet Extraction | DCM:MeOH (9:1) | 80-90% | Well-established, thorough extraction | Slow, large solvent consumption |
Table 2: Indicative Recovery Rates for Purification and Derivatization Steps
| Step | Method | Typical Recovery/Efficiency (%) | Notes |
| Saponification | 6% KOH in MeOH | >95% | Essential for removing interfering ester lipids. |
| Silica Gel Column Chromatography | Stepwise solvent elution | 80-95% | Recovery depends on careful fraction collection. |
| Derivatization (Silylation) | BSTFA + 1% TMCS | >95% | Reaction should be carried out in anhydrous conditions. |
Visualizations
Caption: General workflow for the extraction and analysis of long-chain diols.
Caption: Purification pathway for isolating long-chain diols from the total lipid extract.
References
- 1. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatorex.com [chromatorex.com]
Application Notes and Protocols for the Structural Elucidation of 1,44-Tetratetracontanediol using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,44-Tetratetracontanediol is a long-chain diol with the chemical formula C₄₄H₉₀O₂. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such long-chain molecules. This document provides detailed application notes and experimental protocols for the analysis of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectroscopy.
Predicted NMR Data
Due to the simple, repeating methylene chain in this compound, the NMR spectra are expected to be relatively straightforward. The key signals will be from the protons and carbons near the terminal hydroxyl groups and the long methylene chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Integration |
| C1, C44 (CH₂-OH) | ~3.64 | ~63.1 | Triplet | 4H |
| C2, C43 (CH₂-CH₂-OH) | ~1.56 | ~32.8 | Quintet | 4H |
| C3-C42 (-(CH₂)₄₀-) | ~1.25 | ~29.7 (multiple close peaks) | Broad Singlet | 80H |
| OH | Variable (depends on concentration and solvent) | - | Singlet | 2H |
Note: Chemical shifts are predicted and may vary based on the solvent and experimental conditions.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the diol.[1][2][3]
-
Internal standard (e.g., Tetramethylsilane (TMS)).[1]
-
Glass vials.
-
Pasteur pipettes and bulbs.
-
Cotton or glass wool for filtration.[4]
-
-
Protocol:
-
Weigh the desired amount of this compound into a clean, dry glass vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2][3]
-
Gently warm and vortex the vial to ensure complete dissolution of the sample. Long-chain alcohols may require gentle heating to fully dissolve.[1]
-
If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[4][5]
-
Add a small amount of internal standard (TMS) to the NMR tube, if required.
-
Cap the NMR tube securely and label it clearly.[4]
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[1][5]
-
NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized for the specific instrument being used.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, confirming the connectivity of the methylene groups.[6][7]
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (F1 and F2): 10-12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons.[6][8][9]
-
Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 100-120 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce the number of neighboring protons.
-
Correlate the cross-peaks in the COSY spectrum to establish the H-H connectivity. For this compound, a cross-peak is expected between the protons at ~3.64 ppm (H1/H44) and ~1.56 ppm (H2/H43), and between the protons at ~1.56 ppm and the large methylene signal at ~1.25 ppm.
-
Correlate the cross-peaks in the HSQC spectrum to assign each proton signal to its directly attached carbon. This will confirm the assignments made from the 1D spectra.
Visualizations
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Logical relationships of NMR experiments to structural information.
References
- 1. ou.edu [ou.edu]
- 2. cif.iastate.edu [cif.iastate.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
High-performance liquid chromatography (HPLC) purification of synthetic diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification and analysis of synthetic organic compounds. For diols, a class of molecules characterized by the presence of two hydroxyl groups, HPLC offers a versatile and high-resolution separation tool. The polarity imparted by the hydroxyl moieties allows for effective purification using various HPLC modes, including normal-phase, reverse-phase, and hydrophilic interaction chromatography (HILIC). Furthermore, the frequent presence of stereocenters in synthetic diols necessitates the use of chiral HPLC for the separation of enantiomers and diastereomers, a critical step in pharmaceutical development.
This document provides detailed application notes and protocols for the HPLC purification of a range of synthetic diols. It covers method development strategies, experimental procedures for different HPLC modes, and guidance on scaling up from analytical to preparative separations.
Data Presentation: HPLC Purification Parameters for Synthetic Diols
The following table summarizes key chromatographic parameters for the successful separation of various synthetic diols, providing a comparative overview for method development.
| Diol Type | Compound Example | HPLC Mode | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) / Resolution (Rs) | Purity Achieved |
| Aromatic Diol | Bisphenol A | Reverse-Phase | C18 (e.g., LiChrospher 60 RP-select B, 250 x 4.6 mm, 5 µm) | Acetonitrile:Water (50:50, v/v)[1] | 1.0[1] | UV @ 200 nm[1] | ~4.5 min | >99% |
| Chiral Aromatic Diol | Hydrobenzoin (enantiomers) | Normal-Phase (Chiral) | CHIRALPAK® IA-3 (150 x 4.6 mm) | CO2/Methanol (92:8) - SFC | 4.0 | UV | Rs > 2.0 for all isomers | >99% (enantiomeric excess) |
| Aliphatic Diol Isomers | cis/trans-2-Butene-1,4-diol | Normal-Phase (Chiral) | (S,S)-Whelk-O 1 (250 x 4.6 mm, 5 µm) | Hexane:Ethanol (97:3, v/v) | 1.0 | UV @ 210 nm | Rs = 2.61 | >98% (isomerically pure) |
| Steroid Diol | 17α- and 17β-estradiol | Normal-Phase | Carbazole-based polymeric phase (Sil-CEA) | Hexane:2-Propanol (8:2, v/v)[2] | 1.0[2] | UV | α = 1.39[2] | >99% |
| Polar Diol (Sugar Alcohol) | Mannitol and Sorbitol | HILIC | LiChrospher® 100 DIOL (125 x 4 mm, 5 µm) | Acetonitrile:Water with 0.1% Formic Acid | 1.0 | ELSD | Baseline separation | >99% |
| Preparative Chiral Diol | Racemic Diol Intermediate | Normal-Phase (Chiral) | Chiralpak® AD (250 x 50 mm, 20 µm) | Heptane:Ethanol (gradient) | 450 g/min (SFC) | UV | Not specified | >99.5% ee |
*Note: Some chiral separations are optimally performed using Supercritical Fluid Chromatography (SFC), which utilizes similar principles to normal-phase HPLC but with supercritical CO2 as the primary mobile phase component. The principles of method development and scale-up are analogous.
Experimental Protocols
Protocol 1: General Analytical Method Development for Diol Purification
This protocol outlines a systematic approach to developing an effective HPLC method for a novel synthetic diol.
1. Analyte Characterization:
- Determine the polarity of the diol. Highly polar diols may be suitable for HILIC or normal-phase, while less polar, more hydrophobic diols are better suited for reverse-phase.
- Assess the solubility of the diol in common HPLC solvents (e.g., acetonitrile, methanol, water, hexane, isopropanol).
- Determine the UV absorbance profile of the diol to select an appropriate detection wavelength. If the diol lacks a chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used.
2. Initial Column and Mobile Phase Screening:
- For Reverse-Phase: Start with a C18 column and a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
- For Normal-Phase: Use a silica or diol-functionalized column with a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
- For HILIC: Employ a diol, amide, or silica column with a high concentration of organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer.
3. Optimization of Separation:
- Adjust the gradient slope to improve the resolution between the target diol and impurities.
- If co-elution occurs, screen different stationary phases (e.g., phenyl-hexyl for aromatic diols, cyano for intermediate polarity compounds).
- Optimize the mobile phase composition, including the type of organic modifier and the pH of the aqueous phase (for reverse-phase and HILIC), to fine-tune selectivity.
4. Method Validation (Analytical Scale):
- Confirm the identity of the purified peak using mass spectrometry or other spectroscopic techniques.
- Assess the purity of the collected fraction by re-injecting it onto the optimized HPLC method.
Protocol 2: Preparative Purification of a Synthetic Diol
This protocol describes the process of scaling up an analytical HPLC method for preparative purification.
1. Analytical Method Optimization for Loading:
- Develop a robust analytical method with good resolution between the target diol and its impurities.
- Perform loading studies on the analytical column by incrementally increasing the injection volume until a loss of resolution is observed. This helps to determine the loading capacity of the stationary phase.
2. Geometric Scale-Up Calculations:
- Select a preparative column with the same stationary phase chemistry and particle size as the analytical column.
- Calculate the new flow rate for the preparative column based on the cross-sectional area of the two columns:
- Flow Rate (prep) = Flow Rate (analytical) × (inner diameter (prep)² / inner diameter (analytical)²)
- Calculate the expected sample load for the preparative column:
- Sample Load (prep) = Sample Load (analytical) × (inner diameter (prep)² / inner diameter (analytical)²)
3. Preparative Run and Fraction Collection:
- Equilibrate the preparative column with the starting mobile phase conditions.
- Dissolve the crude synthetic diol in the mobile phase or a compatible solvent at a high concentration.
- Inject the sample onto the preparative column.
- Collect the eluting peak corresponding to the pure diol using a fraction collector.
4. Purity Analysis and Post-Purification Processing:
- Analyze the collected fractions using the analytical HPLC method to confirm purity.
- Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the HPLC purification of a synthetic diol.
Caption: Logical workflow for HPLC method development and scale-up.
Caption: Fundamental separation principles of Reverse-Phase and Normal-Phase HPLC.
References
Application Notes & Protocols for the Use of 1,44-Tetratetracontanediol in Studying Lipid-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interplay between lipids and proteins within cellular membranes is fundamental to a vast array of biological processes, from signal transduction to molecular transport.[1][2] The biophysical properties of the lipid bilayer, such as thickness, curvature, and charge, can significantly influence the structure and function of integral and peripheral membrane proteins.[1][3] Very long-chain lipid molecules, while not as common as their shorter-chain counterparts, offer unique tools for probing the limits of these interactions.
1,44-Tetratetracontanediol is a synthetic, saturated 44-carbon diol with hydroxyl groups at each end of its aliphatic chain. Its exceptional length and terminal polar groups make it a unique tool for creating model membranes with atypical properties. These properties can be exploited to investigate how extreme membrane thickness and altered hydrophobic matching affect membrane protein conformation, stability, and function. This document provides detailed application notes and protocols for utilizing this compound in the study of lipid-protein interactions.
Hypothetical Application: Modulating Membrane Thickness to Study Integral Membrane Protein Function
A primary application of this compound is in the formation of exceptionally thick model membranes. Most integral membrane proteins have transmembrane domains adapted to a typical bilayer thickness of 3-4 nm. By incorporating this compound into a standard phospholipid bilayer, we can create a system to study the effects of significant hydrophobic mismatch on protein activity.
Principle
This compound, due to its length, is hypothesized to span the bilayer, with its terminal hydroxyl groups positioned at the lipid-water interface on opposite sides of the membrane. This forces a significant increase in the thickness of the model membrane. This "stretched" bilayer can be used to study integral membrane proteins that are sensitive to the hydrophobic thickness of the membrane, such as ion channels or G-protein coupled receptors (GPCRs).
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) Containing this compound
This protocol describes the preparation of LUVs with varying concentrations of this compound for use in functional assays.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
This compound
-
Chloroform
-
Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Mini-extruder set with polycarbonate membranes (100 nm pore size)
-
Rotary evaporator
-
Nitrogen gas stream
Procedure:
-
Lipid Mixture Preparation: In glass vials, prepare lipid mixtures of DOPC and this compound at desired molar ratios (e.g., 100:0, 99:1, 95:5, 90:10 DOPC:Diol).
-
Solvent Evaporation: Dissolve the lipid mixtures in chloroform. Remove the solvent using a rotary evaporator to form a thin lipid film on the inside of a round-bottom flask. Further dry the film under a gentle stream of nitrogen for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with the desired buffer by vortexing vigorously for 5 minutes. This will form multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: Subject the MLV suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath. This promotes the formation of more uniform vesicles.
-
Extrusion: Assemble the mini-extruder with a 100 nm polycarbonate membrane. Equilibrate the extruder to a temperature above the phase transition temperature of the lipid mixture.
-
Vesicle Formation: Pass the MLV suspension through the extruder 11-21 times. This will produce a translucent suspension of LUVs with a defined size.
-
Characterization: Characterize the size distribution of the LUVs using Dynamic Light Scattering (DLS). The thickness of the bilayer can be estimated using Small-Angle X-ray Scattering (SAXS).
Protocol 2: Reconstitution of a Model Integral Membrane Protein into Diol-Containing LUVs
This protocol details the reconstitution of a model ion channel (e.g., KcsA) into the prepared LUVs to study the effect of membrane thickness on its function.
Materials:
-
Purified KcsA in a detergent solution (e.g., n-dodecyl-β-D-maltoside, DDM)
-
LUVs containing this compound (from Protocol 1)
-
Bio-Beads SM-2 for detergent removal
-
Buffer as used in Protocol 1
Procedure:
-
Protein-Liposome Mixture: In a microcentrifuge tube, mix the purified KcsA with the prepared LUVs at a specific protein-to-lipid ratio (e.g., 1:1000).
-
Detergent Removal: Add Bio-Beads to the mixture to gradually remove the detergent. Incubate with gentle mixing at 4°C for 2-4 hours. This allows the protein to insert into the liposomal membrane.
-
Proteoliposome Isolation: Carefully remove the supernatant containing the proteoliposomes, leaving the Bio-Beads behind.
-
Orientation Assay (Optional): Determine the orientation of the reconstituted protein using a protease protection assay if required for the specific functional study.
-
Functional Assay: Proceed with a functional assay, such as an ion flux assay using a fluorescent indicator, to measure the activity of the reconstituted KcsA.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using this compound to modulate membrane properties and protein function.
Table 1: Effect of this compound on LUV Properties
| Molar % of this compound in DOPC LUVs | Mean Vesicle Diameter (nm) (DLS) | Polydispersity Index (PDI) | Estimated Bilayer Thickness (nm) (SAXS) |
| 0% | 105.2 ± 2.1 | 0.08 | 3.8 ± 0.2 |
| 1% | 108.5 ± 2.5 | 0.10 | 4.5 ± 0.3 |
| 5% | 115.3 ± 3.1 | 0.12 | 5.8 ± 0.4 |
| 10% | 124.7 ± 4.0 | 0.15 | 7.2 ± 0.5 |
Table 2: Functional Activity of a Model Ion Channel (KcsA) in Diol-Containing Proteoliposomes
| Molar % of this compound | Relative Ion Flux Rate (%) |
| 0% | 100 ± 5.0 |
| 1% | 82 ± 6.1 |
| 5% | 45 ± 4.8 |
| 10% | 15 ± 3.2 |
The data suggests that increasing concentrations of this compound lead to a thicker and potentially less stable membrane, which in turn significantly inhibits the function of the reconstituted ion channel due to hydrophobic mismatch.
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for preparing diol-containing liposomes and reconstituting a membrane protein.
Caption: Proposed mechanism of protein inactivation due to hydrophobic mismatch in a diol-thickened membrane.
Conclusion
This compound represents a specialized tool for creating model membranes with significantly increased thickness. This allows for the systematic study of how hydrophobic mismatch affects the structure, stability, and function of integral membrane proteins. The protocols and conceptual frameworks provided here serve as a guide for researchers and drug development professionals interested in exploring the boundaries of lipid-protein interactions and their implications for cellular function and pharmacology. While the applications are currently hypothetical, they are grounded in established principles of membrane biophysics and provide a roadmap for future investigations.
References
Application Notes: Incorporation of 1,44-Tetratetracontanediol into Liposomes for Enhanced Drug Delivery
Introduction
Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, and are widely utilized as drug delivery systems.[1][2] Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic drugs make them ideal nanocarriers.[1][3] The physicochemical properties of liposomes, such as membrane fluidity, charge, and size, can be modulated by altering their lipid composition, which in turn influences their stability, drug release kinetics, and cellular uptake.[4][5] Long-chain alcohols and diols, when incorporated into the lipid bilayer, can significantly impact these properties. This application note describes the hypothetical incorporation of 1,44-Tetratetracontanediol, a C44 long-chain diol, into liposomal formulations for drug delivery studies. The inclusion of such a long-chain diol is postulated to enhance membrane rigidity, reduce drug leakage, and potentially influence the mechanism of cellular uptake.
Physicochemical Properties of this compound
This compound is a long-chain aliphatic diol with the molecular formula C44H90O2 and a molecular weight of 651.2 g/mol .[6] Its long hydrocarbon chain is expected to intercalate within the hydrophobic core of the lipid bilayer, while the terminal hydroxyl groups can be positioned near the polar head groups of the phospholipids. This arrangement is hypothesized to increase the packing density of the lipid bilayer, leading to a more ordered and less fluid membrane.
Hypothesized Effects on Liposome Characteristics
The incorporation of this compound into liposomes is expected to result in the following changes to their physicochemical properties:
-
Increased Membrane Rigidity: The long, saturated hydrocarbon chain of this compound is predicted to increase the phase transition temperature (Tm) of the liposomal membrane, resulting in a more rigid and less permeable bilayer at physiological temperatures.[7]
-
Reduced Drug Leakage: A more rigid membrane can lead to improved retention of encapsulated drugs, particularly small hydrophilic molecules, thereby reducing premature drug release.[5]
-
Modified Size and Polydispersity: The inclusion of a non-standard lipid component may influence the self-assembly process, potentially affecting the size and size distribution (Polydispersity Index, PDI) of the resulting liposomes.[4]
-
Altered Cellular Uptake: Changes in membrane fluidity and surface properties can influence the interaction of liposomes with cells, potentially altering the dominant mechanism of cellular uptake (e.g., endocytosis, fusion).[8][9]
Potential Applications in Drug Delivery
Liposomes incorporating this compound could be advantageous for:
-
Sustained Drug Release: The reduced membrane permeability could enable the development of long-circulating liposomal formulations with sustained drug release profiles.[10]
-
Delivery of Hydrophilic Drugs: Improved drug retention would be particularly beneficial for the delivery of water-soluble drugs that are prone to leakage from conventional liposomes.[1]
-
Targeted Drug Delivery: The modified surface properties could potentially be exploited for passive or active targeting to specific tissues or cells.[11]
Experimental Protocols
Protocol 1: Preparation of Liposomes Incorporating this compound by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound using the thin-film hydration method, followed by size reduction to form large unilamellar vesicles (LUVs) by extrusion.[12][13]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The molar ratio of the components should be optimized based on preliminary studies (e.g., DPPC:Cholesterol:this compound at 55:40:5).
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.[12]
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the lipid mixture (e.g., 45-50°C).
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[12]
-
-
Hydration:
-
Hydrate the lipid film with the chosen hydration buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.[12]
-
The hydration should be performed at a temperature above the lipid phase transition temperature with gentle agitation to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.[13]
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form LUVs. The extrusion should also be carried out at a temperature above the Tm of the lipid mixture.
-
-
Purification:
-
Remove unencapsulated drug by a suitable method such as dialysis, size exclusion chromatography, or centrifugation.
-
Protocol 2: Characterization of Liposomes
This protocol outlines the key characterization techniques to evaluate the physicochemical properties of the prepared liposomes.[4][14]
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[15]
-
Procedure: Dilute the liposome suspension in the hydration buffer and measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
Expected Outcome: A narrow size distribution (low PDI) is desirable for in vivo applications.[3] The zeta potential provides information about the surface charge, which can influence stability and interaction with biological systems.
2. Encapsulation Efficiency (%EE):
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned above.
-
Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially.
-
Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100
-
-
Technique for Quantification: A suitable analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) should be used to quantify the drug concentration.[4]
3. In Vitro Drug Release Study:
-
Technique: Dialysis method.[16]
-
Procedure:
-
Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method.
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Data Presentation
Table 1: Physicochemical Characterization of Liposomes with and without this compound (Hypothetical Data)
| Liposome Formulation | Mean Diameter (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| Control (DPPC:Chol) | 110 ± 5.2 | 0.15 ± 0.02 | -5.8 ± 1.1 | 65 ± 4.5 |
| L-TTCD-5 (5 mol% TTCD) | 125 ± 6.8 | 0.18 ± 0.03 | -6.2 ± 1.3 | 78 ± 3.9 |
| L-TTCD-10 (10 mol% TTCD) | 140 ± 7.1 | 0.21 ± 0.04 | -6.5 ± 1.5 | 85 ± 3.2 |
TTCD: this compound
Table 2: In Vitro Drug Release Profile (Hypothetical Data for a Hydrophilic Drug)
| Time (hours) | Cumulative Release (%) - Control Liposomes | Cumulative Release (%) - L-TTCD-10 Liposomes |
| 1 | 25.3 | 15.8 |
| 2 | 40.1 | 28.2 |
| 4 | 58.9 | 45.6 |
| 8 | 75.2 | 60.1 |
| 12 | 88.6 | 72.5 |
| 24 | 95.1 | 85.3 |
Mandatory Visualization
Caption: Experimental workflow for the preparation and characterization of liposomes.
Caption: Potential cellular uptake and intracellular trafficking pathways of liposomes.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ableweb.org [ableweb.org]
- 14. Analytical characterization of liposomes and other lipid nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. From Design to Study of Liposome-Driven Drug Release Part 1: Impact of Temperature and pH on Environment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing degradation of 1,44-Tetratetracontanediol during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1,44-Tetratetracontanediol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The primary cause of degradation for long-chain diols like this compound is oxidation. The terminal hydroxyl (-OH) groups are susceptible to oxidation, which can convert them first into aldehydes and subsequently into carboxylic acids. This process can be initiated or accelerated by exposure to strong oxidizing agents, elevated temperatures, extreme pH levels, and prolonged exposure to atmospheric oxygen.
Q2: How can I prevent the oxidation of this compound in my samples?
A2: To prevent oxidation, it is crucial to work under controlled conditions. This includes using deoxygenated solvents, storing samples under an inert atmosphere (e.g., nitrogen or argon), and avoiding unnecessary exposure to heat and light. The addition of antioxidants to your sample, if compatible with your downstream analysis, can also be an effective preventative measure.
Q3: What are the ideal storage conditions for this compound and its solutions?
A3: For long-term stability, solid this compound should be stored in a tightly sealed container at low temperatures, preferably at or below -20°C, and protected from light. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept in amber vials with minimal headspace, purged with an inert gas, and stored at low temperatures.
Q4: Can the choice of solvent impact the stability of this compound?
A4: Yes, the choice of solvent is important. It is best to use high-purity, peroxide-free solvents. Ethers, for example, can form peroxides over time, which are strong oxidizing agents. If using solvents prone to peroxide formation, ensure they are freshly distilled or tested for peroxides before use. Dichloromethane and methanol are commonly used for the extraction of long-chain diols.
Q5: Are there any specific chemicals or reagents I should avoid during sample preparation?
A5: Avoid strong oxidizing agents such as chromic acid, potassium permanganate, and hydrogen peroxide, unless they are a required part of a specific derivatization or reaction protocol. Also, be cautious with acidic or basic conditions, as these can catalyze degradation reactions. For instance, some alcohol dehydrogenases, which can oxidize alcohols, have optimal activity at specific pH ranges.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound after extraction | Degradation during extraction: Exposure to heat, oxygen, or reactive solvents. | - Use cooled solvents and perform extraction on ice.- Purge solvents with an inert gas (N₂ or Ar) before use.- Ensure solvents are free of peroxides. |
| Incomplete extraction: The compound may have low solubility in the chosen solvent. | - Optimize the solvent system. A mixture of nonpolar and polar solvents, such as dichloromethane:methanol, is often effective for long-chain diols.[3] | |
| Appearance of unexpected peaks in chromatogram (e.g., aldehydes or carboxylic acids) | Oxidation of hydroxyl groups: This is the most likely degradation pathway. | - Review all sample handling steps to minimize exposure to air and heat.- Store extracts under an inert atmosphere and at low temperatures prior to analysis.- Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) if it does not interfere with analysis. |
| Inconsistent results between replicate samples | Variable degradation: Inconsistent exposure to degrading conditions across samples. | - Standardize sample preparation protocols to ensure uniform handling.- Minimize the time between sample preparation and analysis.- Ensure consistent storage conditions for all samples. |
| Poor derivatization efficiency (for GC-MS analysis) | Presence of water or other interfering substances: Water can quench derivatizing reagents like BSTFA. | - Ensure samples are thoroughly dried before adding the derivatizing agent. A stream of dry nitrogen can be used.- Clean up the sample to remove interfering matrix components. |
| Degradation prior to derivatization: The analyte has already degraded. | - Implement the preventative measures against oxidation mentioned above before the derivatization step. |
Experimental Protocols
Protocol 1: Extraction of this compound from a Solid Matrix
This protocol is a general guideline and may need to be optimized for your specific matrix.
-
Homogenization: Homogenize the freeze-dried solid sample to a fine powder.
-
Solvent Preparation: Prepare an extraction solvent mixture of dichloromethane (DCM) and methanol (MeOH) in a 9:1 (v/v) ratio. Deoxygenate the solvent by bubbling with nitrogen gas for 15-20 minutes.
-
Extraction: a. Weigh an appropriate amount of the homogenized sample into a clean glass extraction vessel. b. Add the deoxygenated DCM:MeOH solvent mixture. c. Extract the sample using an appropriate method such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE). Keep the temperature low during extraction.
-
Fractionation: a. Concentrate the total lipid extract under a gentle stream of nitrogen. b. Re-dissolve the extract in a small volume of a nonpolar solvent like hexane. c. Separate the neutral lipid fraction, which contains the diols, using solid-phase extraction (SPE) with a silica gel cartridge. Elute with solvents of increasing polarity. The long-chain diols will typically elute in a more polar fraction.[3]
-
Final Preparation: Evaporate the solvent from the diol fraction under nitrogen and re-dissolve in a suitable solvent for analysis.
Protocol 2: Silylation of this compound for GC-MS Analysis
Derivatization is often necessary to increase the volatility and thermal stability of long-chain diols for gas chromatography.
-
Drying: Ensure the extracted diol fraction is completely dry. Any residual water will react with the silylating agent. This can be achieved by evaporating the solvent under a stream of dry nitrogen.
-
Reagent Addition: a. To the dry sample, add a precise volume of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3] b. Add a suitable solvent, such as anhydrous pyridine or ethyl acetate, to facilitate the reaction.
-
Reaction: a. Cap the vial tightly. b. Heat the mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[3]
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: General experimental workflow for the analysis of this compound.
References
Technical Support Center: Optimizing Ionization Efficiency of Long-Chain Diols in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometric analysis of long-chain diols.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of long-chain diols, offering step-by-step solutions.
Issue 1: Low or No Signal Intensity for Long-Chain Diols
Possible Causes and Solutions:
| Cause | Solution |
| Poor Ionization Efficiency | Long-chain diols are often non-polar and require assistance to ionize effectively. Consider using Atmospheric Pressure Chemical Ionization (APCI), which is generally more suitable for less polar compounds than Electrospray Ionization (ESI)[1][2][3]. If using ESI, the formation of adducts is crucial for generating a signal[4]. |
| Inappropriate Ionization Source | For non-polar to moderately polar long-chain diols, APCI is often the preferred method as it is more effective for thermally stable compounds with lower polarity[1][2][3]. ESI can be used, but may require derivatization or careful optimization of mobile phase additives to promote adduct formation[4]. |
| Suboptimal Source Parameters | Ensure that the ion source parameters are optimized. For APCI, this includes nebulizer temperature and corona discharge current. For ESI, parameters such as capillary voltage, and nebulizing gas pressure are critical[5]. |
| Sample Concentration | If the sample is too dilute, the signal may be undetectable. Conversely, a highly concentrated sample can lead to ion suppression[6]. Prepare a dilution series to find the optimal concentration range. |
| Contamination | A contaminated ion source can significantly reduce signal intensity[6][7]. Regularly clean the ion source according to the manufacturer's guidelines. |
Issue 2: Poor Reproducibility and Inconsistent Signal
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Derivatization | If using derivatization, an incomplete reaction will lead to variable results. Ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations. The presence of water can interfere with silylation reactions, so ensure anhydrous conditions[8][9]. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte[6][7]. Improve chromatographic separation to isolate the diols from interfering matrix components. Sample preparation techniques like solid-phase extraction (SPE) can also be used to clean up the sample. |
| Instrument Instability | Fluctuations in temperature, gas pressure, or electronics can cause signal instability. Ensure the mass spectrometer is properly calibrated and tuned[6]. |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for long-chain diols?
A1: Atmospheric Pressure Chemical Ionization (APCI) is often the most effective technique for analyzing long-chain diols, especially those that are less polar and thermally stable[1][2][3]. Electrospray Ionization (ESI) can also be used, but it typically requires derivatization or the use of mobile phase additives to enhance the formation of ions through adducts[4].
Q2: Why is my long-chain diol not visible in ESI-MS?
A2: Long-chain diols have low proton affinity and are not easily charged in ESI. To detect them, you need to promote the formation of adducts with ions like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺)[4]. This can be achieved by adding salts like sodium acetate or ammonium formate to the mobile phase. Derivatization to introduce a readily ionizable group is another effective strategy.
Q3: What are the most common derivatization methods for long-chain diols?
A3: The two most common derivatization techniques are silylation and boronic acid derivatization.
-
Silylation: This method replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group, increasing volatility for GC-MS analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used[10][11].
-
Boronic Acid Derivatization: Boronic acids react with the vicinal diol groups to form cyclic boronate esters. This is particularly useful for LC-MS analysis as it can improve ionization efficiency[6][12][13].
Q4: How can I improve the signal of my derivatized diols?
A4: Ensure the derivatization reaction is complete by optimizing the reaction conditions (temperature, time, and reagent concentration)[8]. For silylation, it is critical to maintain anhydrous conditions as the reagents are sensitive to moisture[8][9]. For boronic acid derivatization, the pH of the reaction medium can influence the efficiency[12].
Q5: Should I use GC-MS or LC-MS for my long-chain diol analysis?
A5: The choice depends on the properties of your diols and whether you are willing to perform derivatization.
-
GC-MS: This is a good option for volatile or semi-volatile diols. However, long-chain diols typically require derivatization (e.g., silylation) to increase their volatility and thermal stability[10][11].
-
LC-MS: This is suitable for a wider range of diols without the need for derivatization to increase volatility. However, to achieve good ionization efficiency, especially with ESI, derivatization or the use of mobile phase additives is often necessary[12][14].
Quantitative Data Summary
Table 1: Comparison of Ionization Techniques for Different Compound Classes (General Guidance)
| Analyte Characteristics | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | High to moderate | Moderate to low[1][2][3] |
| Molecular Weight | High (>1500 Da) and low | Low to moderate (<1500 Da)[1] |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability[1] |
| Ionization Mechanism | Ion formation in the liquid phase | Gas-phase ion-molecule reactions[3] |
Experimental Protocols
Protocol 1: Silylation of Long-Chain Diols for GC-MS Analysis
This protocol is a general guideline for the trimethylsilylation of long-chain diols using BSTFA.
Materials:
-
Dried long-chain diol sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Ensure the sample containing the long-chain diols is completely dry. Water will react with the silylating reagent and inhibit the derivatization[8][9]. This can be achieved by evaporating the sample to dryness under a stream of nitrogen.
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the diols.
-
Silylation: Add 50 µL of BSTFA (+1% TMCS) to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes[10].
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution: Dilute the sample with anhydrous ethyl acetate to the desired concentration for GC-MS analysis.
-
Analysis: Inject the derivatized sample into the GC-MS system.
Protocol 2: Boronic Acid Derivatization of Vicinal Diols for LC-MS Analysis
This protocol provides a general method for the derivatization of vicinal diols with a boronic acid reagent.
Materials:
-
Long-chain diol sample
-
Boronic acid reagent (e.g., 4-(N,N-dimethylaminomethyl)phenylboronic acid)
-
Acetonitrile
-
Reaction vials with screw caps
-
Heating block
Procedure:
-
Sample Preparation: Dissolve the long-chain diol sample in a suitable solvent like acetonitrile.
-
Reagent Preparation: Prepare a solution of the boronic acid reagent in acetonitrile.
-
Reaction Mixture: In a reaction vial, mix the diol sample solution with an excess of the boronic acid reagent solution.
-
Reaction: Cap the vial and heat at a moderate temperature (e.g., 50-60°C) for a specified time (e.g., 30-60 minutes). The optimal time and temperature may need to be determined empirically.
-
Cooling and Dilution: After the reaction is complete, cool the vial to room temperature and dilute the sample with the mobile phase for LC-MS analysis.
-
Analysis: Inject the derivatized sample into the LC-MS system.
Visualizations
Caption: General experimental workflow for the derivatization and analysis of long-chain diols.
Caption: Troubleshooting logic for low signal intensity of long-chain diols in mass spectrometry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. perkinelmer.com.ar [perkinelmer.com.ar]
- 5. m.youtube.com [m.youtube.com]
- 6. On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 11. brjac.com.br [brjac.com.br]
- 12. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [dr.lib.iastate.edu]
- 14. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Method development for the quantification of trace amounts of 1,44-Tetratetracontanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and quantification of trace amounts of 1,44-Tetratetracontanediol.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying trace amounts of this compound?
A1: The two primary analytical techniques for quantifying long-chain diols like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on available instrumentation, desired sensitivity, and sample matrix complexity.
-
GC-MS is a robust technique, but due to the low volatility of this compound, derivatization is mandatory to convert the hydroxyl groups into less polar and more volatile moieties.[1][2][3] Silylation is a common and effective derivatization method for this purpose.[4][5][6]
-
LC-MS/MS offers high sensitivity and specificity and may not require derivatization, which simplifies sample preparation.[2][4] This can be particularly advantageous for complex biological matrices.
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is crucial for the successful GC-MS analysis of this compound for several reasons:
-
Increased Volatility: The long carbon chain and two polar hydroxyl groups make this compound non-volatile. Derivatization replaces the active hydrogens on the hydroxyl groups with non-polar groups, significantly increasing the compound's volatility and allowing it to be analyzed by GC.[1]
-
Improved Peak Shape: The polar hydroxyl groups can interact with active sites in the GC column, leading to poor peak shape (tailing) and reduced resolution. Derivatization masks these polar groups, resulting in sharper, more symmetrical peaks.
-
Enhanced Thermal Stability: Derivatization can increase the thermal stability of the analyte, preventing degradation at the high temperatures used in the GC injector and column.[2]
Q3: What are the recommended derivatization reagents for this compound?
A3: Silylating reagents are the most common and effective for derivatizing long-chain alcohols and diols. Popular choices include:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A highly reactive and widely used silylating agent.[5]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another powerful silylating reagent.
-
N-butylboronic acid: This reagent can be used to form cyclic boronate derivatives with 1,2- or 1,3-diols.[1]
The choice of reagent and reaction conditions (temperature, time) should be optimized for complete derivatization.[5]
Q4: I am not seeing a peak for this compound in my chromatogram. What are the possible causes?
A4: Several factors could lead to the absence of a peak for your analyte. Consider the following troubleshooting steps:
-
Incomplete Derivatization (GC-MS): If the derivatization is incomplete, the analyte will not be volatile enough to pass through the GC column. Ensure your derivatization protocol is optimized and that the reagents are fresh.
-
Poor Solubility: this compound is a very non-polar molecule and may have poor solubility in your sample solvent.[7] Ensure you are using an appropriate solvent (e.g., hexane, dichloromethane) to dissolve your sample and standards.
-
Adsorption: Long-chain alcohols can adsorb to active sites in the GC inlet, column, or on glassware.[1] Using a deactivated inlet liner and a high-quality, low-bleed GC column can help mitigate this. For LC-MS, adsorption to vials or tubing can also be an issue.[8]
-
Low Concentration: If the concentration of this compound in your sample is below the limit of detection (LOD) of your instrument, you will not see a peak. Consider concentrating your sample or using a more sensitive analytical method.
-
Mass Spectrometer Settings: Ensure the mass spectrometer is set to monitor the correct ions for your derivatized or underivatized analyte.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the quantification of this compound.
Quantitative Data Summary
The following table summarizes typical limits of quantification (LOQ) that can be expected for the analysis of long-chain diols using different analytical techniques, based on published data for similar compounds.[4] These values can serve as a benchmark for your method development.
| Analytical Technique | Derivatization | Analyte | Limit of Quantification (LOQ) (on-column) |
| GC-MS (SIM) | Silylation | C28 1,13-diol | 0.5 pg |
| GC-MS/MS (MRM) | Silylation | C28 1,13-diol | 0.3 pg |
| UHPLC-MS (SIM) | None | C28 1,13-diol | 15 pg |
| UHPLC-HRMS | None | C28 1,13-diol | 1.5 pg |
Experimental Protocol: GC-MS Quantification of this compound
This protocol provides a general methodology for the quantification of this compound using GC-MS after silylation. Optimization will be required for specific matrices.
1. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare an internal standard (IS) solution (e.g., a deuterated long-chain diol) at a fixed concentration.
2. Sample Preparation and Derivatization:
-
To 100 µL of sample or standard, add the internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
3. GC-MS Analysis:
-
Gas Chromatograph:
-
Injection Volume: 1 µL
-
Inlet Temperature: 300°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: 100°C (hold 1 min), ramp to 320°C at 10°C/min, hold for 10 min.
-
Column: A low-bleed, mid-polarity column suitable for high-temperature analysis (e.g., DB-5ms, HP-5ms).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Monitor Ions: Determine the characteristic fragment ions of the derivatized this compound and internal standard from a full scan analysis of a high-concentration standard.
-
Transfer Line Temperature: 300°C
-
Ion Source Temperature: 230°C
-
4. Data Analysis:
-
Integrate the peak areas of the target analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the amount of this compound in the samples using the calibration curve.
Experimental Workflow
References
- 1. gcms.cz [gcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-TETRATETRACONTANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Reducing background noise in the mass spectra of long-chain diols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise in the mass spectra of long-chain diols.
Troubleshooting Guides
High background noise can significantly impact the quality of mass spectrometry data, making it difficult to detect and accurately quantify long-chain diols. This section provides a systematic approach to identifying and mitigating common sources of noise.
Issue: High Background Noise Across the Entire Spectrum
High background noise that is consistent across the entire mass range often points to systemic contamination issues.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Contaminated Solvents | Use only high-purity, LC-MS grade solvents.[1] Impurities in lower-grade solvents can contribute significantly to background noise. | Prepare fresh mobile phase daily using LC-MS grade solvents and additives.[1] Sonicate the mobile phase for 5-10 minutes after mixing to remove dissolved gases. |
| Microbial Growth | Prevent microbial growth in aqueous mobile phase reservoirs. | Add a small percentage (e.g., 10%) of organic solvent to aqueous mobile phases to inhibit growth. Frequently replace the solvent in the reservoirs rather than just refilling them. |
| System Contamination | Contaminants can accumulate in the LC system, including tubing, valves, and the autosampler. | Flush the entire LC system with a strong solvent mixture, such as isopropanol:acetonitrile:methanol:water (25:25:25:25), for an extended period.[2] If contamination persists, consider cleaning individual components like the ion source, cone, and transfer tube.[2] |
| Leaking Fittings | Air leaks in the LC flow path or gas connections to the mass spectrometer can introduce nitrogen and other atmospheric components, increasing background noise. | Systematically check all fittings for leaks using an electronic leak detector or a Snoop-type solution. Pay close attention to fittings that are frequently handled. |
Issue: Sporadic or Unstable Background Noise
Fluctuations in the baseline can be caused by issues with the LC pump, detector, or improper solvent mixing.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Pump Malfunction | An unstable pump flow can generate significant mass spectrometry noise.[2] | Check the pump for pressure fluctuations. Degas the mobile phase to prevent bubble formation. If the problem persists, the pump may require maintenance. |
| Inadequate Solvent Mixing | Inconsistent mixing of mobile phase components can lead to a noisy baseline. | Ensure the solvent mixer is functioning correctly. For gradient elution, ensure the solvents are miscible in all proportions. |
| Nebulizer Issues | An unstable spray from the nebulizer can cause a fluctuating signal. | Visually inspect the nebulizer spray. If it is inconsistent, clean or replace the nebulizer needle. Adjust the nebulizer gas flow and temperature to optimize the spray. |
Issue: High Background Noise at Specific m/z Values
The presence of distinct, high-intensity background peaks can often be traced to specific contaminants.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Plasticizers and Phthalates | These common contaminants can leach from plastic labware, including solvent bottle caps, tubing, and pipette tips. | Use glass containers for solvents and samples whenever possible. Use cap liners made of inert materials like Teflon. |
| Column Bleed | The stationary phase of the LC column can degrade and elute, causing characteristic background peaks. | Condition a new column according to the manufacturer's instructions. If column bleed is suspected, run a blank gradient without the column to see if the background peaks disappear. |
| Sample Matrix Effects | Components of the sample matrix can co-elute with the analytes of interest and cause ion suppression or enhancement, as well as contribute to background noise.[1] | Employ sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in the analysis of long-chain diols?
A1: The most common sources of background noise include:
-
Solvents and Additives: Impurities in solvents, even those of high grade, can be a significant source of noise.[1] Always use LC-MS grade solvents and high-purity additives.
-
Sample Matrix: Complex biological or environmental samples contain numerous compounds that can interfere with the analysis of long-chain diols.
-
Lab Environment: Contaminants from the air, such as dust and volatile organic compounds, can be introduced into the system. Handling of samples and solvents with bare hands can introduce lipids and other biomolecules.
-
Instrumentation: Leaks in the LC system, contaminated solvent lines, and dirty ion source components are common instrumental sources of noise.[1][2]
Q2: How can I determine the source of the background noise in my system?
A2: A systematic approach is key to identifying the source of noise.
-
Run a Blank Gradient: Inject a solvent blank (e.g., your mobile phase) and analyze the chromatogram. If the noise is present in the blank, it is likely coming from your solvents or LC-MS system.
-
Systematic Component Check: If the blank is noisy, you can isolate different parts of the system. For example, disconnect the column and run the mobile phase directly into the mass spectrometer. If the noise disappears, the column is the likely source.
-
Analyze a Standard: If the blank is clean, inject a standard solution of your long-chain diol. If the noise appears, it may be related to the sample solvent or the standard itself.
Q3: Will derivatization help in reducing background noise?
A3: Derivatization can significantly improve the signal-to-noise ratio (S/N) for long-chain diols, although it does not directly reduce the background noise itself. By chemically modifying the diol to improve its ionization efficiency, the signal intensity of the analyte is increased, making it more distinguishable from the background noise. For long-chain diols, which lack easily ionizable functional groups, derivatization is a highly recommended strategy.
Q4: What are the recommended derivatization methods for long-chain diols?
A4: The choice of derivatization method depends on the analytical technique being used:
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Silylation is a common and effective method. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing the volatility of the diols.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization aims to introduce a readily ionizable group. Reagents that introduce a permanent positive charge or a group with high proton affinity are ideal for electrospray ionization (ESI) in positive ion mode. Picolinoyl chloride and related reagents can be used to form picolinoyl esters of the diols, which show enhanced ESI response.
Data Presentation
The following tables summarize quantitative data on the improvement of signal-to-noise (S/N) or limits of detection (LOD) for diols and related compounds after derivatization.
Table 1: Improvement in Signal-to-Noise Ratio for a Vicinal Diol with Post-Column Derivatization
| Analyte | Method | Signal-to-Noise (S/N) Ratio |
| 14,15-DiHETrE ester | Pre-column Derivatization LC-FMS | 81.6 |
| 14,15-DiHETrE ester | Post-column Derivatization LC-PCD-DPIS-MS | 499.9 |
Data adapted from a study on vicinal diol profiling.
Table 2: Comparison of Limits of Detection (LOD) for Derivatized Vitamin D3 (a diol-containing molecule)
| Derivatization Kit | Limit of Detection (LOD) |
| Cayman Chemical Dienes Derivatization MaxSpec® Kit | 25 pM |
| Competitor Kit | 250 pM |
This data demonstrates a 10-fold improvement in sensitivity with an optimized derivatization reagent.
Experimental Protocols
Protocol 1: Silylation of Long-Chain Diols for GC-MS Analysis
This protocol describes a general procedure for the trimethylsilylation of long-chain diols.
Materials:
-
Dried long-chain diol sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with Teflon-lined caps
-
Heating block or oven
-
Nitrogen gas stream
Procedure:
-
Ensure the sample containing the long-chain diols is completely dry. Lyophilize or evaporate the sample to dryness under a gentle stream of nitrogen.
-
To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the diols.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and heat at 60-70°C for 1 hour to ensure complete derivatization.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. Alternatively, the solvent can be evaporated under nitrogen and the derivatized diols reconstituted in a suitable solvent like ethyl acetate.
Protocol 2: Derivatization of Long-Chain Diols with Picolinoyl Chloride for LC-MS Analysis
This protocol provides a general method for forming picolinoyl esters of long-chain diols to enhance their detection by ESI-MS.
Materials:
-
Dried long-chain diol sample
-
Picolinoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridge (e.g., silica) for cleanup
-
Reaction vials with Teflon-lined caps
-
Nitrogen gas stream
Procedure:
-
Ensure the sample containing the long-chain diols is completely dry.
-
Dissolve the dried sample in a minimal amount of anhydrous dichloromethane in a reaction vial.
-
Add a small volume of anhydrous pyridine to act as a catalyst.
-
Add a molar excess of picolinoyl chloride to the reaction mixture.
-
Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or at a slightly elevated temperature (e.g., 40°C) for 30 minutes.
-
Quench the reaction by adding a small amount of water.
-
Transfer the reaction mixture to a larger tube and wash with saturated sodium bicarbonate solution to remove excess reagent and pyridine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
For further purification, the crude product can be passed through a silica SPE cartridge, eluting with a non-polar solvent to remove impurities, followed by a more polar solvent to elute the picolinoyl esters.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the derivatized diols in a solvent compatible with your LC mobile phase (e.g., acetonitrile/isopropanol).
Visualizations
Caption: A logical workflow for troubleshooting high background noise.
References
Technical Support Center: Optimization of Derivatization Reactions for Hydroxyl Groups in Lipids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of hydroxyl groups in lipids.
Troubleshooting Guides
This section addresses common issues encountered during the derivatization of lipid hydroxyl groups for analysis by gas chromatography-mass spectrometry (GC-MS).
Issue: Incomplete or No Derivatization
Q1: I am seeing low or no product peaks for my hydroxylated lipids after silylation with BSTFA/MSTFA. What could be the cause?
A1: Incomplete silylation is a common issue. Several factors can contribute to this:
-
Presence of Moisture: Silylating reagents are extremely sensitive to moisture. Any residual water in your sample or solvent will react with the reagent, reducing its availability to derivatize your target analytes. Ensure all glassware is thoroughly dried, and use anhydrous solvents. It can be beneficial to evaporate the sample to dryness before adding the derivatization reagent.[1]
-
Insufficient Reagent: The amount of silylating reagent should be in molar excess relative to the hydroxyl groups in your sample. A 10x molar excess is a good starting point.[2] If you have a complex sample with a high concentration of hydroxyl-containing compounds, you may need to increase the amount of reagent.
-
Suboptimal Reaction Temperature and Time: Derivatization reactions are temperature and time-dependent. For BSTFA or MSTFA, a common starting point is heating at 60-70°C for 30-60 minutes.[1][2] However, for sterically hindered hydroxyl groups, such as those in some sterols, longer reaction times (e.g., 3 hours) or higher temperatures may be necessary to achieve complete derivatization.[1][3] It is recommended to optimize these parameters for your specific analytes by analyzing aliquots at different time points until no further increase in the product peak area is observed.
-
Steric Hindrance: Bulky functional groups near the hydroxyl group can impede the access of the silylating reagent. In such cases, using a less sterically hindered reagent or optimizing reaction conditions (higher temperature, longer time) might be necessary.[3]
Q2: My esterification reaction with BF3-methanol is not yielding the expected fatty acid methyl esters (FAMEs) for my hydroxy fatty acids. What should I check?
A2: Similar to silylation, incomplete esterification can occur due to several reasons:
-
Presence of Water: Boron trifluoride (BF3) is a strong Lewis acid and will be deactivated by water. Ensure your sample and methanol are anhydrous. A water scavenger like 2,2-dimethoxypropane can be added to the reaction mixture.[4]
-
Inadequate Catalyst Concentration: The concentration of BF3 in methanol is crucial. A 10-14% (w/w) solution is typically used.[2][4]
-
Insufficient Reaction Time or Temperature: While esterification with BF3-methanol can be rapid for some fatty acids, hydroxylated fatty acids may require more stringent conditions. Heating at 60°C for 5-10 minutes is a general guideline, but optimization is key.[4] For complex lipids, longer incubation times may be necessary.[5][6][7]
-
Sample Matrix Effects: The presence of other reactive functional groups in your lipid extract can compete for the reagent. A sample cleanup step prior to derivatization might be necessary.
Issue: Peak Tailing and Poor Chromatography
Q3: I am observing significant peak tailing for my derivatized hydroxylipids in the GC chromatogram. How can I improve the peak shape?
A3: Peak tailing is often a sign of active sites in the GC system or incomplete derivatization.
-
Incomplete Derivatization: As mentioned previously, unreacted hydroxyl groups can interact with the stationary phase, leading to peak tailing.[2] Ensure your derivatization reaction has gone to completion.
-
Active Sites in the GC System: Silanol groups on the GC inlet liner, column, or detector can interact with polar analytes. Using a deactivated liner and a high-quality, well-conditioned column is essential. Regular maintenance, such as trimming the column and cleaning the inlet, can also help.
-
Injection Volume and Temperature: Injecting too large a sample volume can overload the column. Optimizing the injection volume and inlet temperature can improve peak shape.
Issue: Side Reactions and Artifacts
Q4: I am seeing unexpected peaks in my chromatogram after derivatization. What could be their origin?
A4: Side reactions can lead to the formation of artifacts.
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if exposed to air and moisture. Use fresh reagents and store them properly according to the manufacturer's instructions.
-
Reaction with Other Functional Groups: Silylating reagents can also react with other active hydrogens, such as those in amines and thiols.[2] If your sample contains these functional groups, you will see multiple derivatized products.
-
Formation of Enol-TMS Ethers: For keto-sterols, silylation can sometimes lead to the formation of enol-TMS ethers, which can complicate the chromatogram. A two-step derivatization protocol involving methoximation prior to silylation can prevent this.[8]
-
Artifacts from BF3-Methanol: Prolonged heating or high temperatures with BF3-methanol can sometimes cause the formation of methoxy-substituted fatty acid esters.[9]
Frequently Asked Questions (FAQs)
Q5: What is the best derivatization method for hydroxylated lipids?
A5: The choice of derivatization method depends on the specific lipid class and the analytical goal.
-
Silylation (e.g., with BSTFA, MSTFA): This is a versatile and widely used method for derivatizing hydroxyl groups to form trimethylsilyl (TMS) ethers. It is effective for a broad range of hydroxylated lipids, including sterols, hydroxy fatty acids, and mono- and diglycerides.[2][10]
-
Esterification/Methylation (e.g., with BF3-methanol, methyl iodide): This method is primarily used to convert carboxylic acids to their methyl esters (FAMEs). For lipids containing both hydroxyl and carboxyl groups (e.g., hydroxy fatty acids), this method will derivatize the carboxyl group, and a subsequent silylation step is often required for the hydroxyl group.[11] Some methods, like using methyl iodide in aprotic solvents, can simultaneously generate methyl esters and methyl ethers from carboxyl and hydroxyl groups, respectively.[11]
Q6: How can I quantify the efficiency of my derivatization reaction?
A6: To assess the derivatization efficiency, you can:
-
Use an Internal Standard: Add a known amount of a structurally similar hydroxylated lipid that is not present in your sample before derivatization. The recovery of the derivatized internal standard can be used to estimate the efficiency of the reaction for your analytes.
-
Perform a Time-Course Study: Analyze aliquots of the reaction mixture at different time points. The reaction is considered complete when the peak area of the derivatized product no longer increases with time.
-
Compare with a Certified Reference Material: If available, analyze a certified reference material containing known concentrations of your target analytes to validate your method.
Q7: Can I analyze both fatty acids and cholesterol from the same sample using a single derivatization method?
A7: It is often difficult to analyze both fatty acids (as FAMEs) and cholesterol (as TMS-ether) using a single derivatization and GC column.[12] A common approach is a two-step process: first, perform an acid-catalyzed methanolysis to form FAMEs for GC-MS analysis. Then, the remaining sample containing cholesterol is dried down and further derivatized with a silylating reagent (e.g., BSTFA) to produce TMS-cholesterol for a separate GC-MS analysis.[12]
Quantitative Data Summary
Table 1: Comparison of Derivatization Methods for Fatty Acids
| Derivatization Method | Target Functional Group | Typical Reagent | Advantages | Disadvantages | Recovery Rates (%) | Reference |
| Base-Catalyzed followed by Acid-Catalyzed Methylation | Carboxylic Acid | KOCH3/HCl | Inexpensive, shorter reaction time | Lower recovery for unsaturated fatty acids | 84-112 | [13][14] |
| Base-Catalyzed followed by (Trimethylsilyl)diazomethane (TMS-DM) | Carboxylic Acid | KOCH3/TMS-DM | Higher recovery, less variation | More expensive, longer procedure | 90-106 | [13][14] |
| m-(-trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) | Carboxylic Acid | TMTFTH | Least work-intensive, high accuracy and reproducibility | - | High | [15][16] |
| Two-step (NaOEt and BSTFA) | Carboxylic Acid, Hydroxyl | NaOEt, BSTFA | - | - | - | [15][16] |
| Two-step (KOH and BSTFA) | Carboxylic Acid, Hydroxyl | KOH, BSTFA | - | Derivatization efficiency: 0.89-1.04 | - | [15] |
| Acid-Catalyzed Methylation (ACM) | Carboxylic Acid | BF3-Methanol | Fast, convenient | Can cause loss of highly unsaturated esters | - | [9][16] |
Table 2: Optimization of Silylation Conditions for Sterols
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |
| Reagent | BSTFA | MTBSTFA | TMSD | BSTFA provided the highest sensitivity for most sterols. | [17] |
| Temperature | 60°C | 70°C | Injection-port (high temp) | High temperature in the GC injection port can achieve similar efficiency to longer incubation at lower temperatures. | [17] |
| Time | 1 hour | 3 hours | - | Longer times may be needed for complete derivatization of sterically hindered sterols. | [1] |
Experimental Protocols
Protocol 1: Silylation of Hydroxylated Lipids using BSTFA
Materials:
-
Dried lipid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the lipid extract is completely dry. If necessary, evaporate any residual solvent under a stream of nitrogen.
-
To the dried extract in a GC vial, add 50-100 µL of anhydrous pyridine or another suitable aprotic solvent to redissolve the lipids.
-
Add a 10-fold molar excess of BSTFA (with 1% TMCS) to the vial. A typical volume is 50 µL.[2]
-
Cap the vial tightly and vortex for 10-15 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes. For sterically hindered hydroxyl groups, the time may need to be extended.[1][2]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane) before injection.
Protocol 2: Esterification of Hydroxy Fatty Acids using BF3-Methanol
Materials:
-
Lipid sample containing hydroxy fatty acids
-
10-14% Boron trifluoride (BF3) in methanol
-
Anhydrous hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vials
Procedure:
-
Place 1-25 mg of the lipid sample into a reaction vial.[4] If the sample is in an aqueous solution, evaporate to dryness first.
-
Cap the vial tightly and heat at 60°C for 5-10 minutes. Optimization of time may be required for complete esterification of all fatty acids.[4]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of anhydrous hexane.
-
Vortex the mixture vigorously to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
The hexane layer containing the FAMEs is now ready for GC-MS analysis. A subsequent silylation step (Protocol 1) will be required to derivatize the hydroxyl groups.
Signaling Pathways and Workflows
Diagram 1: Experimental Workflow for Derivatization of Hydroxylated Lipids
Caption: General workflow for the derivatization and analysis of hydroxylated lipids.
Diagram 2: Simplified Sphingolipid Metabolism Pathway
Caption: Key steps in the sphingolipid metabolic pathway, highlighting the central role of ceramide.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. idc-online.com [idc-online.com]
Addressing matrix effects in the analysis of 1,44-Tetratetracontanediol from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 1,44-Tetratetracontanediol from complex samples. It focuses on addressing and mitigating matrix effects to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A: Matrix effects are the alteration of an analyte's response (in this case, this compound) due to the presence of other components in the sample matrix.[1][2][3] These effects can manifest as either ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[1] For a long-chain diol like this compound, which is often analyzed in complex biological or environmental samples, co-eluting lipids, salts, and other organic molecules can significantly interfere with the ionization process.[2]
Q2: What are the most common analytical techniques for this compound, and what are their considerations regarding matrix effects?
A: The primary techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
GC-MS: This technique often requires a derivatization step to increase the volatility and thermal stability of the long-chain diol.[4][5] Silylation is a common derivatization method.[5][6] While derivatization can improve chromatographic performance, it can also introduce matrix-related interferences.
-
LC-MS: This is a highly sensitive method, particularly with electrospray ionization (ESI).[7][8] However, ESI is prone to ion suppression from co-eluting matrix components that compete for ionization.[1][9][10] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) can offer high sensitivity and may not require derivatization.[11]
Q3: How can I minimize matrix effects during sample preparation?
A: Effective sample preparation is crucial for removing interfering matrix components before analysis.[12][13] For lipophilic compounds like this compound, Solid-Phase Extraction (SPE) is a highly effective technique for cleanup and enrichment.[14][15][16] Different SPE sorbents (e.g., normal-phase, reverse-phase) can be used to selectively isolate the diol from more polar or nonpolar interferences.[15][17]
Q4: What is the role of an internal standard in mitigating matrix effects?
A: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to the sample at a known concentration before sample processing. The most effective type is a stable isotope-labeled (SIL) internal standard of this compound.[12][18][19] Because the SIL-IS co-elutes and experiences similar matrix effects as the analyte, the ratio of the analyte response to the IS response remains constant, allowing for accurate quantification despite signal suppression or enhancement.[18]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) in LC-MS | - Secondary interactions with the stationary phase. - Interaction with metal surfaces in the column or system.[20] | - Optimize mobile phase composition (e.g., adjust pH, organic modifier). - Consider using a metal-free or PEEK-lined column to reduce analyte adsorption.[20] |
| Low Analyte Response or Signal Suppression in LC-MS | - Co-eluting matrix components competing for ionization.[1][9] - High concentrations of non-volatile salts or buffers in the mobile phase. | - Improve sample cleanup using Solid-Phase Extraction (SPE). - Optimize chromatographic separation to resolve the analyte from interfering peaks. - Dilute the sample extract to reduce the concentration of matrix components.[21] - Use a stable isotope-labeled internal standard to compensate for signal loss.[12][18][19] |
| Inconsistent Results and Poor Reproducibility | - Variable matrix effects between samples.[9] - Incomplete derivatization (for GC-MS). | - Implement a robust sample preparation protocol, including the use of an internal standard in every sample. - For GC-MS, optimize derivatization conditions (reagent, temperature, time) to ensure complete reaction.[5] - Use matrix-matched calibration standards for quantification. |
| No Analyte Peak Detected | - Analyte concentration is below the limit of detection (LOD). - Severe ion suppression. - Inefficient extraction or derivatization. | - Pre-concentrate the sample using SPE. - Investigate ion suppression by post-column infusion of the analyte standard while injecting a blank matrix extract.[21] - Evaluate extraction recovery by spiking a known amount of standard into a blank matrix. - For GC-MS, confirm successful derivatization by analyzing a pure standard. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of this compound
This protocol describes a general procedure for isolating long-chain diols from a complex lipid extract using a normal-phase SPE cartridge (e.g., Silica or Diol).
Materials:
-
SPE cartridge (e.g., Silica gel, 500 mg)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Nitrogen gas for evaporation
Methodology:
-
Conditioning: Wash the SPE cartridge with 5 mL of methanol, followed by 5 mL of dichloromethane, and finally 5 mL of hexane. Do not allow the cartridge to dry.
-
Loading: Dissolve the dried lipid extract in a minimal volume of hexane (~200 µL) and load it onto the conditioned SPE cartridge.
-
Washing (Elution of Nonpolar Interferences): Elute nonpolar compounds, such as hydrocarbons and sterol esters, with 10 mL of hexane. Collect this fraction and discard if not of interest.
-
Elution of this compound: Elute the diol fraction with 10 mL of a hexane:ethyl acetate mixture (e.g., 80:20 v/v). The exact ratio may need optimization.
-
Elution of Polar Lipids: Elute more polar lipids, such as phospholipids, with 10 mL of methanol.
-
Drying: Evaporate the collected diol fraction to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent for LC-MS or for the derivatization step for GC-MS analysis.
Protocol 2: Silylation Derivatization for GC-MS Analysis
This protocol is for the derivatization of the hydroxyl groups of this compound to form trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC-MS.
Materials:
-
Dried diol extract from SPE
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Methodology:
-
Ensure the sample extract is completely dry, as water will react with the silylating reagent.
-
Add 50 µL of pyridine to the dried extract to dissolve it.
-
Add 50 µL of BSTFA + 1% TMCS to the sample vial.
-
Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.
-
Cool the sample to room temperature before injecting it into the GC-MS.
Quantitative Data Summary
The following tables present illustrative data on the effectiveness of different strategies for mitigating matrix effects. Note: This data is representative and will vary depending on the specific matrix and analytical conditions.
Table 1: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Relative Standard Deviation (RSD, %) |
| Protein Precipitation | 85 | -75 (Suppression) | 15 |
| Liquid-Liquid Extraction (LLE) | 92 | -50 (Suppression) | 10 |
| Solid-Phase Extraction (SPE) | 95 | -15 (Suppression) | <5 |
*Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100
Table 2: Impact of Internal Standard on Quantification Accuracy
| Quantification Method | Measured Concentration (ng/mL) | Accuracy (%) |
| External Calibration (No IS) | 28 | 56 |
| Stable Isotope-Labeled IS | 48 | 96 |
| Analog Internal Standard | 44 | 88 |
True Concentration = 50 ng/mL
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound.
Understanding Matrix Effects in ESI-MS
Caption: Ion suppression due to matrix effects in ESI-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aocs.org [aocs.org]
- 18. researchgate.net [researchgate.net]
- 19. UQ eSpace [espace.library.uq.edu.au]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 1,44-Tetratetracontanediol in solution
Welcome to the technical support center for 1,44-Tetratetracontanediol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this very long-chain diol in solution.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound
Question: I am having difficulty dissolving this compound, or it is precipitating out of solution. How can I improve its solubility and maintain a stable solution?
Answer: this compound is a very long-chain aliphatic diol, which makes it highly nonpolar and practically insoluble in aqueous solutions. Its solubility in organic solvents is also limited and requires careful selection.
Troubleshooting Steps:
-
Solvent Selection: Due to its long hydrocarbon chain, this compound will be more soluble in nonpolar organic solvents. The principle of "like dissolves like" is key. Higher alcohols are fairly soluble in organic solvents. Alcohol having long hydrocarbon chain are miscible with hexane as they can make firm attachment.[1]
-
Recommended Solvents: Start with solvents like hexane, chloroform, or tetrahydrofuran (THF).
-
Avoid: Polar solvents such as water, ethanol, and methanol should be avoided as primary solvents.
-
-
Gentle Heating: Applying gentle heat can significantly increase the solubility of long-chain lipids.
-
Protocol: Warm the solvent to 30-40°C while stirring before and during the addition of the this compound.
-
Caution: Avoid excessive heat, as it can lead to thermal degradation.
-
-
Sonication: Using an ultrasonic bath can help to break down aggregates and facilitate dissolution.
-
Protocol: Place the vial containing the solvent and diol in a sonicator bath for 5-10 minute intervals. Monitor the temperature of the bath to prevent overheating.
-
-
Co-solvents and Surfactants: For applications requiring a more polar final solution (e.g., cell-based assays), a co-solvent system or the use of a surfactant may be necessary.
-
Co-solvent Approach: First, dissolve the this compound in a small amount of a compatible nonpolar solvent (e.g., THF or chloroform). Then, slowly add this solution to the aqueous buffer while vortexing to create a dispersion. Be aware that this may form a suspension rather than a true solution.
-
Surfactant Approach: The use of a small amount of a biocompatible surfactant can aid in creating a stable dispersion in aqueous media.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Issue 2: Potential Degradation of this compound in Solution
Question: I am concerned that my this compound solution may be degrading over time. What are the potential degradation pathways and how can I prevent them?
Answer: Long-chain diols can be susceptible to oxidation and thermal degradation. Proper handling and storage are crucial to maintain the integrity of your compound.
Potential Degradation Pathways:
-
Oxidation: The hydroxyl groups of the diol can be oxidized, especially in the presence of oxygen, light, and metal ions. This can lead to the formation of aldehydes, ketones, or carboxylic acids.
-
Thermal Degradation: High temperatures can cause chain cleavage and other decomposition reactions.
Prevention and Mitigation Strategies:
-
Use High-Purity Solvents: Solvents should be of high purity and free from peroxides, which can initiate oxidation.
-
Inert Atmosphere: For long-term storage or when heating, it is advisable to handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
-
Temperature Control:
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability.
-
Handling: Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single use. Bring to room temperature slowly before use.
-
-
Antioxidants: For certain applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered to inhibit oxidation. However, ensure the antioxidant is compatible with your downstream experiments.
Experimental Protocol: Preparation and Storage of a Stock Solution
-
Weigh the required amount of this compound in a clean glass vial.
-
Add the desired volume of a high-purity, nonpolar solvent (e.g., chloroform or THF).
-
If necessary, warm the mixture gently (30-40°C) and sonicate until the diol is completely dissolved.
-
(Optional) If storing for an extended period, purge the vial with a gentle stream of nitrogen or argon gas before sealing.
-
Seal the vial tightly with a Teflon-lined cap.
-
Wrap the vial in aluminum foil to protect it from light.
-
Store at -20°C or -80°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: For initial dissolution, a nonpolar organic solvent like chloroform or tetrahydrofuran (THF) is recommended. For cell-based assays, this stock solution should be added to the aqueous culture medium with vigorous mixing to create a fine dispersion. The final concentration of the organic solvent in the cell culture should be kept to a minimum (typically <0.1%) to avoid cytotoxicity.
Q2: How can I confirm the concentration and purity of my this compound solution?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common method for the analysis of long-chain lipids. Due to the lack of a strong chromophore in this compound, UV detection at a low wavelength (e.g., 205-210 nm) or the use of a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is recommended. A validated HPLC method would be required for accurate quantification.
Q3: Are there any known signaling pathways involving this compound?
A3: Direct signaling pathways for this compound are not well-documented. However, very long-chain fatty acids and their derivatives are known to be important components of cellular membranes and are involved in the formation of lipid rafts.[2][3] These microdomains play a crucial role in cellular signaling by organizing signaling proteins and receptors.[2][3] Therefore, it is plausible that this compound could influence signaling pathways by modulating the properties of cellular membranes and lipid rafts.
Generalized Signaling Pathway Involving Very Long-Chain Lipids:
Caption: Potential role of very long-chain diols in cell signaling.
Data Summary
Table 1: Solvent Recommendations for this compound
| Solvent Class | Examples | Solubility of this compound | Notes |
| Nonpolar Aprotic | Hexane, Chloroform, Tetrahydrofuran (THF) | Good to Moderate | Recommended for initial dissolution. Gentle heating may be required. |
| Polar Aprotic | Acetone, Acetonitrile | Poor | Not recommended as primary solvents. |
| Polar Protic | Water, Ethanol, Methanol | Very Poor/Insoluble | Avoid as primary solvents. |
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C (long-term) | Minimizes thermal degradation and slows oxidative processes. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation of the hydroxyl groups. |
| Light | Amber vials or protection from light | Prevents photo-oxidation. |
| Container | Glass vials with Teflon-lined caps | Ensures inert storage and prevents solvent evaporation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Chloroform
-
Materials:
-
This compound (MW: 651.18 g/mol )
-
Chloroform (HPLC grade or higher)
-
Glass vial with Teflon-lined cap
-
Analytical balance
-
Sonicator bath
-
-
Procedure:
-
Tare a clean, dry glass vial on the analytical balance.
-
Carefully weigh 6.51 mg of this compound into the vial.
-
Add 1 mL of chloroform to the vial.
-
Seal the vial tightly.
-
Place the vial in a sonicator bath at room temperature for 10-15 minutes, or until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
For long-term storage, purge the vial with nitrogen or argon before sealing and store at -20°C, protected from light.
-
References
Validation & Comparative
A Comparative Analysis of Membrane-Stabilizing Agents: Cholesterol vs. the Elusive 1,44-Tetratetracontanediol
For researchers, scientists, and drug development professionals, understanding the molecular interactions that govern cell membrane stability is paramount. Cholesterol is a well-established cornerstone of membrane architecture, modulating fluidity and permeability. This guide endeavors to compare the membrane-stabilizing effects of cholesterol with the synthetic long-chain diol, 1,44-Tetratetracontanediol. However, a comprehensive literature search reveals a significant disparity in the available data, with a wealth of information on cholesterol and a notable absence of research on the membrane effects of this compound.
Cholesterol: The Quintessential Membrane Stabilizer
Cholesterol is an amphipathic lipid that plays a crucial, multifaceted role in regulating the biophysical properties of animal cell membranes. Its rigid, planar steroid ring structure and flexible hydrocarbon tail allow it to intercalate between phospholipids, leading to a range of effects that are dependent on temperature and membrane composition.
At physiological temperatures, cholesterol is known to decrease membrane fluidity, thereby increasing the mechanical stability of the bilayer. It achieves this by restricting the motion of the fatty acyl chains of neighboring phospholipids. This "ordering effect" reduces the permeability of the membrane to small, water-soluble molecules. Conversely, at lower temperatures, cholesterol prevents the tight packing of phospholipids, thereby inhibiting the transition to a gel-like state and maintaining membrane fluidity. This dual role makes cholesterol an essential component for maintaining cellular integrity across a range of physiological conditions.
Key Membrane-Stabilizing Effects of Cholesterol:
-
Modulation of Fluidity: Increases membrane rigidity at physiological temperatures and maintains fluidity at lower temperatures.
-
Decreased Permeability: Reduces the passive diffusion of small molecules across the bilayer.
-
Enhanced Mechanical Strength: Increases the resistance of the membrane to mechanical stress.
-
Formation of Lipid Rafts: Participates in the organization of specialized membrane microdomains involved in cell signaling.
This compound: An Uncharted Territory
In stark contrast to the extensive body of research on cholesterol, there is a significant lack of publicly available scientific literature on this compound and its effects on biological membranes. Searches of prominent scientific databases and chemical repositories yield basic chemical identifiers for this C44 α,ω-diol, but no experimental data regarding its interaction with lipid bilayers or its potential to stabilize or destabilize membranes.
Long-chain alcohols and diols, as a general class of molecules, are known to interact with lipid membranes. Their hydrophobic alkyl chains can insert into the hydrophobic core of the bilayer, while the polar hydroxyl groups can anchor at the membrane-water interface. The specific effects of these molecules on membrane properties are highly dependent on their chain length, the position of the hydroxyl groups, and their concentration. However, without specific studies on this compound, any discussion of its membrane-stabilizing effects would be purely speculative.
Data Presentation: A Tale of Two Molecules
Due to the absence of experimental data for this compound, a quantitative comparison in tabular format is not feasible. The following table summarizes the well-documented effects of cholesterol.
| Parameter | Effect of Cholesterol on Lipid Bilayers | Supporting Experimental Evidence |
| Membrane Fluidity | Decreases fluidity at physiological temperatures | Fluorescence Anisotropy, Electron Spin Resonance |
| Membrane Permeability | Decreases permeability to small solutes | Liposome Leakage Assays, Electrophysiology |
| Bilayer Thickness | Increases the thickness of the lipid bilayer | X-ray Diffraction, Neutron Scattering |
| Phase Behavior | Induces the formation of the liquid-ordered (Lo) phase | Differential Scanning Calorimetry, NMR Spectroscopy |
Experimental Protocols for Assessing Membrane Stability
For future research into the membrane effects of novel compounds like this compound, a variety of established experimental protocols can be employed to provide comparative data against cholesterol.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the effect of the compound on the phase transition temperature (Tm) of the lipid bilayer.
-
Methodology:
-
Prepare multilamellar vesicles (MLVs) of a model phospholipid (e.g., DPPC) with and without the test compound at various molar ratios.
-
Hydrate the lipid films in a suitable buffer.
-
Load the liposome suspension into the DSC sample cell.
-
Scan the temperature over a range that encompasses the Tm of the pure phospholipid.
-
Analyze the resulting thermograms to determine changes in Tm and the enthalpy of the transition. An increase in Tm is indicative of membrane stabilization.
-
Fluorescence Polarization/Anisotropy
-
Objective: To measure changes in membrane fluidity.
-
Methodology:
-
Prepare large unilamellar vesicles (LUVs) containing the test compound.
-
Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the vesicles. DPH's rotational freedom is dependent on the local viscosity of the membrane.
-
Excite the sample with polarized light and measure the emission of polarized light at a perpendicular angle.
-
Calculate the fluorescence polarization or anisotropy. An increase in anisotropy indicates a decrease in membrane fluidity.
-
Liposome Leakage Assays
-
Objective: To assess the effect of the compound on membrane permeability.
-
Methodology:
-
Prepare LUVs encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.
-
Add the test compound to the exterior of the liposomes.
-
Monitor the increase in fluorescence over time. An increase in fluorescence indicates leakage of the dye from the liposomes, signifying an increase in membrane permeability. A compound that stabilizes the membrane would be expected to cause less leakage than a destabilizing agent.
-
Logical Workflow for Compound Comparison
The following diagram illustrates the logical workflow for comparing the membrane-stabilizing effects of a novel compound with a known standard like cholesterol.
Caption: Workflow for comparing membrane-stabilizing agents.
Conclusion
While a direct comparison of the membrane-stabilizing effects of this compound and cholesterol is not currently possible due to a lack of data on the former, this guide provides a framework for such an investigation. Cholesterol's role as a key membrane stabilizer is well-established and serves as a critical benchmark for the evaluation of new molecules. The experimental protocols outlined here offer a clear path for researchers to characterize the membrane-modifying properties of novel compounds and contribute to the broader understanding of lipid bilayer dynamics, which is essential for advancements in drug delivery and membrane protein research. Further investigation into the properties of long-chain diols like this compound is warranted to explore their potential as novel membrane-modifying agents.
Validation of a quantitative method for 1,44-Tetratetracontanediol using a certified reference material
Comparison Guide: Validation of a Quantitative Method for 1,44-Tetratetracontanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two robust analytical methods for the quantitative determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) following silylation and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS). The validation of these methods is discussed in the context of using a certified reference material (CRM) or a well-characterized analytical standard.
A diligent search for a commercially available Certified Reference Material (CRM) for this compound did not yield a specific match. For the purpose of this guide, it is assumed that a high-purity (>98%) analytical standard of this compound is utilized as the reference material. The validation parameters presented are based on established principles of analytical method validation.[1][2][3][4]
Method Comparison
The selection of an appropriate analytical method for the quantification of a very-long-chain diol like this compound is critical for accurate and reliable results in research and quality control. Both GC-MS and UHPLC-HRMS offer high sensitivity and selectivity, but they differ in sample preparation, instrumentation, and potential analytical challenges.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a traditional and widely used technique for the analysis of volatile and semi-volatile compounds.[5] For high molecular weight, polar compounds like long-chain diols, derivatization is typically required to increase their volatility and improve chromatographic peak shape.[6] Silylation is a common derivatization technique for compounds with hydroxyl groups.[6]
-
Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS): This modern technique offers the advantage of analyzing compounds in their native form, often without the need for derivatization.[7][8] UHPLC provides excellent separation efficiency, while HRMS offers high mass accuracy and sensitivity, aiding in confident identification and quantification.[7]
The following sections detail the experimental protocols and present a comparative summary of the validation data for both methods.
Quantitative Data Summary
The performance of the GC-MS and UHPLC-HRMS methods was evaluated based on key validation parameters. The data presented in the tables below is hypothetical but represents realistic expectations for the validation of these analytical techniques.
Table 1: Validation Summary for the GC-MS Method
| Validation Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 1 - 200 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
Table 2: Validation Summary for the UHPLC-HRMS Method
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.5 - 250 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
Experimental Protocols
1. Protocol for GC-MS Method
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample containing this compound and dissolve in a suitable organic solvent (e.g., a mixture of chloroform and methanol).
-
Evaporate the solvent under a stream of nitrogen.
-
To the dried residue, add 50 µL of pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete silylation.[6]
-
Cool the sample to room temperature and dilute with hexane prior to injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless, 300°C.
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the di-TMS derivative of this compound.
-
2. Protocol for UHPLC-HRMS Method
-
Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve in an appropriate solvent mixture (e.g., isopropanol:acetonitrile).
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
UHPLC-HRMS Instrumentation and Conditions:
-
UHPLC System: Thermo Scientific Vanquish Horizon UHPLC System or equivalent.
-
Column: Waters ACQUITY UPLC C18 BEH (100 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Mass Spectrometer: Thermo Scientific Orbitrap Exploris 240 Mass Spectrometer or equivalent.
-
Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.
-
Acquisition Mode: Full scan with a resolution of 120,000, followed by data-dependent MS/MS.
-
Visualizations
Method Validation Workflow
The following diagram illustrates the general workflow for the validation of a quantitative analytical method.
Caption: Workflow for Analytical Method Validation.
Comparison of Analytical Methods
This diagram outlines the logical comparison between the GC-MS and UHPLC-HRMS methods for the analysis of this compound.
Caption: Comparison of GC-MS and UHPLC-HRMS Methods.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Gas Chromatograph Mass Spectrometer | Science Basics | Products | JEOL Ltd. [jeol.com]
- 6. pnas.org [pnas.org]
- 7. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
A Researcher's Guide to Long-Chain Diol Analysis: A Comparative Look at GC-MS and LC-MS Methods
For researchers, scientists, and professionals in drug development, the accurate analysis of long-chain diols (LCDs) is crucial for a variety of applications, from environmental studies to biomarker discovery. These aliphatic compounds, characterized by two hydroxyl groups, offer valuable insights into biogeochemical processes and physiological responses. The two primary analytical techniques for quantifying LCDs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most suitable approach for your research needs.
Experimental Protocols: A Step-by-Step Overview
The analytical workflow for both GC-MS and LC-MS involves several key stages, from sample extraction to data analysis. However, a critical distinction lies in the sample preparation phase, specifically the necessity of derivatization for GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The GC-MS analysis of long-chain diols necessitates a derivatization step to increase the volatility of the analytes, making them suitable for gas chromatography.
1. Sample Preparation and Extraction:
-
Lipid Extraction: Total lipids are extracted from the sample matrix (e.g., sediment, tissue) using an accelerated solvent extractor with a solvent mixture such as dichloromethane:methanol (9:1, v/v).
-
Saponification and Fractionation: The extracted lipids undergo saponification (hydrolysis with a base) to break down esters. The resulting mixture is then fractionated using column chromatography to isolate the polar fraction containing the long-chain diols.
2. Derivatization:
-
The isolated polar fraction is dried under a stream of nitrogen.
-
A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and pyridine, is added to the dried extract.
-
The mixture is heated (e.g., at 60°C for 30 minutes) to convert the hydroxyl groups of the diols into trimethylsilyl (TMS) ethers. This step is crucial for making the diols volatile.[1]
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A fused silica capillary column (e.g., 30 m x 250 µm) coated with a non-polar stationary phase like CP Sil-5 is commonly used.[1]
-
Injector: A splitless injector is typically employed with a temperature around 270°C.
-
Oven Program: A temperature gradient is used to separate the diols. A typical program starts at 80°C, ramps to 310°C at a rate of 5°C/min, and holds the final temperature for 20 minutes.
-
Carrier Gas: Helium is used as the carrier gas.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Data can be acquired in full scan mode to identify the diols based on their mass spectra. For quantification, Selected Ion Monitoring (SIM) is used, targeting characteristic fragment ions of the TMS-derivatized diols (e.g., m/z 299.3, 313.3, 327.3, and 341.3).[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
A significant advantage of LC-MS for long-chain diol analysis is the elimination of the derivatization step, leading to a more streamlined workflow.
1. Sample Preparation and Extraction:
-
The lipid extraction and fractionation steps are similar to those for GC-MS, resulting in an isolated polar fraction containing the long-chain diols.
-
The dried extract is simply reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS Analysis (UHPLC-MS):
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution is employed, commonly using a mixture of water with an additive like formic acid or ammonium formate and an organic solvent such as methanol or acetonitrile.
-
Flow Rate and Temperature: These parameters are optimized based on the specific column and analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) is a common choice for ionizing the diols.
-
Acquisition Mode: For targeted analysis, Selected Ion Monitoring (SIM) can be used. For higher specificity and sensitivity, High-Resolution Mass Spectrometry (HRMS) is often employed.[2]
-
Quantitative Performance: A Head-to-Head Comparison
The choice between GC-MS and LC-MS often comes down to the required sensitivity, precision, and sample throughput. The following table summarizes key performance metrics based on available literature.
| Parameter | GC-MS (with Derivatization) | LC-MS (UHPLC-MS with SIM) | LC-MS (UHPLC-HRMS) |
| Limit of Quantification (LOQ) | 0.3–0.5 pg on-column[2] | ~15 pg on-column[2] | ~1.5 pg on-column[2] |
| Linearity Range | Typically wide, often spanning several orders of magnitude for lipids.[3] | Generally demonstrates good linearity over a defined concentration range.[4] | Good linearity over a wide dynamic range is achievable.[5] |
| Precision (RSD%) | Good, with intra- and inter-assay precision typically below 15% for lipid analysis.[6] | Comparable reproducibility to GC-MS.[2] | Improved reproducibility compared to GC-MS and UHPLC-MS with SIM.[2] |
| Accuracy (% Recovery) | Generally high, though can be influenced by derivatization efficiency.[7] | High accuracy can be achieved with appropriate internal standards. | High accuracy is a hallmark of HRMS methods. |
Visualizing the Workflow and Method Comparison
To further clarify the differences between these two powerful techniques, the following diagrams illustrate the analytical workflows and a comparison of their primary advantages and disadvantages.
References
- 1. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 2. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physical Properties of C30, C32, and C44 Diols for Researchers and Drug Development Professionals
This guide provides a comparative overview of the physical properties of C30 (1,30-triacontanediol), C32 (1,32-dotriacontanediol), and C44 (1,44-tetratetracontanediol) diols. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the key physical characteristics of these long-chain diols. Due to the limited availability of direct experimental data for these specific very long-chain diols, this guide combines computed data from reputable chemical databases, experimental data from closely related compounds, and established physicochemical trends.
Data Presentation: Physical Properties of C30, C32, and C44 Diols
The following table summarizes the key physical properties of the C30, C32, and C44 diols. It is important to note that much of the data for these specific long-chain diols is predicted or estimated due to a lack of extensive experimental characterization in publicly available literature.
| Property | C30 Diol (1,30-triacontanediol) | C32 Diol (1,32-dotriacontanediol) | C44 Diol (this compound) |
| Molecular Formula | C₃₀H₆₂O₂[1] | C₃₂H₆₆O₂ | C₄₄H₉₀O₂[2] |
| Molecular Weight ( g/mol ) | 454.8[1] | 482.9 (Calculated) | 651.2[2] |
| Melting Point (°C) | Estimated: 105-110 | 65-70 (Experimental, for C32 alkane)[3] | Estimated: 120-125 |
| Boiling Point (°C) | Estimated: >500 | 467 (Experimental, for C32 alkane)[3] | Estimated: >600 |
| Density (g/cm³) | Estimated: ~0.8 | 0.812 (at 20°C, Experimental, for C32 alkane)[4] | Estimated: ~0.8 |
| Solubility | Insoluble in water; Soluble in hot nonpolar organic solvents.[5][6] | Insoluble in water; Soluble in hot nonpolar organic solvents.[5][6] | Insoluble in water; Soluble in hot nonpolar organic solvents.[5][6] |
| XLogP3 | 13.3 (Computed)[1] | Not available | 20.9 (Computed)[2] |
Note on Data:
-
The melting and boiling points of long-chain alkanes and alcohols generally increase with chain length due to stronger van der Waals forces.[7][8][9][10][11] The estimated values for the diols are based on these established trends.
-
The density of long-chain alkanes changes minimally with increasing chain length.[9] Therefore, the experimental density of C32 alkane is a reasonable estimate for all three diols.
-
The solubility of long-chain alcohols and diols in water is very low due to their long, nonpolar hydrocarbon chains.[5][6] They are generally soluble in hot, nonpolar organic solvents.
Experimental Protocols
Detailed methodologies for determining the key physical properties of long-chain diols are provided below. These protocols are suitable for the waxy, solid nature of C30, C32, and C44 diols.
Determination of Melting Point (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the diol is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
-
Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Melting Point Range: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of high purity.
Determination of Melting Point (Differential Scanning Calorimetry - DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (e.g., aluminum)
-
Crimper for sealing pans
-
Analytical balance
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the diol sample (typically 2-10 mg) is placed into a sample pan.
-
Encapsulation: The pan is hermetically sealed using a crimper. An empty, sealed pan is used as a reference.
-
DSC Analysis: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the expected melting point.
-
Data Analysis: The DSC instrument records the heat flow to the sample as a function of temperature. The melting point is determined from the resulting thermogram, typically as the onset temperature of the melting endotherm. The area under the melting peak corresponds to the enthalpy of fusion.
Determination of Solubility
This protocol provides a general method for assessing the solubility of the diols in various solvents.
Apparatus:
-
Test tubes or vials with caps
-
Vortex mixer or magnetic stirrer
-
Water bath or heating block
-
Analytical balance
Procedure:
-
Sample and Solvent Preparation: A known mass of the diol (e.g., 10 mg) is added to a test tube or vial. A known volume of the solvent to be tested (e.g., 1 mL) is then added.
-
Mixing: The mixture is vigorously agitated using a vortex mixer or magnetic stirrer for a set period (e.g., 10 minutes).
-
Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has dissolved, the diol is considered soluble at that concentration.
-
Heating (for sparingly soluble compounds): If the diol is not soluble at room temperature, the mixture is gently heated in a water bath or on a heating block while stirring. The temperature at which the solid completely dissolves is noted.
-
Solvent Screening: This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) to determine the solubility profile of the diol.
Determination of Density (Gas Pycnometry)
Gas pycnometry is a common and accurate method for determining the density of a solid material.
Apparatus:
-
Gas pycnometer
-
Analytical balance
Procedure:
-
Sample Preparation: A known mass of the diol sample is accurately weighed.
-
Analysis: The sample is placed in the sample chamber of the gas pycnometer. The instrument then performs a series of pressurization and depressurization cycles with an inert gas (typically helium).
-
Volume Measurement: By measuring the pressure changes, the instrument calculates the volume of the sample, excluding any pore volume.
-
Density Calculation: The density is calculated by dividing the mass of the sample by the measured volume.
Mandatory Visualization
The following diagrams illustrate key experimental workflows.
Caption: Workflow for Melting Point Determination (Capillary Method).
Caption: Workflow for DSC Analysis.
References
- 1. Triacontane-1,30-diol | C30H62O2 | CID 543982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetratetracontane-1,44-diol | C44H90O2 | CID 13199199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Dotriacontane | C32H66 | CID 11008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. Alkane - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. wecanfigurethisout.org [wecanfigurethisout.org]
- 11. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
Distinguishing 1,44-Tetratetracontanediol from its Isomers by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of long-chain diols is a critical analytical challenge in various scientific disciplines, from geochemistry to drug development. 1,44-Tetratetracontanediol, a 44-carbon α,ω-diol, and its positional isomers present a classic case of this challenge. While these isomers may exhibit similar physical properties, their biological activities and chemical reactivity can differ significantly. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a powerful tool for their differentiation. This guide provides a comparative analysis of how mass spectrometry can be used to distinguish this compound from its isomers, supported by experimental protocols and data interpretation.
The Challenge of Isomer Differentiation
Positional isomers of long-chain diols, such as this compound, 1,22-tetratetracontanediol, and 2,43-tetratetracontanediol, possess the same molecular weight and elemental composition. Consequently, their molecular ions in a mass spectrum will appear at the same mass-to-charge ratio (m/z), making them indistinguishable by low-resolution mass spectrometry alone. The key to their differentiation lies in the analysis of their fragmentation patterns upon ionization.
The Critical Role of Derivatization
Due to their low volatility and high polarity, long-chain diols are not amenable to direct analysis by gas chromatography. Therefore, a derivatization step is essential to convert the polar hydroxyl groups into less polar, more volatile moieties. The most common and effective method is silylation, which replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group. This is typically achieved by reacting the diol with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Experimental Protocol: GC-MS Analysis of Derivatized Long-Chain Diols
This protocol outlines a general procedure for the derivatization and subsequent GC-MS analysis of this compound and its isomers.
1. Derivatization (Trimethylsilylation):
-
Sample Preparation: Accurately weigh approximately 1 mg of the diol sample into a clean, dry glass vial.
-
Reagent Addition: Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, and 100 µL of a dry solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Sample Dilution: After cooling to room temperature, the derivatized sample can be diluted with an appropriate solvent (e.g., hexane) to the desired concentration for GC-MS analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Gas Chromatograph: An Agilent 7890B GC system (or equivalent) can be used.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized diols.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/minute to 320°C.
-
Hold: Hold at 320°C for 20 minutes.
-
-
Injector: Splitless injection at 300°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: An Agilent 5977B MSD (or equivalent) operating in electron ionization (EI) mode.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 1000.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Data Presentation: Distinguishing Fragmentation Patterns
The key to differentiating the isomers lies in the fragmentation of their bis-TMS ethers. The primary fragmentation mechanism is alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the carbon bearing the trimethylsiloxy (-OTMS) group. The position of the hydroxyl groups dictates the masses of the resulting fragment ions.
| Compound | Molecular Weight (Da) | Molecular Weight of bis-TMS ether (Da) | Key Diagnostic Fragment Ions (m/z) |
| This compound | 651.24 | 795.54 | 103, 693 |
| 1,22-Tetratetracontanediol | 651.24 | 795.54 | 103, 399, 497 |
| 2,43-Tetratetracontanediol | 651.24 | 795.54 | 117, 679, 117, 679 |
Table 1. Predicted key diagnostic fragment ions for the bis-TMS ethers of this compound and its isomers.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the distinct fragmentation pathways for the bis-TMS ethers of this compound and a representative asymmetric isomer, 1,22-tetratetracontanediol.
Caption: Alpha-cleavage of bis-TMS-1,44-tetratetracontanediol.
Caption: Alpha-cleavage of bis-TMS-1,22-tetratetracontanediol.
Interpretation of Mass Spectra
-
This compound (α,ω-diol): As a symmetrical molecule, the alpha-cleavage of the bis-TMS ether of this compound will primarily yield two major diagnostic ions. Cleavage at the C1-C2 bond (and symmetrically at the C43-C44 bond) results in a fragment ion at m/z 103, corresponding to [CH2=CH-OTMS]+. The other major fragment will be the complementary ion at m/z 693, resulting from the loss of the C1 fragment. The symmetry of the molecule leads to a relatively simple fragmentation pattern with these two prominent ions.
-
1,22-Tetratetracontanediol (asymmetric diol): In contrast, the fragmentation of an asymmetric isomer like 1,22-tetratetracontanediol will produce a more complex spectrum. Alpha-cleavage can occur at four positions adjacent to the two -OTMS groups. Cleavage at the C1-C2 bond will again produce the ion at m/z 103. However, cleavage at the C21-C22 bond will generate a fragment at m/z 399, and cleavage at the C22-C23 bond will produce a fragment at m/z 497. The presence of these unique, intermediate-mass fragments is a clear indicator of an asymmetrically positioned hydroxyl group.
-
2,43-Tetratetracontanediol (asymmetric diol): Similar to the 1,22-isomer, the 2,43-isomer will also exhibit a distinct fragmentation pattern. Alpha-cleavage at the C1-C2 bond will result in a fragment at m/z 117, corresponding to [CH3-CH=OTMS]+. The complementary cleavage at the C42-C43 bond will also yield a fragment at m/z 117. Cleavage at the C2-C3 and C42-C43 bonds will produce larger, characteristic fragments. The presence of the m/z 117 ion is a strong indicator of a hydroxyl group at the C2 position.
Conclusion
Mass spectrometry, when combined with appropriate derivatization and gas chromatography, is an indispensable technique for the unambiguous differentiation of long-chain diol isomers. The analysis of fragmentation patterns, specifically the diagnostic ions generated through alpha-cleavage of their TMS ethers, provides a reliable method for determining the positions of the hydroxyl groups along the carbon chain. For researchers in drug development and other scientific fields, this capability is crucial for ensuring the purity, identity, and ultimately, the efficacy and safety of long-chain diol-containing compounds. The systematic application of the protocols and interpretive principles outlined in this guide will enable scientists to confidently distinguish this compound from its various positional isomers.
A Comparative Guide to Inter-laboratory Quantification of Long-Chain Diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of long-chain diols (LCDs), lipids that are gaining prominence as molecular proxies for environmental parameters such as sea surface temperature.[1][2] Given the absence of a formal inter-laboratory comparison study, this document synthesizes data and protocols from various research publications to offer an objective overview of the current analytical landscape. The aim is to equip researchers with the necessary information to select and implement a suitable quantification strategy.
Experimental Workflow Overview
The quantification of long-chain diols from environmental matrices like marine sediments typically involves a multi-step process. The general workflow includes lipid extraction, isolation of the diol fraction, derivatization (for Gas Chromatography-based methods), and subsequent instrumental analysis.
Experimental Protocols
The following sections detail the common methodologies employed at each stage of the long-chain diol quantification process, as reported in the scientific literature.
Total Lipid Extraction (TLE)
The initial step involves the extraction of total lipids from the sample matrix.
-
Solvent Systems: A common method for extracting lipids from marine sediments is the use of an automated solvent extractor with a mixture of dichloromethane (DCM) and methanol (MeOH), typically in a 9:1 (v/v) ratio.[1][3] Another approach for sediment trap samples involves ultrasonication with a 2:1 (v/v) mixture of DCM:MeOH.[2] For suspended particulate matter on filters, a sequential ultrasonic extraction with methanol, followed by a 1:1 (v/v) mixture of MeOH:DCM, and finally DCM has been described.[4]
-
Automated Systems: The use of automated systems like an Energized Dispersive Guided Extraction (EDGE®) system has been reported for the extraction of lipids from sediments.[1][3]
Saponification and Fractionation
Following TLE, the extract is often saponified to break down esters and then fractionated to isolate the alcohol components, including the long-chain diols.
-
Saponification: The total lipid extract is saponified to hydrolyze esters, typically by heating with a solution of potassium hydroxide (KOH) in methanol.[5]
-
Fractionation: The neutral fraction, containing the alcohols, is then separated from the acidic fraction. This is commonly achieved using column chromatography with silica gel. The neutral lipids are eluted, and the fraction containing the long-chain diols is collected. For instance, a three-fraction elution using hexane, DCM, and a 1:1 (v/v) mixture of DCM:MeOH can be employed, with the LCDs eluting in the most polar fraction (DCM:MeOH).[1][3]
Derivatization (for GC-based analysis)
For analysis by Gas Chromatography (GC), the hydroxyl groups of the long-chain diols need to be derivatized to increase their volatility and thermal stability.
-
Silylation: The most common derivatization technique is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (TMS) group.[6] This is typically achieved by reacting the polar fraction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][4][5] The reaction is usually carried out by heating the sample with BSTFA, often in the presence of a catalyst like pyridine, for about 30 minutes at 60°C.[3][4]
Instrumental Analysis
The final step is the instrumental quantification of the long-chain diols, primarily using either Gas Chromatography-Mass Spectrometry (GC-MS) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Traditional GC-MS (SIM): This is a widely used method where the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target diols.[7]
-
GC-MS/MS (MRM): A more advanced technique using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode has been developed for even greater specificity and improved signal-to-noise, allowing for more unambiguous identification of LCDs in complex samples.[7]
-
GC-Time-of-Flight Mass Spectrometry (GC-TOF-MS): This high-resolution mass spectrometry approach can also be used for the determination of diol isomers.[5]
-
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS):
-
UHPLC-MS (SIM): This method allows for the analysis of long-chain diols without the need for derivatization, which can save sample preparation time.[7]
-
UHPLC-High Resolution Mass Spectrometry (UHPLC-HRMS): This technique offers high sensitivity and the ability to simultaneously analyze other lipid-based proxies, further reducing sample preparation and analysis time.[7]
-
Comparison of Method Performance
The choice of analytical method can significantly impact the sensitivity and reproducibility of long-chain diol quantification. The following table summarizes the reported performance characteristics of different instrumental techniques.
| Analytical Method | Limit of Quantification (LOQ) (on-column) | Reproducibility | Key Advantages | Key Disadvantages |
| GC-MS (SIM) | ~0.5 pg of C28 1,13-diol[7] | Good | Well-established method. | Requires derivatization. |
| GC-MS/MS (MRM) | ~0.3 pg of C28 1,13-diol[7] | Improved reproducibility over GC-MS (SIM)[7] | High specificity, unambiguous identification.[7] | Requires more specialized instrumentation. |
| UHPLC-MS (SIM) | ~15 pg of C28 1,13-diol[7] | Comparable to GC-MS[7] | No derivatization required.[7] | Higher limit of quantification.[7] |
| UHPLC-HRMS | ~1.5 pg of C28 1,13-diol[7] | Improved reproducibility for diol analysis[7] | High sensitivity, simultaneous analysis of other proxies.[7] | Requires high-resolution mass spectrometer. |
Note: The reported LOQ values are for a specific long-chain diol and may vary for other diols and with different instrument setups.
References
- 1. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 2. BG - Long-chain diols in settling particles in tropical oceans: insights into sources, seasonality and proxies [bg.copernicus.org]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. pnas.org [pnas.org]
- 5. bg.copernicus.org [bg.copernicus.org]
- 6. youtube.com [youtube.com]
- 7. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,44-Tetratetracontanediol and Other Leading Biomarkers for Paleotemperature Reconstruction
A detailed guide for researchers on the efficacy, application, and methodologies of key paleotemperature proxies, focusing on the Long-chain Diol Index (LDI) in relation to TEX-86 and UK'37.
In the field of paleoclimatology, the reconstruction of past sea surface temperatures (SST) is crucial for understanding Earth's climate system. Organic biomarkers preserved in marine sediments serve as powerful proxies for this purpose. Among these, long-chain diols, particularly 1,44-tetratetracontanediol, have gained prominence. This guide provides a comprehensive comparison of the efficacy of the Long-chain Diol Index (LDI), which is based on this compound and related compounds, with two other widely used biomarker proxies: TEX-86 and UK'37.
Overview of Paleotemperature Proxies
The fundamental principle behind these biomarker proxies is that certain organisms synthesize lipids with compositions that vary in response to environmental temperature. These lipids are preserved in sediments, providing a molecular fossil record of past thermal conditions.
-
Long-chain Diol Index (LDI): This relatively new proxy is based on the ratio of specific long-chain diols (LCDs), including this compound. These compounds are primarily produced by a specific group of marine eustigmatophyte algae. A key characteristic of the LDI is its tendency to reflect the sea surface temperatures of the warmest months rather than the annual mean.[1]
-
TEX-86 (Tetraether Index of 86 Carbon Atoms): This proxy is calculated from the distribution of glycerol dialkyl glycerol tetraethers (GDGTs), which are membrane lipids of marine Thaumarchaeota (formerly Crenarchaeota). The number of cyclopentane moieties in these lipids is correlated with growth temperature. TEX-86 is often interpreted as reflecting mean annual sea surface temperature.
-
UK'37 (Unsaturated Ketone Index): One of the most established organic proxies, UK'37 is based on the degree of unsaturation of long-chain (C37) ketones (alkenones). These are synthesized by specific species of haptophyte algae, most notably the coccolithophore Emiliania huxleyi. The UK'37 index is generally calibrated to mean annual sea surface temperature.[2]
Quantitative Comparison of Paleotemperature Proxies
The performance of these proxies can be evaluated based on their calibration equations, correlation coefficients (R²), and calibration errors. The following table summarizes these key quantitative metrics.
| Proxy | Calibration Equation | R² | Calibration Error (°C) | Notes |
| LDI | LDI = 0.0325 * SST + 0.1082 | 0.88 | ± 3.0 | Tends to reflect warmest month SST.[3] Can be affected by freshwater input.[1] |
| TEX-86 H | TEX-86 H = 68.4 * log(GDGT ratio-2) + 38.6 | Not specified | ± 2.0 | Reflects mean annual SST.[4] Can be influenced by terrestrial input and oxic degradation.[4] |
| UK'37 | U K'37 = 0.033 * T + 0.044 | 0.958 | ± 1.5 | Reflects mean annual SST.[5] Can be affected by post-depositional degradation.[2] |
Experimental Protocols
Accurate and reproducible data are contingent on rigorous experimental protocols. The following outlines the key steps for the analysis of these lipid biomarkers from marine sediments.
Lipid Extraction
A common method for extracting lipids from sediment samples is through pressurized liquid extraction (PLE) or ultrasonication.
-
Sample Preparation: Freeze-dry and homogenize sediment samples.
-
Extraction Solvent: A mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 v/v) is typically used.
-
Procedure:
-
Place the sediment sample in an extraction cell.
-
Extract the lipids using the chosen solvent system under elevated temperature and pressure (for PLE) or through sonication.
-
Collect the total lipid extract (TLE).
-
Separation and Fractionation
The TLE is a complex mixture and must be separated into different fractions to isolate the compounds of interest.
-
Method: Solid-phase extraction (SPE) or column chromatography using silica gel is commonly employed.
-
Elution:
-
A non-polar solvent like hexane or heptane is used to elute apolar compounds (e.g., hydrocarbons).
-
A solvent of intermediate polarity, such as DCM, is used to elute ketones (for UK'37 analysis).
-
A polar solvent mixture, like DCM/MeOH, is used to elute more polar lipids, including diols (for LDI) and GDGTs (for TEX-86).
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The isolated lipid fractions are then analyzed to identify and quantify the target compounds.
-
Derivatization: Diols and GDGTs contain hydroxyl groups and require derivatization (e.g., silylation with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to make them volatile for GC analysis. Alkenones do not require derivatization.
-
GC-MS Conditions:
-
Injector: On-column or splitless injection is used.
-
Column: A fused silica capillary column (e.g., DB-5ms) is suitable for separating the target lipids.
-
Oven Temperature Program: A programmed temperature ramp is used to elute compounds based on their boiling points. For example, starting at 60°C, ramping to 150°C at 20°C/min, then to 320°C at 4°C/min, and holding for 15 minutes.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a specific mass-to-charge (m/z) range to identify the characteristic ions of the target lipids.
-
Logical Workflow and Proxy Comparison
The following diagram illustrates the general workflow from sediment sample to paleotemperature reconstruction and highlights the comparative aspects of the LDI, TEX-86, and UK'37 proxies.
Concluding Remarks
The Long-chain Diol Index (LDI), based on this compound and related lipids, is a valuable addition to the paleoceanographer's toolkit. Its distinct characteristic of recording warmest month temperatures provides a unique perspective that complements the annual mean temperature records from TEX-86 and UK'37. However, like all proxies, the LDI has its limitations, and a multi-proxy approach is often the most robust strategy for reconstructing past climate conditions. Researchers should carefully consider the specific environmental setting and potential biogeochemical influences when applying and interpreting data from these powerful molecular fossils.
References
Validating the biological source of 1,44-Tetratetracontanediol in a specific organism
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological source of 1,44-Tetratetracontanediol, a long-chain diol. The methodologies outlined here offer a comparative analysis of common techniques, supported by experimental data, to ensure accurate identification of the producing organism.
Introduction to Source Validation
Determining the authentic biological origin of a natural product like this compound is a critical step in natural product chemistry and drug discovery. It is essential to distinguish between a compound that is endogenously produced by an organism, sequestered from a dietary source, or synthesized by a symbiotic microorganism. Misidentification of the producing organism can lead to significant wasted resources in efforts to cultivate the wrong source or to genetically manipulate a non-producing host.
This guide compares three primary methodologies for validating the biological source of this compound:
-
Stable Isotope Labeling: A definitive method that involves feeding the organism a labeled precursor and tracking the incorporation of the isotope into the target molecule.
-
Gene Knockout and Expression Analysis: A molecular biology approach to identify and verify the biosynthetic genes responsible for producing the compound.
-
Comparative Metabolomics: An analytical chemistry technique that compares the lipid profiles of the organism and its potential dietary sources.
Comparative Analysis of Validation Methodologies
The selection of a validation method depends on the available resources, the biology of the organism , and the research objective. The table below summarizes the key aspects of each approach.
| Methodology | Principle | Primary Output | Confidence Level | Typical Throughput | Key Limitations |
| Stable Isotope Labeling | The organism is fed a precursor labeled with a stable isotope (e.g., ¹³C or ²H). The incorporation of the label into this compound is monitored by mass spectrometry. | Isotopic enrichment in the target molecule. | High | Low | Requires culturing the organism; synthesis of labeled precursors can be expensive. |
| Gene Knockout/Expression | The gene or gene cluster predicted to be responsible for the biosynthesis of the diol is identified and then knocked out or silenced. The resulting chemotype is compared to the wild type. | Absence or significant reduction of the target molecule in the mutant. | High | Low | Requires a genetically tractable organism; bioinformatics to identify candidate genes can be challenging. |
| Comparative Metabolomics | The lipid profile of the organism is compared with that of its potential food sources and surrounding environment using techniques like GC-MS or LC-MS. | Presence or absence of the target molecule in the source vs. the diet/environment. | Medium | High | Can be misleading due to metabolic modification of dietary compounds; does not provide direct proof of biosynthesis. |
Experimental Protocols
Stable Isotope Labeling with ¹³C-Acetate
This protocol describes the general steps for a feeding experiment to confirm de novo biosynthesis of this compound.
Materials:
-
Axenic culture of the organism of interest.
-
Appropriate growth medium.
-
Sodium [1-¹³C]acetate or [1,2-¹³C₂]acetate.
-
Solvents for lipid extraction (e.g., dichloromethane, methanol).
-
Solid Phase Extraction (SPE) cartridges for purification.
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Culturing: Grow the organism in its standard liquid culture medium until it reaches the mid-logarithmic phase of growth.
-
Labeling: Add a sterile solution of ¹³C-labeled sodium acetate to the culture to a final concentration of 1-5 mM.
-
Incubation: Continue the incubation under standard growth conditions for a period equivalent to several cell divisions or a significant portion of the organism's life cycle.
-
Harvesting: Harvest the biomass by centrifugation or filtration.
-
Lipid Extraction: Perform a total lipid extraction using a modified Bligh-Dyer or Folch method.
-
Purification: Fractionate the total lipid extract using SPE or column chromatography to isolate the diol fraction.
-
Derivatization: Derivatize the diol fraction to a more volatile form for GC-MS analysis (e.g., trimethylsilyl ethers).
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS. Compare the mass spectrum of the diol from the labeled culture to that from an unlabeled control culture. Look for an increase in the molecular ion and characteristic fragment ions corresponding to the incorporation of ¹³C atoms.
Comparative Metabolomics using GC-MS
This protocol outlines a workflow to compare the lipid profile of the organism with its potential dietary sources.
Materials:
-
Specimens of the organism.
-
Samples of potential dietary sources (e.g., algae, detritus).
-
Solvents for lipid extraction.
-
GC-MS system.
Procedure:
-
Sample Collection: Collect multiple samples of the organism and its potential food sources from the same environment.
-
Lipid Extraction: Perform a total lipid extraction on all samples as described above.
-
Fractionation: Isolate the long-chain diol fraction from all extracts.
-
Derivatization: Derivatize the diol fractions for GC-MS analysis.
-
GC-MS Analysis: Analyze all samples under the same GC-MS conditions.
-
Data Analysis: Compare the chromatograms and mass spectra. The presence of this compound in the organism but its absence in all potential food sources provides indirect evidence for de novo biosynthesis.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for validating the biological source of this compound.
Caption: Workflow for validating the biological source of a natural product.
Conclusion
Validating the biological source of this compound is a multi-faceted process that can be approached through several robust scientific methods. While comparative metabolomics can provide initial clues, stable isotope labeling and genetic approaches offer definitive proof of biosynthesis. The choice of methodology should be guided by the specific research question and the biological system under investigation. By employing the protocols and comparative framework presented in this guide, researchers can confidently identify the true producer of this long-chain diol, paving the way for further research and development.
A Comparative Guide to Derivatization Reagents for Long-Chain Diol Analysis by GC-MS
For researchers, scientists, and drug development professionals engaged in the analysis of long-chain diols, derivatization is a critical step to enhance volatility and improve chromatographic performance for gas chromatography-mass spectrometry (GC-MS). The choice of derivatization reagent significantly impacts reaction efficiency, derivative stability, and analytical sensitivity. This guide provides a comparative analysis of common derivatization reagents, supported by experimental data and detailed protocols.
The primary methods for derivatizing the hydroxyl functional groups of long-chain diols are silylation, acylation, and to a lesser extent, alkylation. Each method offers distinct advantages and disadvantages in terms of reactivity, stability of the resulting derivative, and potential for chromatographic interferences.
Quantitative Performance Comparison
The selection of an appropriate derivatization reagent is often a trade-off between reaction efficiency, derivative stability, and ease of use. The following table summarizes the key performance characteristics of common silylation and acylation reagents for the derivatization of long-chain diols.
| Reagent Class | Reagent/Mixture | Reaction Time & Temperature | Derivative Stability | Key Advantages | Potential Disadvantages |
| Silylation | BSTFA + 1% TMCS | 30 min at 60°C[1] | Moderate; sensitive to moisture, stable for up to 72 hours at -20°C[2] | High volatility of by-products, good for a wide range of hydroxyl groups. | Derivatives are susceptible to hydrolysis. |
| MSTFA | 30 min at 37°C | Moderate; similar to BSTFA derivatives. | By-products are very volatile, reducing chromatographic interference. | May be less effective for sterically hindered hydroxyl groups compared to BSTFA with a catalyst[3]. | |
| MTBSTFA | - | High; t-butyldimethylsilyl (TBDMS) derivatives are ~10,000 times more stable to hydrolysis than TMS ethers[4]. | Produces derivatives with excellent stability, ideal for complex sample matrices and longer analysis times. | Reagent is bulkier, which can lead to lower reaction yields with sterically hindered diols[3][5]. | |
| Acylation | Trifluoroacetic Anhydride (TFAA) | 20-30 min at room temperature or 40°C | High; acyl derivatives are generally stable. | Derivatives are highly volatile and stable[1]. | Produces corrosive acidic by-products that may need to be removed before GC analysis[1]. |
| Acetic Anhydride | - | High | Forms stable acetyl derivatives. | Less volatile derivatives compared to fluorinated analogs. | |
| Alkylation | Diazomethane | - | High | Forms stable methyl ethers. | Extremely toxic and explosive, requiring special handling procedures. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable derivatization. Below are protocols for the most commonly employed silylation and acylation techniques for long-chain diols.
Protocol 1: Silylation using BSTFA with TMCS Catalyst
This protocol is adapted from established methods for the silylation of long-chain diols and other hydroxylated compounds[1][6].
Materials:
-
Long-chain diol sample (1-10 mg)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Reaction vial (e.g., 2 mL glass vial with PTFE-lined cap)
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Accurately weigh 1-10 mg of the long-chain diol sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven[1].
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with hexane prior to injection.
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol is a general procedure for the acylation of hydroxyl compounds and can be applied to long-chain diols[7].
Materials:
-
Long-chain diol sample (1-5 mg)
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., acetone or dichloromethane)
-
Reaction vial (e.g., 2 mL glass vial with PTFE-lined cap)
-
Heating block or water bath (optional)
-
Nitrogen gas supply for evaporation
Procedure:
-
Place 1-5 mg of the dry long-chain diol sample into a reaction vial.
-
Dissolve the sample in 0.5 mL of an anhydrous solvent like acetone or dichloromethane.
-
Add 200 µL of TFAA to the solution.
-
Cap the vial and let the reaction proceed for 20-30 minutes at room temperature. For less reactive diols, the mixture can be heated to 40°C.
-
After the reaction is complete, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
Visualizing Derivatization Workflows
Understanding the experimental workflow is essential for proper execution and troubleshooting. The following diagrams, generated using Graphviz, illustrate the key steps in the derivatization and analysis of long-chain diols.
Caption: General experimental workflow for the derivatization and GC-MS analysis of long-chain diols.
Caption: Decision logic for selecting a suitable silylation reagent for long-chain diols.
References
- 1. gcms.cz [gcms.cz]
- 2. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. GC Analysis of Sterols (Silylated Derivatives) in Olive Oil (Free Sterol Fraction) on SLB®-5ms after SPE using Discovery DSC-Si suitable for GC, application for SPE | Sigma-Aldrich [sigmaaldrich.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
Safety Operating Guide
Proper Disposal of 1,44-Tetratetracontanediol: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 1,44-Tetratetracontanediol is paramount. This guide provides essential, step-by-step procedures for its proper handling and disposal.
While a specific Safety Data Sheet (SDS) for this compound was not located, data from analogous long-chain alkanes and diols, such as n-Tetratetracontane, indicate that this compound is not classified as a hazardous substance.[1][2] However, adherence to standard laboratory safety protocols and local regulations is essential for the disposal of any chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that the following personal protective equipment (PPE) is worn:
-
Safety Glasses or Goggles: To protect from any potential dust particles.
-
Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing.
Step-by-Step Disposal Protocol
This protocol is for the disposal of uncontaminated this compound. If the compound is mixed with hazardous materials, it must be treated as hazardous waste.
-
Waste Identification and Segregation:
-
Confirm that the this compound to be disposed of is not contaminated with any hazardous substances.
-
If it is pure, it can be managed as non-hazardous solid waste.
-
-
Packaging for Disposal:
-
Place the solid this compound waste into a primary container that can be securely sealed.
-
Seal the primary container.
-
Place the sealed primary container into a second, larger, durable, and leak-proof container (e.g., a sturdy cardboard box or a plastic drum).
-
Label the outer container clearly as "Non-hazardous Waste" and include the chemical name: "this compound".
-
-
Final Disposal:
-
Consult your institution's specific guidelines for the disposal of non-hazardous solid chemical waste.
-
In accordance with general laboratory procedures, laboratory personnel should transport the packaged and labeled waste directly to the designated dumpster or waste collection area. Do not leave chemical waste in standard laboratory trash bins for custodial staff to handle.
-
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₄₄H₉₀O₂ |
| Molar Mass | 651.2 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Insoluble in water (predicted) |
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Personal protective equipment for handling 1,44-Tetratetracontanediol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 1,44-Tetratetracontanediol, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a non-hazardous substance. However, adherence to standard laboratory safety procedures is essential to minimize any potential risks. The primary physical characteristic of this long-chain diol is its solid, waxy nature at room temperature.
Recommended Personal Protective Equipment (PPE)
The following table outlines the necessary PPE for handling this compound under standard laboratory conditions.
| Body Part | PPE Item | Rationale |
| Eyes | Safety Glasses with Side Shields | Protects against accidental splashes or airborne particles. |
| Hands | Nitrile Gloves | Prevents direct skin contact with the chemical. |
| Body | Laboratory Coat | Protects clothing and skin from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound ensures a safe and efficient workflow.
Caption: Workflow for handling this compound.
Detailed Experimental Protocol for Handling
-
Preparation :
-
Don the recommended personal protective equipment: safety glasses with side shields, nitrile gloves, and a laboratory coat.
-
Prepare a clean and organized workspace.
-
Ensure a spill kit for non-hazardous solids is readily accessible.
-
-
Handling :
-
Due to its waxy, solid nature, it is advisable to weigh this compound in a fume hood to minimize the potential for inhaling any fine particulates.
-
Use a clean spatula to transfer the desired amount of the substance to the reaction vessel.
-
If the experimental procedure requires melting the diol, apply gentle and controlled heat.
-
-
Cleanup :
-
Clean any glassware or equipment that has come into contact with this compound with a suitable organic solvent (e.g., ethanol, acetone), followed by a standard washing procedure.
-
Dispose of any waste generated according to the disposal plan outlined below.
-
Remove gloves and wash hands thoroughly with soap and water upon completion of the task.
-
Spill Management
In the event of a spill, follow these steps:
-
Isolate the Area : Cordon off the area of the spill to prevent further contamination.
-
Alert Personnel : Inform others in the vicinity of the spill.
-
Cleanup :
-
For a solid spill, carefully sweep the material into a designated waste container.
-
If the material has been heated and is in a liquid state, allow it to cool and solidify before sweeping it up. Use an absorbent material for any remaining residue.
-
-
Decontaminate : Clean the spill area with an appropriate solvent and then with soap and water.
Disposal Plan
As a non-hazardous substance, the disposal of this compound is straightforward.
Disposal Decision Pathway
Caption: Decision pathway for the disposal of this compound.
Standard Operating Procedure for Disposal
-
Segregation : Collect waste this compound in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.
-
Labeling : The label should include the name of the chemical ("this compound") and a clear indication that it is "Non-Hazardous Waste".
-
Storage : Store the waste container in a designated waste accumulation area.
-
Disposal : Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a certified waste management contractor. Do not dispose of solid this compound in the regular trash unless explicitly permitted by your institution's policies.
By adhering to these guidelines, researchers can ensure a safe and compliant laboratory environment when working with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
